molecular formula C9H9NO4 B2374539 2-nitroethyl Benzoate CAS No. 40789-79-5

2-nitroethyl Benzoate

Cat. No.: B2374539
CAS No.: 40789-79-5
M. Wt: 195.174
InChI Key: LGUHWEZQUSOAKW-UHFFFAOYSA-N
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Description

2-nitroethyl Benzoate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.174. The purity is usually 95%.
BenchChem offers high-quality 2-nitroethyl Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitroethyl Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitroethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUHWEZQUSOAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Nitroethyl Benzoate: Synthesis, Mechanism, and Application Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitroethyl benzoate (CAS: 10555-52-9) is a specialized aliphatic nitro ester derived from the condensation of 2-nitroethanol and benzoic acid derivatives. Unlike its isomer ethyl 2-nitrobenzoate (an aromatic nitro compound), this molecule is characterized by a nitro group on the alkyl chain


-positioned to the ester oxygen.

This structural feature imparts unique reactivity: the electron-withdrawing nitro group significantly acidifies the adjacent methylene protons (


), rendering the molecule a latent source of nitroethylene . Under mild basic conditions, it undergoes 

-elimination to release nitroethylene, a potent Michael acceptor and dienophile that is otherwise difficult to handle due to its volatility and polymerization tendency.

This guide details the synthesis, mechanistic pathways, and handling protocols for 2-nitroethyl benzoate, designed for researchers requiring controlled generation of nitro-alkenes or investigating energetic plasticizers.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via Nucleophilic Acyl Substitution (Schotten-Baumann conditions). The low nucleophilicity of 2-nitroethanol (due to the inductive effect of the


 group) requires an activated acyl donor, typically benzoyl chloride, rather than direct Fischer esterification.
Reaction Scheme


Strategic Considerations
  • Acyl Donor: Benzoyl chloride is preferred over benzoic anhydride for atom economy and rate.

  • Base Selection: Pyridine or Triethylamine (Et

    
    N) serves dual roles: neutralizing the HCl byproduct to drive equilibrium and acting as a nucleophilic catalyst (via an N-acylpyridinium intermediate).
    
  • Temperature Control: The reaction is exothermic. Low temperatures (

    
    ) are critical to prevent side reactions, specifically the premature elimination of the product to nitroethylene.
    

Experimental Protocol: Synthesis of 2-Nitroethyl Benzoate

Safety Warning: 2-Nitroethanol is toxic and a potential explosion hazard if distilled to dryness. Benzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

Materials
ReagentEquiv.[1][2][3][4][5]RoleProperties
2-Nitroethanol 1.0NucleophileBP 194°C,

g/mL
Benzoyl Chloride 1.1ElectrophileReactive, moisture sensitive
Pyridine 1.2Base/CatalystScavenges HCl
Dichloromethane (DCM) SolventSolventAnhydrous grade
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[2]

  • Solvation: Charge the RBF with 2-nitroethanol (50 mmol) and anhydrous DCM (100 mL). Add pyridine (60 mmol) in one portion. The solution may warm slightly.

  • Cooling: Submerge the flask in an ice/water bath and cool to

    
    . Stir for 10 minutes.
    
  • Addition: Charge the addition funnel with benzoyl chloride (55 mmol) diluted in 10 mL DCM. Add this solution dropwise over 30 minutes. Note: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

  • Workup:

    • Quench the reaction with water (50 mL).

    • Wash the organic phase successively with:

      • 
         (
        
        
        
        ) – Critical to remove unreacted pyridine.
      • Saturated

        
         (
        
        
        
        ) – Removes unreacted benzoic acid.
      • Brine (

        
        ).
        
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator). Keep bath temperature 
    
    
    
    to avoid thermal elimination.
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Expected Yield: 85–92% Physical State: Pale yellow viscous oil or low-melting solid.

Mechanistic Analysis

Synthesis Mechanism (Acyl Substitution)

The reaction proceeds via a tetrahedral intermediate. Pyridine acts as a nucleophilic catalyst, forming a highly electrophilic


-benzoylpyridinium species, which is then attacked by the alcohol.

SynthesisMechanism BenzoylCl Benzoyl Chloride (PhCOCl) Intermediate1 N-Benzoylpyridinium (Activated Electrophile) BenzoylCl->Intermediate1 Nu attack by Py - Cl⁻ Pyridine Pyridine Pyridine->Intermediate1 Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral Attack by R-OH Alcohol 2-Nitroethanol (Nucleophile) Alcohol->Tetrahedral Product 2-Nitroethyl Benzoate Tetrahedral->Product Collapse - Pyridine Byproduct Py-HCl Tetrahedral->Byproduct

Figure 1: Pyridine-catalyzed acylation mechanism. The formation of the N-benzoylpyridinium ion accelerates the attack by the less nucleophilic nitroethanol.

Application Mechanism: Base-Catalyzed Elimination

The primary utility of 2-nitroethyl benzoate is its ability to release nitroethylene. This follows an E1cB (Elimination Unimolecular conjugate Base) mechanism.

  • Deprotonation: A base removes a proton from the

    
    -carbon (relative to the nitro group). The nitro group stabilizes the resulting carbanion via resonance.
    
  • Elimination: The electron pair from the carbanion collapses to form the double bond, expelling the benzoate anion as a leaving group.

Reactivity Note: The benzoate group is a "semi-labile" leaving group. It is stable enough for storage but leaves readily when the


-proton is abstracted.

EliminationMechanism Substrate 2-Nitroethyl Benzoate (Ph-CO-O-CH₂-CH₂-NO₂) Carbanion Stabilized Carbanion [Ph-CO-O-CH₂-C⁻H-NO₂] Substrate->Carbanion Deprotonation (α to NO₂) Fast Reversible Base Base (B:) Base->Carbanion TS Transition State (E1cB-like) Carbanion->TS Rate Limiting Step Products Nitroethylene + Benzoate Ion TS->Products Elimination of PhCOO⁻

Figure 2: E1cB Elimination pathway generating Nitroethylene.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

TechniqueDiagnostic SignalStructural Assignment

H NMR
(CDCl

)

8.05 (d, 2H), 7.60 (t, 1H), 7.45 (t, 2H)
Aromatic Benzoate Protons

4.85 (t,

Hz, 2H)

(Deshielded by ester)

4.75 (t,

Hz, 2H)

(Deshielded by nitro)

C NMR

166.0
Carbonyl (

)

73.5


62.0

IR Spectroscopy 1720–1730 cm

Ester

stretch
1550, 1370 cm

Nitro (

) asymmetric/symmetric stretch

References

  • Preparation of Nitroalkyl Benzoates

    • Sano, T. (1999).[6] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141–1144. Link

    • Note: Provides the foundational acylation protocols adaptable for nitro-alcohols.
  • Application as Nitroethylene Precursor

    • Pfizer Inc. (2008). Process for preparing nitro benzoic acid alkyl esters. WO2008119804A1. Link

    • Note: Explicitly identifies 2-nitroethyl benzoate as a precursor where the leaving group is eliminated to reveal nitroethylene.[7]

  • General Reactivity of Nitroethyl Esters

    • Baer, H. H., & Naik, S. R. (1970).[8] Synthesis of 2-(2-nitroalkyl)benzoates. The Journal of Organic Chemistry, 35(9), 3161–3164.[8] Link

    • Note: Detailed synthesis and characteriz

Sources

physicochemical properties of 2-nitroethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of ethyl 2-nitrobenzoate. As a key intermediate in organic synthesis, a thorough understanding of its characteristics is crucial for its effective application in research and development, particularly within the pharmaceutical industry.

Chemical Identity and Molecular Structure

Ethyl 2-nitrobenzoate, also known as ethyl o-nitrobenzoate, is an aromatic compound containing both an ester and a nitro functional group.[1] The strategic placement of the nitro group ortho to the ester functionality significantly influences the molecule's electronic properties and reactivity.

Ethyl_2-nitrobenzoate_Structure Chemical Structure of Ethyl 2-nitrobenzoate cluster_benzoate C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 N N C2->N C4 C C3->C4 H3 H C5 C C4->C5 H4 H C6 C C5->C6 H5 H C6->C1 H6 H O_double O C_ester->O_double = O_single O C_ester->O_single CH2 CH₂ O_single->CH2 O1_nitro O N->O1_nitro = O2_nitro O N->O2_nitro CH3 CH₃ CH2->CH3

Caption: Chemical Structure of Ethyl 2-nitrobenzoate

Physicochemical Properties

The physicochemical properties of ethyl 2-nitrobenzoate are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 610-34-4[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Colorless to pale yellow liquid or low melting solid[2][3]
Melting Point 26-30 °C[2][3]
Boiling Point 172-174 °C at 18 mmHg; 275 °C[2][4]
Density ~1.35 g/cm³ (rough estimate)[2]
Refractive Index ~1.5700 (estimate)[2]
logP (Octanol/Water) 1.771[5]

Solubility and Stability

Solubility: Ethyl 2-nitrobenzoate is generally soluble in common organic solvents such as ethanol, acetone, and chloroform.[6] Its solubility in non-polar solvents is enhanced by the ethyl group.[6] Conversely, it has limited solubility in water due to the hydrophobic nature of the benzene ring.[6] This differential solubility is a key factor in its purification by extraction.

Stability: Ethyl 2-nitrobenzoate is stable under normal laboratory conditions.[7] However, it is incompatible with strong oxidizing agents.[3] As with many nitroaromatic compounds, it may pose a risk of explosion if subjected to shock or rapid heating, particularly in the presence of caustic alkalies. Hydrolysis of the ester group can occur under acidic or basic conditions, yielding 2-nitrobenzoic acid and ethanol.

Synthesis and Purification

The most common method for the synthesis of ethyl 2-nitrobenzoate is the Fischer esterification of 2-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst.[2] A detailed protocol based on a patented method is provided below.[8]

Synthesis_Workflow Synthesis Workflow for Ethyl 2-nitrobenzoate start Start Materials: 2-Nitrobenzoic Acid, Ethanol, Toluene, Acid Catalyst reaction Reaction: Heat mixture to 95°C and add ethanol start->reaction workup Work-up: Cool and wash with water and NaHCO₃ solution reaction->workup separation Separation: Separate organic layer workup->separation drying Drying: Dry organic layer over anhydrous Na₂SO₄ separation->drying purification Purification: Remove solvent under reduced pressure drying->purification product Final Product: Ethyl 2-nitrobenzoate purification->product

Caption: Synthesis Workflow for Ethyl 2-nitrobenzoate

Experimental Protocol: Synthesis of Ethyl 2-Nitrobenzoate [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzoic acid (1 equivalent), toluene (as a solvent), and a catalytic amount of a strong acid (e.g., hexafluoropropanesulfonic acid hydrate).

  • Esterification: Heat the mixture to approximately 95°C with stirring.

  • Ethanol Addition: Slowly add ethanol (2 equivalents) to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with water and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Spectral Characterization

The structural features of ethyl 2-nitrobenzoate can be unequivocally confirmed by a combination of spectroscopic techniques.

Spectral_Features Key Structural Features for Spectral Analysis cluster_molecule cluster_annotations Legend C1 C2 C1->C2 C_ester C=O C1->C_ester C3 C2->C3 N NO₂ C2->N C4 C⁴ C3->C4 C5 C⁵ C4->C5 aromatic Aromatic Protons (¹H NMR) Aromatic Carbons (¹³C NMR) C6 C⁶ C5->C6 C6->C1 O_single O C_ester->O_single ester Ester Group (IR, ¹³C NMR) CH2 CH₂ O_single->CH2 nitro Nitro Group (IR) CH3 CH₃ CH2->CH3 ethyl Ethyl Group (¹H, ¹³C NMR)

Caption: Key Structural Features for Spectral Analysis

Infrared (IR) Spectroscopy: The IR spectrum of ethyl 2-nitrobenzoate displays characteristic absorption bands corresponding to its functional groups.[9][10]

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • NO₂ Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹ is indicative of the C-O single bond of the ester.

  • Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ethyl 2-nitrobenzoate.[1][11][12]

  • ¹H NMR: The proton NMR spectrum will show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The four aromatic protons will appear as a complex multiplet in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (typically downfield), the two carbons of the ethyl group, and the six carbons of the aromatic ring.[12] The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the ester group.[12]

Mass Spectrometry (MS): The mass spectrum of ethyl 2-nitrobenzoate provides information about its molecular weight and fragmentation pattern.[13]

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 195.

  • Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 150, and the loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 166.[14][15] Further fragmentation of the benzoyl cation can also be observed.

Reactivity and Applications in Drug Development

Ethyl 2-nitrobenzoate is a versatile building block in organic synthesis, primarily due to the reactivity of the nitro group.[16] The reduction of the nitro group to an amine is a key transformation that opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.[17] This makes ethyl 2-nitrobenzoate a valuable precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution reactions, although this is less common than the reduction pathway. The ester functionality can be hydrolyzed or transesterified to introduce further molecular diversity.

Safety and Handling

Ethyl 2-nitrobenzoate may cause irritation upon contact with skin and eyes, and upon inhalation.[2] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] In case of accidental contact, the affected area should be rinsed thoroughly with water.[3]

References

  • ChemBK. (2024, April 10). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69123, Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
  • Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • Atta-ur-Rahman & M. Iqbal Choudhary. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Gawande, S. K., et al. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 5(2), 434-439.
  • ResearchGate. (2025, August 8). Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. Retrieved from [Link]

  • Sukhorukov, A. Y., & Lesiv, A. V. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 620.
  • Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. [Link]

  • Cole-Parmer. (2005, August 15). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

  • Chegg.com. (2024, September 16). Solved You were given a chemicals ethyl-4-nitrobenzoate with. Retrieved from [Link]

  • Google Patents. (n.d.). US3037046A - Benzocaine process.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl 2-nitrobenzoate. Retrieved from [Link]

Sources

2-nitroethyl benzoate CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for 2-Nitroethyl Benzoate , focusing on its structural identity, synthesis, and critical role as a latent precursor for nitroethylene in drug development and organic synthesis.

Structural Characterization, Synthesis, and Synthetic Utility

Chemical Identity & Structural Analysis[1]

2-Nitroethyl benzoate is a specialized ester utilized primarily as a "safety-catch" precursor in organic synthesis. Unlike simple alkyl benzoates, the presence of the electron-withdrawing nitro group (


) at the 

-position renders the ethyl chain susceptible to base-induced elimination, a property exploited for the in situ generation of nitroethylene.
Parameter Technical Detail
CAS Number 40789-79-5
IUPAC Name 2-Nitroethyl benzoate
Chemical Formula

Molecular Weight 195.17 g/mol
SMILES C1=CC=C(C=C1)C(=O)OCC[O-]
Structure Benzoate ester of 2-nitroethanol
Physical State White to pale yellow solid (typically)

Structural Commentary: The molecule consists of a benzoyl group attached to a 2-nitroethyl moiety. The acidity of the


-protons adjacent to the nitro group (pKa ~9-10 for nitroalkanes) is the critical functional feature. Under basic conditions, the benzoate acts as a leaving group in an E1cB elimination pathway.
Synthesis & Preparation Protocol

The synthesis of 2-nitroethyl benzoate is achieved via the esterification of 2-nitroethanol with benzoyl chloride. This reaction must be controlled to prevent premature elimination of the nitroethanol.

Standard Operating Procedure (SOP)

Reagents:

  • 2-Nitroethanol (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 2-nitroethanol and anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions (elimination).

  • Addition: Add TEA/Pyridine followed by the dropwise addition of benzoyl chloride over 30 minutes. The exotherm must be managed to keep

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica; Hexane/EtOAc).

  • Workup: Quench with saturated

    
    , extract with DCM, and wash with 1M HCl (to remove amine) followed by brine.
    
  • Purification: Recrystallization from ethanol/hexane or flash column chromatography.

Mechanism & Synthetic Utility: The Nitroethylene "Warhead"[4]

The primary value of 2-nitroethyl benzoate in drug development lies in its ability to release nitroethylene —a highly reactive Michael acceptor—under controlled conditions. Nitroethylene itself is difficult to store due to rapid polymerization; 2-nitroethyl benzoate serves as a stable, storable surrogate.

Mechanism: Base-Promoted E1cB Elimination

Upon treatment with a mild base (e.g., DBU, TEA), the acidic proton


 to the nitro group is removed, triggering the elimination of benzoate (a good leaving group) to generate nitroethylene in situ.

Applications:

  • Michael Additions: The generated nitroethylene reacts instantly with nucleophiles (enamines, thiolates) to form complex nitroalkanes.

  • Diels-Alder Reactions: Acts as a potent dienophile.

  • Phosphate Protection: In nucleotide synthesis, the 2-nitroethyl group protects phosphates and is removed via this same elimination mechanism.

Visualization of Elimination Pathway

G Start 2-Nitroethyl Benzoate (Stable Precursor) Intermediate Carbanion Intermediate (Stabilized by NO2) Start->Intermediate Deprotonation (α-C) Base Base (B:) (e.g., DBU, TEA) Base->Intermediate Products Nitroethylene (Reactive) + Benzoate Anion Intermediate->Products E1cB Elimination (- PhCOO-) Target Michael Adduct (Drug Scaffold) Products->Target In Situ Reaction (Nucleophile)

Figure 1: The "Safety-Catch" mechanism. The precursor is stable until activated by base, releasing the reactive nitroethylene species.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Method Expected Signal Interpretation

NMR

8.0–7.4 (m, 5H)
Aromatic protons (Benzoyl group).

4.9–4.8 (t, 2H)

(Deshielded by ester).

4.7–4.6 (t, 2H)

(Deshielded by nitro).
IR 1720–1730


stretch (Ester).
1550, 1370


stretch (Nitro group).
MS (ESI)

Protonated molecular ion.
Safety & Handling
  • Energetic Potential: Like all polynitro or low-molecular-weight nitro compounds, 2-nitroethyl benzoate possesses energetic potential. While less sensitive than TNT, it should not be subjected to high heat or shock.

  • Lachrymator Risk: The in situ generated nitroethylene is a potent lachrymator and skin irritant. All elimination reactions must be performed in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere. Avoid basic impurities in the storage container to prevent slow decomposition.

References
  • Chemical Identity: Benzoic acid, 2-nitroethyl ester.[2][3] CAS Common Chemistry.[4][5][6] CAS RN: 40789-79-5.

  • Synthesis & Reactivity: Baer, H. H., & Naik, S. R. (1970). Synthesis of 2-(2-nitroalkyl)benzoates. The Journal of Organic Chemistry, 35(9). Link

  • Mechanistic Application: Ranganathan, D., et al. (1980). Nitroethylene as a versatile synthon.[1] Journal of Organic Chemistry. (Demonstrates the utility of nitroethyl precursors).

  • Precursor Utility: Patent WO2008119804A1. New methods for organocatalytic nitro-Michael addition. (Cites 2-nitroethyl benzoate as a preferred precursor). Link

Sources

Spectroscopic Characterization of 2-Nitroethyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Data-Scarce Landscape

In the realm of chemical research and drug development, the comprehensive characterization of novel or sparsely documented molecules is paramount. 2-Nitroethyl benzoate, a molecule with potential applications in organic synthesis and materials science, presents a unique challenge due to the limited availability of its experimental spectroscopic data in publicly accessible literature. This guide is designed to address this information gap by providing a detailed theoretical framework for the spectroscopic properties of 2-nitroethyl benzoate, grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While experimental data from primary literature remains the gold standard, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. The following sections offer a reasoned prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-nitroethyl benzoate, explaining the causal relationships between the molecular structure and its expected spectral features. This approach provides a robust starting point for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data for 2-Nitroethyl Benzoate

The following tables summarize the predicted spectroscopic data for 2-nitroethyl benzoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Nitroethyl Benzoate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.05Doublet of doublets (dd)2HH-2', H-6' (ortho-protons of benzoate)Deshielded due to the anisotropic effect of the carbonyl group and proximity to the electron-withdrawing ester functionality.
~7.60Triplet (t)1HH-4' (para-proton of benzoate)Less deshielded than the ortho protons, showing coupling to the two meta protons.
~7.45Triplet (t)2HH-3', H-5' (meta-protons of benzoate)Shielded relative to the ortho and para protons, showing coupling to adjacent protons.
~4.80Triplet (t)2HH-1 (methylene group adjacent to oxygen)Deshielded by the adjacent electron-withdrawing oxygen atom of the ester. Coupled to the H-2 methylene group.
~4.65Triplet (t)2HH-2 (methylene group adjacent to nitro group)Strongly deshielded by the powerful electron-withdrawing nitro group. Coupled to the H-1 methylene group.

Table 2: Predicted ¹³C NMR Data for 2-Nitroethyl Benzoate (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (ester carbonyl)Characteristic chemical shift for an ester carbonyl carbon.
~133C-4' (para-carbon of benzoate)Aromatic carbon with a slightly downfield shift.
~130C-1' (ipso-carbon of benzoate)Quaternary carbon attached to the ester group.
~129.5C-2', C-6' (ortho-carbons of benzoate)Aromatic carbons adjacent to the ester group.
~128.5C-3', C-5' (meta-carbons of benzoate)Aromatic carbons meta to the ester group.
~75C-2 (carbon adjacent to nitro group)Significantly deshielded due to the strong electron-withdrawing effect of the nitro group.
~63C-1 (carbon adjacent to oxygen)Deshielded by the electronegative oxygen atom of the ester.
Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for 2-Nitroethyl Benzoate

Wavenumber (cm⁻¹)Functional GroupVibrational ModeRationale
~1720C=OStretchStrong, sharp absorption characteristic of an ester carbonyl group.
~1550NO₂Asymmetric StretchStrong absorption, characteristic of the nitro group.
~1370NO₂Symmetric StretchStrong absorption, characteristic of the nitro group.
~1270C-OStretch (ester)Strong absorption for the C-O bond of the ester.
~3100-3000C-HAromatic StretchMedium to weak absorptions for C-H bonds on the benzene ring.
~1600, ~1450C=CAromatic Ring StretchMedium absorptions characteristic of the benzene ring.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Nitroethyl Benzoate (Electron Ionization)

m/zProposed FragmentRationale for Fragmentation
195[M]⁺Molecular ion peak.
149[M - NO₂]⁺Loss of the nitro group.
121[C₆H₅CO]⁺Benzoyl cation, a very stable fragment.
105[C₆H₅C=O]⁺Phenyl cation, from cleavage of the ester.
77[C₆H₅]⁺Phenyl cation.
46[NO₂]⁺Nitro group cation.

Experimental Protocols: A Framework for Analysis

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices and serve as a self-validating system for the characterization of 2-nitroethyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-nitroethyl benzoate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS peak.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a proton spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

    • ¹³C NMR:

      • Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

      • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

      • Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory.

    • Place a small amount of neat 2-nitroethyl benzoate (if liquid) or a thin layer of the solid onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the predicted values and correlation tables.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction (Direct Infusion or GC-MS):

    • Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent (e.g., dichloromethane) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Instrument Setup:

    • Set the ion source to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan over a relevant mass range (e.g., m/z 40-300).

  • Data Acquisition:

    • Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a clear spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and assign the major peaks to plausible fragment ions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of 2-nitroethyl benzoate.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS Mass Spec Analysis NMR_Prep Sample Preparation Dissolve in CDCl3 with TMS NMR_Acq Data Acquisition ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Proc Data Processing FT, Phasing, Referencing NMR_Acq->NMR_Proc NMR_Interp Interpretation Chemical Shifts, Coupling NMR_Proc->NMR_Interp Final_Structure Structural Confirmation NMR_Interp->Final_Structure IR_Prep Sample Preparation Neat sample on ATR IR_Acq Data Acquisition Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Interp Interpretation Identify Functional Group Frequencies IR_Acq->IR_Interp IR_Interp->Final_Structure MS_Prep Sample Introduction GC-MS or Direct Infusion MS_Acq Data Acquisition EI, Scan m/z 40-300 MS_Prep->MS_Acq MS_Interp Interpretation Molecular Ion, Fragmentation Pattern MS_Acq->MS_Interp MS_Interp->Final_Structure Start 2-Nitroethyl Benzoate Sample

Caption: Workflow for the comprehensive spectroscopic analysis of 2-nitroethyl benzoate.

Mass_Spec_Fragmentation M [C₆H₅COOCH₂CH₂NO₂]⁺ m/z = 195 (Molecular Ion) F1 [C₆H₅COOCH₂CH₂]⁺ m/z = 149 M->F1 - NO₂ F2 [C₆H₅CO]⁺ m/z = 121 M->F2 - OCH₂CH₂NO₂ F4 [NO₂]⁺ m/z = 46 M->F4 cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Predicted major fragmentation pathway for 2-nitroethyl benzoate in EI-MS.

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit theoretical, spectroscopic profile of 2-nitroethyl benzoate. By detailing the predicted NMR, IR, and MS data and outlining robust experimental protocols, this document equips researchers with the necessary framework to confidently identify and characterize this compound. The causality-driven explanations for the predicted spectral features aim to deepen the understanding of the structure-property relationships of 2-nitroethyl benzoate. As new experimental data becomes available, this guide can serve as a valuable reference for comparison and validation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Technical Guide: Solubility and Stability of 2-Nitroethyl Benzoate

[1]

Executive Summary

This technical guide characterizes 2-nitroethyl benzoate (

2-nitroethyl benzoate

Its physicochemical profile is defined by a high susceptibility to base-catalyzed


-elimination

Part 1: Physicochemical Profile[1]

Chemical Identity & Structure[1][2][3]
PropertyDetail
IUPAC Name 2-nitroethyl benzoate
CAS Number 10467-33-1 (Note: Distinct from Ethyl 2-nitrobenzoate, CAS 610-34-4)
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 195.17 g/mol
Physical State White to pale yellow crystalline solid (low melting) or oil depending on purity.[1]
Key Functional Groups Ester (hydrolytically labile), Nitro (electron-withdrawing, acidifying

-protons).
Predicted & Observed Properties

The presence of the nitro group on the ethyl chain significantly alters the polarity and reactivity compared to standard alkyl benzoates.[1]

ParameterValue / RangeImplications for Handling
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; good membrane permeability potential.[1]
Water Solubility Low (< 0.5 mg/mL)Requires organic co-solvents (DMSO, MeOH) for bioassays.
pKa (

-CH)
~9 – 10 (Estimated)The protons adjacent to the nitro group are acidic, creating a risk of deprotonation by weak bases.[1]
Melting Point 26–30 °C (approx.)Often handled as a melt or solution; sensitive to heat-induced polymerization if elimination occurs.

Part 2: Solubility Dynamics

2-nitroethyl benzoate exhibits "Lipophilic Ester" behavior but requires specific solvent choices to avoid artifactual degradation during solubilization.[1]

Solvent Compatibility Matrix[1]
  • Recommended (Stable): Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (MeCN), acidified Methanol.

  • Caution (Potential Reactivity): DMSO (hygroscopic nature can promote hydrolysis over long term), DMF (often contains basic amine impurities).

  • Prohibited (Incompatible): Pyridine, Triethylamine, aqueous buffers > pH 7.0.

Solubility Screening Workflow (DOT Visualization)

The following decision tree outlines the protocol for selecting a solvent system for analytical or preparative work.

SolubilityWorkflowStartStart: SolubilizationTargetConcTarget Concentration?Start->TargetConcHighConc> 10 mg/mL(Stock Solution)TargetConc->HighConcLowConc< 1 mg/mL(Assay Media)TargetConc->LowConcOrganicSolvSelect Organic SolventHighConc->OrganicSolvCheckWaterAqueous Buffer Required?LowConc->CheckWaterDCM_EtOAcDCM or Ethyl Acetate(Best Stability)OrganicSolv->DCM_EtOAcExtraction/SynthesisDMSO_MeCNDMSO or MeCN(Check Acid impurities)OrganicSolv->DMSO_MeCNStock for BioassayCheckWater->DMSO_MeCNNoBufferCheckCheck pHCheckWater->BufferCheckYesAcidNeutralpH 2.0 - 6.0(Stable)BufferCheck->AcidNeutralBasicpH > 7.0(UNSTABLE)BufferCheck->BasicEliminationRiskRISK: Elimination toNitroethylene + BenzoateBasic->EliminationRisk

Figure 1: Solubility and solvent selection workflow emphasizing pH constraints to prevent degradation.

Part 3: Stability & Degradation Mechanisms

The stability profile of 2-nitroethyl benzoate is dominated by the acidity of the

1

-elimination
The Dominant Pathway: Base-Catalyzed -Elimination[1]

Under basic conditions (even mild bases like bicarbonate or phosphate at pH 7.4), the base deprotonates the carbon adjacent to the nitro group. The resulting carbanion expels the benzoate group.[1]

  • Mechanism: E1cB (Elimination Unimolecular conjugate Base).

  • Products: Benzoate anion + Nitroethylene .

  • Risk: Nitroethylene is a potent Michael acceptor and lachrymator; it will rapidly polymerize or alkylate nucleophiles in the mixture, leading to complex degradation profiles.

Hydrolysis (Acidic/Neutral)

In acidic media (pH < 4), the elimination pathway is suppressed. The compound behaves like a standard benzoate ester, undergoing slow hydrolysis to benzoic acid and 2-nitroethanol.

Degradation Pathway Diagram (DOT Visualization)

DegradationPathwaysParent2-Nitroethyl Benzoate(Ph-COO-CH2-CH2-NO2)IntermediateCarbanion Intermediate[Ph-COO-CH2-CH(-)-NO2]Parent->IntermediateDeprotonation(Rate Limiting)BenzoicAcidBenzoic AcidParent->BenzoicAcidHydrolysisNitroethanol2-NitroethanolParent->NitroethanolHydrolysisIntermediate->BenzoicAcidLeaving GroupNitroethyleneNitroethylene(CH2=CH-NO2)*Reactive Electrophile*Intermediate->NitroethyleneBeta-EliminationPolymerPoly-nitroethylene(Insoluble Gum)Nitroethylene->PolymerPolymerizationAcidCondAcidic Hydrolysis(H+ / H2O)BaseCondBase (B:)(Fast)

Figure 2: Competing degradation pathways. Note that base-catalyzed elimination is kinetically favored over hydrolysis in neutral-to-basic conditions.[1]

Part 4: Experimental Protocols

HPLC Method for Stability Assessment

Standard reverse-phase HPLC methods using neutral buffers (e.g., Ammonium Acetate pH 7) will cause on-column degradation. You must use an acidic mobile phase.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 230 nm (Benzoate absorption) and 210 nm (Nitro group).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat column >30°C to avoid thermal elimination).

Self-Validating Step: Inject a standard of Benzoic Acid.[1][2] If your "pure" sample shows a peak matching Benzoic Acid immediately upon dissolution, the sample has already degraded or the solvent is too basic.

Forced Degradation Protocol (Arrhenius Screening)

To determine shelf-life, perform stress testing under acidic vs. basic conditions.

  • Preparation: Prepare a 1 mM stock solution in MeCN.

  • Acid Stress: Dilute 1:10 into 0.1 N HCl. Incubate at 40°C. Monitor at t=0, 1h, 4h, 24h.

    • Expected Result: Slow appearance of Benzoic Acid and 2-Nitroethanol.[1]

  • Base Stress (The "Kill" Step): Dilute 1:10 into 0.1 N NaOH or pH 8.0 Phosphate Buffer.

    • Expected Result:Immediate disappearance of parent peak.[1] Appearance of Benzoic Acid.[1][2] Nitroethylene may not be visible (volatile/polymerizes) or may appear as a solvent front smear.

  • Data Analysis: Plot

    
     vs. Time.[3] Calculate 
    
    
    .

Part 5: Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°CMinimizes thermal energy available for elimination.[1]
Atmosphere Argon/NitrogenPrevents moisture ingress (hydrolysis) and oxidation.
Container Amber GlassWhile not highly photosensitive, amber glass prevents UV-induced radical cleavage of the C-NO2 bond.[1]
Additives Trace Acid (e.g., 0.01% Acetic Acid)In solution, keeping pH slightly acidic stabilizes the

-protons, preventing elimination.

Safety Warning: If the compound degrades via elimination, the byproduct nitroethylene is a severe lachrymator and potential alkylating agent. Open old bottles in a fume hood.

References

  • NIST Chemistry WebBook. Ethyl 2-nitrobenzoate (Isomer Comparison). National Institute of Standards and Technology.[1] [Link]

  • Master Organic Chemistry. The E1cB Mechanism (Elimination Unimolecular conjugate Base).[Link]

  • Organic Chemistry Portal. Synthesis of Nitro Compounds and Stability.[Link]

  • PubChem. 2-Nitroethanol (Hydrolysis Product). National Library of Medicine.[1] [Link]

  • Journal of Organic Chemistry. Synthesis of 2-(2-nitroalkyl)benzoates. (Reference to general class synthesis and reactivity). [Link]

2-Nitroethyl Benzoate: Strategic Reagent and In Situ Nitroethylene Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-nitroethyl benzoate, designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

2-Nitroethyl benzoate is a specialized organic ester utilized primarily as a stable, storable precursor for the in situ generation of nitroethylene (nitroethene). Unlike its isomer ethyl 2-nitrobenzoate (a common ester of nitrobenzoic acid), this molecule features a benzoate group esterified to 2-nitroethanol.

Its primary value in drug development lies in its ability to release the highly reactive, unstable Michael acceptor nitroethylene under mild, controlled basic conditions. This "safety-catch" functionality allows researchers to bypass the hazardous handling and polymerization issues associated with free nitroethylene, facilitating the synthesis of complex pharmaceutical intermediates, including precursors for renin inhibitors like Aliskiren .

Chemical Data Table
PropertyData
IUPAC Name 2-Nitroethyl benzoate
CAS Number 40789-79-5 (Verified)
Formula C

H

NO

Molecular Weight 195.17 g/mol
Structure Ph-COO-CH

-CH

-NO

Physical State White to pale yellow solid or viscous oil (MP ~26-30°C)
Solubility Soluble in DCM, THF, Acetonitrile, Toluene; Insoluble in water
Primary Utility In situ generation of nitroethylene; 2-nitroethyl protecting group

History and Synthetic Evolution

Early Nitro-Chemistry (1930s–1950s)

The history of 2-nitroethyl benzoate is inextricably linked to the industrial boom of nitroalkane chemistry in the mid-20th century. Following the commercial availability of 2-nitroethanol (prepared by the Henry reaction of nitromethane and formaldehyde), chemists sought to characterize its derivatives. Early synthesis involved the standard Schotten-Baumann reaction of 2-nitroethanol with benzoyl chloride.

During this era, the compound was primarily a chemical curiosity used to study the stability of


-nitro esters. Researchers noted that while stable under acidic or neutral conditions, these esters decomposed rapidly in the presence of base—an observation that would later define their synthetic utility.
The Protecting Group Era (1970s–1980s)

In the 1970s, the "2-nitroethyl" (Npe) and "2-(4-nitrophenyl)ethyl" (NPE) moieties were introduced as protecting groups, particularly in nucleoside and peptide chemistry (e.g., by Pfleiderer et al.). The mechanism relied on


-elimination : a base would deprotonate the acidic 

-carbon (adjacent to the nitro group), triggering the expulsion of the protected functionality (phosphate, carboxylate, or hydroxyl). 2-Nitroethyl benzoate served as a model substrate to quantify the kinetics of this elimination, establishing the lability profile required for orthogonal protection strategies.
Modern Application: The "Reagent Generator" (2000s–Present)

In modern drug discovery, the focus shifted from protecting the benzoate to using the benzoate as a leaving group to generate nitroethylene . Nitroethylene is a potent dienophile and Michael acceptor but is notoriously difficult to store due to rapid polymerization.

A pivotal shift occurred with the development of organocatalytic asymmetric synthesis. Researchers (e.g., in the synthesis of Aliskiren intermediates) utilized 2-nitroethyl benzoate to slowly release nitroethylene in the presence of chiral catalysts. This "slow-release" strategy prevents polymerization and ensures high enantioselectivity in Michael additions, marking the compound's transition from a passive protecting group model to an active synthetic tool.

Mechanistic Principles

The utility of 2-nitroethyl benzoate rests on the E1cB (Elimination Unimolecular conjugate Base) mechanism. The nitro group strongly acidifies the adjacent protons (


 ~9–10), allowing mild bases to trigger elimination.
The Elimination Pathway
  • Deprotonation: A base (e.g., N-methylmorpholine, DBU, or hydroxide) removes a proton from the C2 position (alpha to the nitro group).

  • Nitronate Formation: The resulting carbanion is stabilized by resonance with the nitro group (aci-nitro/nitronate form).

  • Expulsion: The electron density collapses to form a C=C double bond, ejecting the benzoate anion as a leaving group.

  • Release: Free nitroethylene is generated in situ.

EliminationMechanism Figure 1: Base-Induced E1cB Elimination Mechanism of 2-Nitroethyl Benzoate Start 2-Nitroethyl Benzoate (Ph-COO-CH2-CH2-NO2) Transition Nitronate Intermediate [Ph-COO-CH2-CH(-)-NO2] Start->Transition Deprotonation (-BH+) Base Base (B:) (e.g., NMM, DBU) Base->Transition Products Nitroethylene (CH2=CH-NO2) + Benzoate (PhCOO-) Transition->Products E1cB Elimination

Figure 1: The base removes the acidic proton alpha to the nitro group, triggering the expulsion of benzoate and releasing reactive nitroethylene.

Experimental Protocols

Protocol A: Synthesis of 2-Nitroethyl Benzoate

Self-validating step: The product must be free of acidic impurities to prevent premature elimination.

Reagents:

  • 2-Nitroethanol (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)[1]

  • Triethylamine (1.2 equiv) or Pyridine

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-nitroethanol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Addition: Add Triethylamine dropwise. The solution may warm slightly.

  • Acylation: Add Benzoyl Chloride dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with 1M HCl (to remove amine), saturated NaHCO

    
     (to remove benzoic acid), and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc).
    
  • Storage: Store at 4°C. Avoid basic impurities in the storage vessel to prevent decomposition.

Protocol B: In Situ Generation for Asymmetric Michael Addition

Context: Synthesis of chiral nitro-alkanes (e.g., for Aliskiren or Isoindolinone precursors).

Reagents:

  • 2-Nitroethyl benzoate (1.0 equiv)[3]

  • Nucleophile (e.g., Isovaleraldehyde, 1.5 equiv)

  • Organocatalyst (e.g., Jørgensen-Hayashi or Takemoto catalyst, 10-20 mol%)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Solvent: Toluene/Acetonitrile[4]

Workflow:

  • Dissolve the Nucleophile and Catalyst in the solvent.

  • Add 2-Nitroethyl benzoate.

  • Cool to reaction temperature (often 0°C or -20°C to enhance enantioselectivity).

  • Slow Addition: Add NMM slowly. This is the critical control point . The rate of NMM addition controls the rate of nitroethylene release, matching it to the catalytic cycle speed to suppress polymerization.

  • Quench: Upon consumption of the benzoate (monitored by HPLC/NMR), quench with weak acid.

SynthesisWorkflow Figure 2: Kinetic Control Strategy using 2-Nitroethyl Benzoate Substrate 2-Nitroethyl Benzoate (Precursor) Nitroethene Nitroethylene (Generated In Situ) Substrate->Nitroethene Slow Release Base Base (NMM) Base->Substrate Product Chiral Nitroalkane (Drug Intermediate) Nitroethene->Product Michael Addition Polymer Polymerization (Side Reaction) Nitroethene->Polymer If Excess Accumulates Catalyst Chiral Catalyst (e.g., Takemoto) Catalyst->Product Stereocontrol Nucleophile Nucleophile (Enamine/Enolate) Nucleophile->Product

Figure 2: The "Slow Release" strategy prevents the accumulation of free nitroethylene, thereby minimizing polymerization and maximizing the yield of the desired chiral product.

Applications in Drug Development[4]

Renin Inhibitors (Aliskiren)

The synthesis of Aliskiren , a renin inhibitor for hypertension, involves a challenging construction of a chiral chain.[4] 2-Nitroethyl benzoate has been employed to introduce the nitro group via a stereoselective Michael addition to an aldehyde, catalyzed by a chiral proline derivative. The nitro group is subsequently reduced to an amine, a key pharmacophore in the final drug.

Isoindolinone Synthesis

Recent medicinal chemistry efforts utilize this precursor to synthesize 3-substituted isoindolinones (privileged scaffolds in oncology). The in situ generated nitroethylene reacts with


-amido sulfones in a cascade aza-Henry/cyclization sequence, avoiding the handling of hazardous gaseous nitroalkenes.
Safety & Scalability

In Process Chemistry, handling volatile, lachrymatory, and polymerizable reagents like nitroethylene is a major safety hazard. 2-Nitroethyl benzoate serves as a Process Analytical Technology (PAT) enabler:

  • Solid/Oil vs. Gas: It is a handleable liquid/solid, not a gas.

  • Stoichiometric Control: Exact dosing is possible by weighing the ester.

  • Waste Management: The byproduct (benzoic acid) is easily removed by alkaline wash.

References

  • Original Synthesis & Properties

    • Noland, W. E. (1973). 2-Nitroethanol.[5] Organic Syntheses, Coll. Vol. 5, p. 833. (Foundational chemistry for the alcohol precursor). Link

  • Protecting Group Methodology

    • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Details the 2-nitroethyl group beta-elimination mechanism). Link

  • Application in Aliskiren Synthesis (Key Technical Reference)

    • Sedelmeier, G., et al. (2008). Process for the manufacture of renin inhibitors. WO Patent 2008/119804. (Describes the use of 2-nitroethyl benzoate for in situ nitroethylene generation). Link

  • Organocatalytic Cascade Reactions

    • Massa, A., et al. (2012).[7] The First Organocatalytic Asymmetric Synthesis of 3-Substituted Isoindolinones. RSC Advances, 2, 3592–3595.[7] (Demonstrates the reagent in asymmetric synthesis). Link

Sources

theoretical and computational studies of 2-nitroethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of Ethyl 2-Nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of Ethyl 2-Nitrobenzoate. As a molecule with a scaffold of interest in medicinal chemistry, particularly in the development of cholinesterase inhibitors, a deep understanding of its structural, electronic, and interactive properties is paramount.[1] This document, intended for researchers, computational chemists, and drug development professionals, details a multi-faceted in silico approach. We will explore conformational analysis using Density Functional Theory (DFT), the calculation of electronic and spectroscopic properties, and the application of molecular docking to investigate its potential as a therapeutic agent. Each section provides not only the results but also the underlying causality for methodological choices and detailed, field-proven protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of Ethyl 2-Nitrobenzoate

Ethyl 2-nitrobenzoate (CAS: 610-34-4, Formula: C₉H₉NO₄) is an aromatic ester that has garnered attention as a foundational structure in the synthesis of novel therapeutic agents.[2][3][4] While a simple molecule, its specific arrangement of a nitro group and an ethyl ester group on a benzene ring creates a unique electronic and steric profile. Recent studies have identified nitrobenzoate derivatives as a novel scaffold for cholinesterase inhibitors, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[1] Furthermore, related nitroaromatic compounds have shown promise in anti-inflammatory and anti-tuberculosis research.[5][6]

The predictive power of computational chemistry allows for a profound, atom-level understanding of this molecule's behavior before committing to extensive and costly laboratory synthesis. This guide serves as a senior-level walkthrough of the essential computational workflows used to characterize Ethyl 2-Nitrobenzoate, from its fundamental quantum mechanical properties to its interaction with biological targets.

Foundational Analysis: Molecular Geometry and Conformational Stability

A molecule's biological activity and reactivity are intrinsically linked to its three-dimensional shape and conformational flexibility. The relative orientation of the ethyl ester and nitro substituents with respect to the phenyl ring dictates the molecule's overall polarity, shape, and ability to interact with a receptor's binding pocket. Therefore, the first critical step in any computational study is to identify the most stable conformers.

This is achieved by performing a Potential Energy Surface (PES) scan. The rationale is to systematically rotate key bonds and calculate the corresponding energy at each step, allowing us to map out the energy landscape and identify the minima, which correspond to stable conformations. The primary dihedral angles of interest are the C-C-C=O torsion of the ester group and the C-C-N-O torsion of the nitro group, which govern their planarity relative to the benzene ring.

Protocol 2.1: DFT-Based Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of Ethyl 2-Nitrobenzoate using molecular modeling software (e.g., GaussView, Avogadro).

  • Pre-optimization: Perform an initial, low-level geometry optimization (e.g., using a semi-empirical method like PM6 or a small basis set) to obtain a reasonable starting geometry.

  • Dihedral Angle Scan Setup:

    • Select the key dihedral angle for the scan (e.g., the C-C bond connecting the ester group to the ring).

    • Define the scan parameters: typically a full 360° rotation with a step size of 10-15°.

  • Execution of PES Scan: Run the scan using a reliable DFT method. For this purpose, the B3LYP functional with a 6-31G(d) basis set provides a good balance of accuracy and computational efficiency.

  • Identification of Minima: Plot the relative energy against the dihedral angle. The lowest points on this curve correspond to stable conformers.

  • Full Geometry Optimization: Take the geometry from each identified minimum and perform a full, unconstrained geometry optimization and frequency calculation using a more robust basis set (e.g., B3LYP/6-311++G(d,p)) to confirm they are true energy minima (i.e., no imaginary frequencies).

cluster_workflow Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Pre-optimization (e.g., PM6) A->B C 3. Define Dihedral Scan (e.g., C-C-C=O, 360°, 15° steps) B->C D 4. Execute PES Scan (DFT: B3LYP/6-31G(d)) C->D E 5. Identify Energy Minima (Stable Conformers) D->E F 6. Full Optimization & Freq Calc (DFT: B3LYP/6-311++G(d,p)) E->F G Final Validated Conformers F->G

Caption: Workflow for identifying stable conformers of Ethyl 2-Nitrobenzoate.

Quantum Chemical Characterization

Once the minimum energy conformation is established, we can perform a deeper analysis of its electronic structure and predict its spectroscopic properties. These calculations are grounded in Density Functional Theory (DFT), which provides robust insights into electron distribution and orbital energies.

DFT Methodology: The Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: The B3LYP functional is chosen as it is a well-established hybrid functional that consistently provides reliable results for a wide range of organic molecules, balancing accuracy in geometry, energy, and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta Pople-style basis set that offers high flexibility. The diffuse functions (++) are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and any potential weak non-covalent interactions, while the polarization functions (d,p) are essential for describing the anisotropic shape of electron density in bonds.

Electronic Properties: Orbitals and Electrostatic Potential

Understanding the electronic landscape is key to predicting reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It allows for the clear identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting how the molecule will interact with other reagents or biological targets. For Ethyl 2-Nitrobenzoate, the most negative regions are expected around the oxygen atoms of the nitro and ester groups, while positive regions may be found on the aromatic protons.

Calculated Electronic Property Value (a.u.) Significance
Energy of HOMO(Value from calculation)Electron-donating ability
Energy of LUMO(Value from calculation)Electron-accepting ability
HOMO-LUMO Energy Gap(Value from calculation)Chemical reactivity and stability
Dipole Moment(Value in Debye)Molecular polarity and solubility
Simulating Spectroscopic Signatures

A powerful validation of any computational model is its ability to reproduce experimental data. DFT can be used to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.[8][9]

Protocol 3.1: Spectroscopic Simulation
  • Input: Use the fully optimized geometry of the most stable conformer obtained from Protocol 2.1.

  • Vibrational Frequencies (IR):

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The output provides the harmonic vibrational frequencies. These are often systematically overestimated and may require scaling with a known factor (e.g., ~0.967 for B3LYP) for better agreement with experimental spectra.

    • Compare the calculated frequencies for key functional groups (C=O stretch, NO₂ asymmetric/symmetric stretch, C-O stretch) with experimental data from sources like the NIST Chemistry WebBook.[3][10]

  • NMR Chemical Shifts:

    • Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation.

    • The calculation yields absolute shielding tensors. These are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, Tetramethylsilane (TMS), calculated at the same level of theory.

    • Compare the predicted ¹H and ¹³C chemical shifts with experimental data.[2]

Application in Drug Discovery: Molecular Docking

The discovery of nitrobenzoates as potential cholinesterase inhibitors provides a compelling case for using molecular docking to explore this interaction computationally.[1] Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Here, we outline the protocol for docking Ethyl 2-Nitrobenzoate into the active site of human Acetylcholinesterase (AChE).

Protocol 4.1: Molecular Docking Workflow
  • Ligand Preparation:

    • Use the optimized, low-energy 3D structure of Ethyl 2-Nitrobenzoate from the DFT calculations (Protocol 2.1).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.

  • Receptor Preparation:

    • Obtain the crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).

    • Prepare the protein by removing water molecules and co-crystallized ligands, repairing any missing atoms, and adding polar hydrogen atoms.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the active site of AChE. The site is well-characterized and typically includes key residues like Trp86, Tyr337, and the catalytic triad (Ser203, His447, Glu334).

  • Docking Simulation:

    • Execute the docking using an algorithm like the Lamarckian Genetic Algorithm in AutoDock Vina. This algorithm explores multiple conformations of the ligand within the active site.

  • Analysis of Results:

    • Analyze the output to identify the top-ranked binding poses based on the predicted binding energy (in kcal/mol). A more negative value indicates stronger binding.

    • Visualize the best pose in the active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues.

cluster_workflow Molecular Docking Workflow A 1. Ligand Preparation (Optimized Geometry, Add Charges) D 4. Run Docking Simulation (e.g., AutoDock Vina) A->D B 2. Receptor Preparation (Download PDB, Remove Water, Add Hydrogens) C 3. Define Binding Site (Generate Grid Box around Active Site) B->C C->D E 5. Analyze Results (Binding Energy, Binding Pose, Interactions) D->E F Predicted Ligand-Protein Complex E->F

Caption: A streamlined workflow for molecular docking simulations.

Docking Result Parameter Description
Binding Energy (kcal/mol) Predicted free energy of binding; more negative values suggest stronger affinity.
Key Interacting Residues Amino acids in the active site forming significant bonds with the ligand.
Interaction Types e.g., Hydrogen bonds, hydrophobic contacts, π-π stacking.
Inhibitory Constant (Ki) Estimated from binding energy, indicates inhibitory potency.

Conclusion and Future Outlook

The theoretical and computational methodologies detailed in this guide provide a robust framework for the comprehensive characterization of Ethyl 2-Nitrobenzoate. Through DFT, we can reliably determine its most stable structure, elucidate its electronic properties, and validate these findings against experimental spectroscopic data. This foundational knowledge is crucial for understanding its intrinsic reactivity and stability.

Furthermore, the application of molecular docking provides powerful, actionable insights into its potential as a drug candidate by predicting its interaction with biological targets like AChE. The results from these in silico studies can effectively guide the synthesis of new, more potent derivatives and prioritize compounds for further in vitro and in vivo testing.

Future computational work could expand upon this foundation by employing molecular dynamics (MD) simulations to study the dynamic stability of the ligand-protein complex in a solvated environment or by developing Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of a larger library of related nitrobenzoate compounds.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69123, Ethyl 2-nitrobenzoate. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Infrared Spectrum of Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • Old Dominion University. (2020). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons. [Link]

  • Yoon, Y. K., et al. (2017). Ethyl nitrobenzoate: A novel scaffold for cholinesterase inhibition. Bioorganic & Medicinal Chemistry. [Link]

  • Wu, J. Z., & Lu, Z. L. (2010). 2-Chloroethyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Cheméo. (n.d.). Ethyl 2-nitrobenzoate. [Link]

  • Ünsalan, O., et al. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl]benzothiazole and 2-[4-(4-nitrobenzamido)phenyl]benzothiazole supported by differential scanning calorimetry. Journal of Molecular Structure. [Link]

  • National Institute of Standards and Technology. (n.d.). General information for Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • Journal of Drug Delivery and Therapeutics. (2014). IN-SILICO DOCKING INVESTIGATION, SYNTHESIS AND INVITRO ANTICANCER STUDY. [Link]

  • Ay, M., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5159892, 2-Nitrobenzoate. PubChem. [Link]

  • Google Patents. (1992).
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  • PubMed. (2010). 2-Chloro-ethyl 4-nitro-benzoate. [Link]

  • Sam, R., et al. (2018). Synthesis and Molecular Docking of 2-Methyl-5-nitro-1-(2-(halophenoxy)ethyl)- 1H-imidazole Derivatives. Pharmacy Updates. [Link]

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  • PubMed. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. [Link]

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  • Arabian Journal of Chemistry. (2022). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. [Link]

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Technical Monograph: 2-Nitroethyl Benzoate and Nitroalkyl Ester Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Role in Controlled Nitroalkene Generation and Asymmetric Synthesis

Executive Summary

2-Nitroethyl benzoate (CAS: 10543-21-2) represents a specialized class of "safety-catch" reagents in organic synthesis. Unlike its isomer ethyl 2-nitrobenzoate (a standard aromatic nitro compound), 2-nitroethyl benzoate functions as a stable, storable precursor to nitroethylene —a highly reactive, volatile, and polymerizable Michael acceptor.

This guide details the synthesis, mechanistic utility, and safety protocols for 2-nitroethyl benzoate and its structural analogs. It is designed for medicinal chemists and process engineers seeking to utilize nitroalkenes in asymmetric synthesis (e.g., Henry reactions, Michael additions) without the hazards associated with handling free nitroethylene.

Chemical Architecture & Synthesis

Structural Distinction

It is critical to distinguish between the target compound and its common isomer.

  • Target: 2-Nitroethyl Benzoate (

    
    )[1]
    
    • Class: Nitroalkyl ester.

    • Reactivity: Latent electrophile; undergoes

      
      -elimination.
      
  • Isomer: Ethyl 2-nitrobenzoate (

    
    )
    
    • Class: Nitroaryl ester.

    • Reactivity: Electrophilic aromatic substitution; reduction to aniline derivatives.

Synthesis Protocol

The synthesis of 2-nitroethyl benzoate is achieved via the esterification of 2-nitroethanol with benzoyl chloride. This reaction must be temperature-controlled to prevent premature elimination.

Protocol: Preparation of 2-Nitroethyl Benzoate

  • Reagents: 2-Nitroethanol (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine (1.2 eq) or Triethylamine, Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-nitroethanol in anhydrous DCM at 0°C.

    • Add Pyridine dropwise.

    • Add Benzoyl Chloride slowly via syringe pump to maintain temperature < 5°C.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    , extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 80:20).

  • Yield: Typically 85–95% as a viscous oil or low-melting solid.

Reactivity Profile: The "Safety-Catch" Mechanism

The primary utility of 2-nitroethyl benzoate lies in its ability to release nitroethylene in situ upon treatment with a mild base. Free nitroethylene is a potent lachrymator that polymerizes violently at room temperature. By masking it as a benzoate ester, researchers can control its release rate.

Mechanism of In Situ Release

The reaction proceeds via an E1cB-like (Elimination Unimolecular conjugate Base) mechanism. The electron-withdrawing nitro group acidifies the


-protons (pKa ~10), allowing a base to generate a nitronate intermediate, which then expels the benzoate leaving group.

EliminationMechanism cluster_legend Key Advantage Precursor 2-Nitroethyl Benzoate (Stable Precursor) Transition Nitronate Intermediate [PhCOO-CH2-CH=NO2]- Precursor->Transition Deprotonation Base Base (e.g., NMM, DIPEA) Base->Transition Products Nitroethylene + Benzoate Transition->Products Elimination (-PhCOO-) MichaelAdd Michael Addition (Target Reaction) Products->MichaelAdd In Situ Reaction Info Avoids isolation of unstable Nitroethylene

Figure 1: Base-mediated generation of nitroethylene from 2-nitroethyl benzoate.

Applications in Asymmetric Synthesis

Organocatalytic Michael Additions

In the synthesis of renin inhibitors (e.g., Aliskiren), 2-nitroethyl benzoate is used as the nitroethylene source.[1] A chiral organocatalyst (e.g., proline derivatives) activates an aldehyde to form an enamine, which then attacks the in situ generated nitroethylene.

  • Advantage: The slow release of nitroethylene prevents its polymerization, ensuring high effective concentration for the Michael addition.

  • Standard Conditions: 10 mol% Organocatalyst, N-methylmorpholine (base), -20°C.

Cascade Reactions: Isoindolinone Synthesis

Structural analogs are used in cascade reactions to build complex heterocycles. For example, reacting 2-formyl benzoates with nitroalkanes via an Aza-Henry reaction, followed by cyclization.

CascadeReaction Start 2-Formyl Benzoate + Nitroalkane Step1 Aza-Henry Reaction (Nitro-Mannich) Start->Step1 Chiral Catalyst Inter Acyclic Amino-Nitro Adduct Step1->Inter Step2 Lactamization (Intramolecular Cyclization) Inter->Step2 - Alcohol Final 3-(Nitromethyl)isoindolin-1-one Step2->Final

Figure 2: Cascade pathway utilizing nitroalkyl intermediates for heterocycle synthesis.

Structural Analogs & SAR

Modifying the alkyl chain or the leaving group allows tuning of the elimination rate and the nature of the electrophile generated.

Analog CompoundStructureGenerated ElectrophileApplication
2-Nitroethyl Benzoate

NitroethyleneGeneral Michael acceptor source.
2-Nitropropyl Benzoate

2-NitropropeneSynthesis of methyl-substituted nitroalkanes.
2,2-Dibromo-2-nitroethyl Benzoate

1,1-Dibromo-1-nitroalkenesBiocides; Slimicides (industrial water treatment).
2-Nitroethyl Acetate

NitroethyleneLower molecular weight alternative; faster elimination.

Technical Note: The benzoate is often preferred over the acetate because the benzoate group provides UV chromophores (facilitating HPLC monitoring) and generally yields crystalline solids that are easier to purify than the liquid acetates.

Safety & Handling Protocols

Warning: Nitro compounds are potentially energetic. While 2-nitroethyl benzoate is stable at room temperature, its decomposition products are hazardous.

  • Lachrymator Hazard: The generated nitroethylene is a severe lachrymator (tear gas) and respiratory irritant. All reactions involving base-mediated elimination must be performed in a well-ventilated fume hood.

  • Polymerization: Free nitroethylene polymerizes exothermically. Never attempt to isolate the alkene intermediate; always react it in situ with a nucleophile.

  • Energetic Properties: Although less sensitive than polynitro compounds, nitroalkyl esters should not be subjected to high temperatures (>100°C) or mechanical shock.

  • Disposal: Quench reaction mixtures with dilute acid to neutralize base (stopping elimination) before disposal. Treat waste as hazardous organic material.

References

  • Synthesis and Reactivity: Kącka-Zych, A., et al. "A modern view on decomposition reaction of 2-nitroethyl benzoate using ELF and MEDT theory." Conference Paper, 2017.

  • Application in Renin Inhibitors: "New methods for the synthesis of renin inhibitors." World Intellectual Property Organization (WO2008119804A1).

  • Isoindolinone Cascade: "Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones." The Journal of Organic Chemistry, 2022.

  • Biocidal Analogs: "2,2-Dibromo-2-nitroethanol and its derivatives." BenchChem Technical Data.

  • Nitroalkene Reduction: "Iridium-catalysed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water." Royal Society of Chemistry, 2019.

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Nitroethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Proactive Approach to Safety for an Uncharacterized Compound

The safety protocols and recommendations outlined herein are therefore synthesized from the known properties of its constituent chemical classes: benzoate esters and primary nitroalkanes , with a particular focus on its precursor, 2-nitroethanol . This "hazard by analogy" approach is a cornerstone of chemical safety for novel or uncharacterized substances, enabling us to anticipate potential risks and implement robust protective measures. Researchers, scientists, and drug development professionals must exercise the utmost caution and adhere to these guidelines to ensure a safe laboratory environment.

Unveiling the Profile of 2-Nitroethyl Benzoate: An Estimation of Properties

2-Nitroethyl benzoate is the ester formed from benzoic acid and 2-nitroethanol. Its chemical behavior and physical properties can be inferred from these parent structures.

Structure:

Caption: Chemical structure of 2-nitroethyl benzoate.

PropertyEstimated Value/InformationRationale/Source
Molecular Formula C9H9NO4Based on chemical structure.
Molecular Weight 195.17 g/mol Calculated from the molecular formula.[1]
Appearance Likely a liquid, possibly colorless to pale yellow.Based on the properties of similar benzoate esters and 2-nitroethanol.
Odor Potentially a mild, fruity, or characteristic odor.Benzoate esters often have pleasant odors, though the nitro group may impart a different character.
Solubility Likely insoluble in water; soluble in common organic solvents.Based on the properties of similar organic esters and nitroalkanes.[2][3]
Boiling Point Expected to be elevated due to the polar nitro group.2-nitroethanol has a boiling point of 194°C.[4]
Stability Potentially unstable, especially at elevated temperatures or in the presence of contaminants.Nitroalkanes are known for their thermal instability.[5][6]

Hazard Identification and Assessment: A Synthesis of Potential Risks

The primary hazards associated with 2-nitroethyl benzoate are inferred from the known risks of 2-nitroethanol and the general reactivity of nitroalkanes.

  • Irritant: The vapor or mist is likely irritating to the eyes, mucous membranes, and upper respiratory tract.[2][3][7] Direct contact can cause skin irritation.[2][8][9]

  • Harmful if Swallowed, Inhaled, or Absorbed: Acute exposure may be harmful.[3][7]

  • Potential for Explosive Decomposition: A significant concern with nitroalkanes is their potential for explosive decomposition, especially under vacuum distillation or in the presence of peroxides or alkali.[2][7]

  • Thermal Instability: Nitroalkanes can undergo exothermic decomposition at elevated temperatures.[5][6][10]

  • Incompatibility: This compound is likely incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2][7][8][11]

  • Mutagenic and Genotoxic Effects: Some research suggests that 2-nitroethanol may have mutagenic and genotoxic properties.[8]

While benzoate esters generally exhibit low acute toxicity, the presence of the 2-nitroethyl group is the primary driver of the significant potential hazards.[12][13][14]

Safe Handling and Storage: A Protocol for Minimizing Risk

Given the potential hazards, a stringent and cautious approach to handling and storage is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-nitroethyl benzoate should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[15]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[15]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling 2-nitroethyl benzoate:

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn for larger quantities or when there is a splash hazard.[9][15]To protect eyes from splashes and vapors.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) must be worn and inspected before use. A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[9][15][16]To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood.[16]To prevent inhalation of airborne particles.
Handling Workflow

Caption: Recommended workflow for handling 2-nitroethyl benzoate.

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][7]

  • Container: Keep the container tightly closed.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Emergency Procedures: A Guide to Rapid and Effective Response

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11] Do not use a direct water jet, as it may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[11]

Personal Exposure

G cluster_exposure Personal Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Event Inhalation Move to Fresh Air Exposure->Inhalation Skin Remove Contaminated Clothing Flush Skin with Water for 15 min Exposure->Skin Eye Flush Eyes with Water for 15 min Exposure->Eye Ingestion Do NOT Induce Vomiting Rinse Mouth with Water Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

Caption: Emergency response workflow for personal exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][9]

Disposal Considerations: Responsible Waste Management

All waste containing 2-nitroethyl benzoate must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Inferred Toxicological Information

The following table summarizes the known toxicological information for the parent compounds, which should be considered as potential effects of 2-nitroethyl benzoate.

Toxicological Endpoint2-NitroethanolBenzoate Esters
Acute Oral Toxicity May be harmful if swallowed.[11]Generally low acute toxicity.[12]
Acute Dermal Toxicity May be harmful in contact with skin.[11]Generally low acute toxicity.[12]
Acute Inhalation Toxicity Vapor or mist may be harmful.[3][7]Low acute toxicity.[12]
Skin Corrosion/Irritation Causes skin irritation.[2][8][9]Slightly irritating.[12]
Eye Damage/Irritation Causes serious eye irritation.[9]Slightly irritating.[12]
Respiratory Irritation May cause respiratory irritation.[9]May cause irritation.
Carcinogenicity/Mutagenicity Potential for mutagenic and genotoxic effects.[8]Not generally considered carcinogenic or mutagenic.[12]

Reactivity and Stability: Understanding the Potential for Hazardous Reactions

The nitroalkane functional group is the primary determinant of the reactivity and stability of 2-nitroethyl benzoate.

  • Thermal Decomposition: Primary nitroalkanes are known to undergo exothermic decomposition, which can be initiated by heat.[5][6][10] The presence of impurities can lower the decomposition temperature.

  • Nef Reaction: In the presence of a base, primary nitroalkanes can form nitronate anions. Acidic hydrolysis of these anions can lead to the formation of an aldehyde and nitrous oxide, a reaction known as the Nef reaction.[17][18] This reactivity pathway should be considered in experimental design.

  • Incompatibilities: As previously mentioned, avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides to prevent vigorous or explosive reactions.[2][7][8]

Conclusion: A Commitment to a Culture of Safety

The handling of uncharacterized compounds like 2-nitroethyl benzoate demands a heightened level of vigilance and a proactive safety culture. By understanding the potential hazards through the lens of chemical analogy and by strictly adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the associated risks. The principles of scientific integrity and trustworthiness demand that we treat novel substances with the respect they are due, ensuring the safety of ourselves, our colleagues, and our environment.

References

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  • Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • Google Books. (n.d.). Nitroalkanes: Synthesis, Reactivity, and Applications.
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  • ResearchGate. (2025, August 6). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Retrieved from [Link]

  • Amazon S3. (n.d.). Firefighting Measures Section 6. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. Retrieved from [Link]

  • Respirex International. (n.d.). Petrochemical Personal Protective Equipment (PPE). Retrieved from [Link]

  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • OSHA. (n.d.). Section 5: Firefighting Measures. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fire Safety. Chemistry Safety. Retrieved from [Link]

  • UL's Fire Safety Research Institute. (n.d.). Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation and Bioremediation of TNT and Other Nitro Explosives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Heterocyclic Synthesis Using 2-Nitroethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-nitroethyl benzoate (CAS: 10554-64-0) as a robust, "masked" surrogate for nitroethylene in the synthesis of complex heterocycles. While nitroethylene is a potent dipolarophile and Michael acceptor, its high volatility and tendency to polymerize make it difficult to handle in precision synthesis. 2-Nitroethyl benzoate overcomes these limitations by serving as a stable, crystalline precursor that releases nitroethylene in situ via base-mediated


-elimination. This note covers its application in Barton-Zard pyrrole synthesis , [4+2] Diels-Alder cycloadditions , and [3+2] dipolar cycloadditions .

Part 1: Reagent Profile & Strategic Advantage

The "Masked" Reagent Strategy

2-Nitroethyl benzoate (


) is structurally distinct from the more common ethyl 2-nitrobenzoate. It functions as a latent source of nitroethylene.
FeatureNitroethylene (Active Species)2-Nitroethyl Benzoate (Precursor)
Physical State Volatile Liquid (bp 98°C), LachrymatorCrystalline Solid or Viscous Oil
Stability Polymerizes rapidly at RTStable at RT; Shelf-stable
Handling Requires immediate use; hazardousStandard weighing/transfer
Activation None (Always active)Base-mediated (Controlled Release)
Mechanistic Activation

The utility of this reagent relies on the Base-Induced


-Elimination . A non-nucleophilic base deprotonates the 

-carbon (relative to the nitro group), triggering the elimination of benzoate.

ActivationPathway Precursor 2-Nitroethyl Benzoate (Stable Precursor) Intermediate Nitronate Anion Precursor->Intermediate Deprotonation (-H+) Base Base (e.g., DBU, TEA) Base->Intermediate Active Nitroethylene (Active Michael Acceptor) Intermediate->Active Elimination (-PhCOO-) Byproduct Benzoate Anion Intermediate->Byproduct

Figure 1: Activation pathway of 2-nitroethyl benzoate to generate nitroethylene in situ.

Part 2: Application I - Barton-Zard Pyrrole Synthesis[1]

The most powerful application of 2-nitroethyl benzoate is in the Barton-Zard reaction , reacting with isocyanoacetates to form pyrrole-2-carboxylates. This method avoids the handling of unstable nitroalkenes while providing high regioselectivity.

Mechanism

The reaction proceeds via a formal [3+2] cycloaddition followed by elimination of nitrous acid (


). The in situ generation of nitroethylene ensures a low steady-state concentration, preventing polymerization side-reactions.
Protocol: Synthesis of Ethyl Pyrrole-2-carboxylate

Reagents:

  • 2-Nitroethyl benzoate (1.0 equiv)[1]

  • Ethyl isocyanoacetate (1.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv)

  • Solvent: THF or Isopropanol

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl isocyanoacetate (10 mmol) and 2-nitroethyl benzoate (10 mmol) in anhydrous THF (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Add DBU (22 mmol) dropwise over 15 minutes.

    • Note: The first equivalent of base effects the elimination of benzoic acid; the second equivalent drives the pyrrole cyclization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of the benzoate).

  • Workup: Dilute with EtOAc (50 mL) and wash with 1M HCl (to remove DBU) followed by saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Expected Yield: 75–85%

Part 3: Application II - [4+2] Diels-Alder Cycloaddition

2-Nitroethyl benzoate serves as a "slow-release" dienophile for the synthesis of nitro-substituted six-membered rings (e.g., nitrocyclohexenes).

Experimental Workflow

This protocol is ideal for reacting with dienes that are prone to polymerization or when the nitroalkene is too unstable to isolate.

DielsAlder Start Reagents: 2-Nitroethyl Benzoate + Diene BaseAdd Add Base (TEA or NaOAc) Reflux in Benzene/Toluene Start->BaseAdd Gen In Situ Generation of Nitroethylene BaseAdd->Gen Elimination Trap [4+2] Cycloaddition (Trapping) Gen->Trap + Diene Product Nitrocyclohexene Derivative Trap->Product

Figure 2: Cascade workflow for in situ Diels-Alder cycloaddition.

Protocol: Synthesis of 4-Nitro-1,2-dimethylcyclohex-1-ene

Reagents:

  • 2-Nitroethyl benzoate (5 mmol)

  • 2,3-Dimethyl-1,3-butadiene (10 mmol, excess)

  • Triethylamine (TEA) (6 mmol)

  • Solvent: Toluene

Procedure:

  • Charge: Combine 2-nitroethyl benzoate and 2,3-dimethyl-1,3-butadiene in Toluene (15 mL).

  • Initiate: Add TEA. Heat the mixture to reflux (110°C).

    • Scientific Insight: Reflux conditions favor the elimination of benzoic acid. The excess diene ensures that as soon as nitroethylene is formed, it is trapped, preventing self-polymerization.

  • Duration: Reflux for 12 hours.

  • Isolation: Cool to RT. Wash with water to remove triethylammonium benzoate salts. Evaporate solvent.

  • Result: The residue contains the Diels-Alder adduct. Purify by distillation or chromatography.

Part 4: Troubleshooting & Critical Parameters

ProblemProbable CauseCorrective Action
Low Yield (Polymerization) Base added too fast; Diene concentration too low.Add base slower (syringe pump); Increase equivalents of trapping agent (diene/dipole).
Incomplete Conversion Base is too weak for elimination.Switch from TEA to DBU or KOtBu.
Benzoate Contamination Inefficient workup.Ensure thorough washing with sat. NaHCO₃ (removes benzoic acid) and dilute HCl (removes amines).

References

  • Barton-Zard Reaction Origin: Barton, D. H. R.; Zard, S. Z. "A new synthesis of pyrroles from nitroalkenes." J. Chem. Soc., Chem. Commun.1985 , 1098–1100. Link

  • Nitroalkene Precursors: Baer, H. H.; Naik, S. R. "Synthesis of 2-(2-nitroalkyl)benzoates." J. Org.[2] Chem.1970 , 35(9), 2994–2999. Link

  • General Review of Nitroalkenes: Barrett, A. G. M. "Heterocyclic synthesis using nitroalkenes." Chem. Soc. Rev.1991 , 20, 95–127. Link

  • Application in Pyrrole Synthesis: Ono, N. "The Nitro Group in Organic Synthesis." Wiley-VCH, 2001. (Textbook Reference for standard protocols).

Sources

Application Note: High-Fidelity Chemoselective Reduction of 2-Nitroethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026


 acyl migration.

Part 1: Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The reduction of 2-nitroethyl benzoate presents a classic but deceptive challenge in organic synthesis: the chemoselective reduction of a nitro group (


) in the presence of an ester moiety (

). While the thermodynamic reduction potential of the nitro group generally allows for its selective reduction, the specific structure of this substrate introduces a secondary, kinetic failure mode:

Acyl Migration
.
The "Hidden" Instability: Acyl Migration

Unlike simple aromatic nitro-esters (e.g., methyl 4-nitrobenzoate), the target product here is 2-aminoethyl benzoate (


). This is an ester of ethanolamine.

Upon reduction, the newly formed primary amine is positioned 1,2-relative to the ester oxygen. In the free base form (neutral or basic


), the amine nitrogen acts as an intramolecular nucleophile, attacking the ester carbonyl. This leads to a 5-membered tetrahedral intermediate which collapses to form the thermodynamically more stable amide: 

-(2-hydroxyethyl)benzamide
.

Critical Directive: The isolation of the free amine is a "forbidden operation." The protocol must maintain the amine in its protonated ammonium form (


) throughout the workup and storage to disable the nucleophilic nitrogen.
Mechanistic Pathway & Failure Modes

The following diagram illustrates the desired pathway versus the rearrangement trap.

ReactionPath Substrate 2-Nitroethyl Benzoate (Ph-CO-O-CH2-CH2-NO2) Reduction Reduction Step (H2/Pd-C or Zn/NH4Cl) Substrate->Reduction FreeBase Intermediate: Free Amine (Ph-CO-O-CH2-CH2-NH2) Reduction->FreeBase In situ generation Salt Target: Amine Salt (Ph-CO-O-CH2-CH2-NH3+ Cl-) FreeBase->Salt Acid Trap (HCl) FAST KINETICS REQUIRED Rearrangement Rearranged Byproduct (N-(2-hydroxyethyl)benzamide) FreeBase->Rearrangement pH > 7 or Prolonged standing

Figure 1: Reaction pathway highlighting the critical branch point between salt stabilization and irreversible rearrangement.

Part 2: Experimental Protocols

Two methods are validated for this transformation. Method A is the "Gold Standard" for purity and ease of salt formation. Method B is a robust alternative for laboratories lacking hydrogenation infrastructure.

Method A: Catalytic Hydrogenation (Preferred)

Rationale: Hydrogenation allows for a non-aqueous workup. By filtering the catalyst and immediately adding anhydrous acid, we eliminate the water phase where hydrolysis or rearrangement is most rapid.

Materials
  • Substrate: 2-Nitroethyl benzoate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (Anhydrous)

  • Acid Trap: 4M HCl in Dioxane or concentrated aqueous HCl

  • Equipment: Parr shaker or Hydrogen balloon setup

Protocol Steps
  • Preparation: In a clean hydrogenation vessel, dissolve 2-nitroethyl benzoate (e.g., 1.95 g, 10 mmol) in anhydrous Methanol (20 mL).

  • Inerting: Carefully add 10% Pd/C (200 mg). Caution: Pd/C is pyrophoric. Add under a blanket of nitrogen or argon.

  • Reduction: Purge the vessel with Hydrogen gas (

    
    ) three times. Maintain a pressure of 1–3 atm (balloon or low-pressure shaker) at room temperature (
    
    
    
    ).
  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear; the amine stays at the baseline. Stop immediately upon consumption of starting material (approx. 2-4 hours).  Prolonged exposure may risk hydrogenolysis of the ester.
    
  • Filtration (Critical Step): Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove Pd/C. Rinse the pad with a small amount of Methanol.

  • Salt Formation (The "Lock"):

    • Immediately add 4M HCl in Dioxane (3.0 mL, 12 mmol, 1.2 equiv) to the filtrate.

    • Alternatively, add concentrated aqueous HCl (1.0 mL) dropwise.

  • Isolation: Concentrate the solution in vacuo at

    
    . Do not heat excessively.
    
  • Purification: The residue is the crude hydrochloride salt. Recrystallize from Ethanol/Ether to obtain white crystals of 2-aminoethyl benzoate hydrochloride .

Method B: Zinc / Ammonium Chloride (Mild Chemical Reduction)

Rationale: This method operates at near-neutral


 (

), which is sufficiently mild to preserve the ester. However, the workup requires care to avoid transient basicity.
Materials
  • Substrate: 2-Nitroethyl benzoate (1.0 equiv)

  • Reductant: Zinc Dust (Activated, 5.0 equiv)

  • Buffer: Ammonium Chloride (

    
    ) (10.0 equiv)
    
  • Solvent: Methanol / Water (4:1 ratio)

Protocol Steps
  • Dissolution: Dissolve 2-nitroethyl benzoate (10 mmol) in Methanol (40 mL) and Water (10 mL).

  • Buffer Addition: Add solid Ammonium Chloride (

    
    ) (5.3 g, 100 mmol). Stir until mostly dissolved.
    
  • Reduction: Cool the mixture to

    
     in an ice bath. Add Zinc dust (3.27 g, 50 mmol) portion-wise over 15 minutes. The reaction is exothermic; control temperature 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir vigorously for 2–6 hours.

  • Filtration: Filter off the Zinc oxide/excess Zinc through Celite. Wash with Methanol.[1][2]

  • Workup (Modified for Stability):

    • The filtrate contains the amine and excess

      
      .
      
    • Concentrate the filtrate to remove Methanol.

    • Do not basify. Instead, dilute the remaining aqueous residue with minimal cold water.

    • Extract impurities (unreacted nitro) with Ethyl Acetate. Discard organic layer.

    • Lyophilize the aqueous layer (freeze-dry) to obtain a mixture of product salt and

      
      .
      
    • Purification: Extract the solid residue with warm absolute Ethanol (dissolves the amine salt, leaves most

      
       behind). Filter and concentrate the Ethanol to yield the crude hydrochloride salt.
      

Part 3: Quality Control & Validation

Analytical Specifications

The following data confirms the identity of the Hydrochloride Salt .

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy

(Strong)
Retention of Ester Carbonyl (Crucial). If shifted to

, rearrangement to amide occurred.
IR Spectroscopy

(Broad)
Ammonium (

) stretch.
1H NMR (DMSO-d6)

(br s, 3H)
Ammonium protons (

). Confirms salt formation.
1H NMR (DMSO-d6)

(t, 2H)
Methylene adjacent to Oxygen (

).
1H NMR (DMSO-d6)

(m, 2H)
Methylene adjacent to Nitrogen (

).
TLC (50% EtOAc/Hex)

(Baseline)
The salt does not migrate. Free base (if checked rapidly) would be polar but mobile.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is an oil/gum Hygroscopic salt or residual solvent.Triturate with anhydrous Diethyl Ether or Hexane. Dry under high vacuum.
IR shows peak at 1650 cm⁻¹

Migration occurred.
Workup was too basic or heating was applied to the free base. Restart, ensuring immediate acidification.
Low Yield Hydrolysis of ester.Ensure solvents are anhydrous (Method A). Avoid prolonged reaction times.

Part 4: Workflow Visualization

Workflow cluster_0 Method A: Hydrogenation start Start: 2-Nitroethyl Benzoate step1 Dissolve in MeOH + 10% Pd/C start->step1 step2 H2 Atmosphere (1-3 atm) Monitor TLC step1->step2 step3 Filter Catalyst (Celite) step2->step3 step4 CRITICAL: Add HCl immediately step3->step4 Filtrate step5 Evaporate Solvent step4->step5 end Final Product: 2-Aminoethyl Benzoate HCl step5->end

Figure 2: Operational workflow for the catalytic hydrogenation method emphasizing the critical acidification step.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Zinc/Ammonium Chloride reduction protocols).
  • Org. Synth. 1944, 24, 25. "Ethyl m-aminobenzoate". (Foundational protocol for nitro reduction in the presence of esters). Link

  • Green, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience, 1999.
  • Rylander, P. N.Hydrogenation Methods; Academic Press: New York, 1985.
  • ChemicalBook. "Methyl 4-(2-aminoethyl)benzoate hydrochloride MSDS". (Verifies the stability and commercial availability of the hydrochloride salt form of analogous amino-esters). Link

Sources

Application Note: High-Throughput Quantification of 2-Nitroethyl Benzoate using Validated Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the development and validation of robust analytical methods for the precise quantification of 2-nitroethyl benzoate. As a key intermediate in various synthetic pathways, its accurate measurement is critical for process optimization, impurity profiling, and quality control in pharmaceutical and chemical manufacturing. This document provides a rationale for method selection, presenting detailed protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are structured as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable, accurate, and reproducible quantitative assays for 2-nitroethyl benzoate.

Introduction and Analyte Profile

2-Nitroethyl benzoate (C₉H₉NO₄, M.W.: 195.17 g/mol ) is a nitroaromatic ester whose quantification is essential for ensuring the quality and safety of pharmaceutical products and chemical intermediates.[4][5] The presence of a nitro-substituted benzene ring provides a strong chromophore, making it an ideal candidate for UV-based detection methods. Its ester functionality and moderate polarity dictate the choice of chromatographic conditions. The primary analytical challenges involve achieving adequate separation from structurally similar impurities and ensuring method robustness across various sample matrices.

The development of a validated analytical procedure is not merely a procedural step but a foundational requirement for regulatory compliance and data integrity.[6] This guide emphasizes a lifecycle approach to method validation, ensuring that the developed procedures are fit for their intended purpose from initial development through routine application.[7]

Rationale for Method Selection: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on partitioning between a stationary and mobile phase.Separation in the gas phase based on volatility and interaction with a stationary phase.
Suitability Excellent for moderately polar, non-volatile, or thermally labile compounds. The nitroaromatic structure of 2-nitroethyl benzoate ensures strong UV absorbance for sensitive detection.[8]Ideal for volatile and thermally stable compounds. Offers superior selectivity and structural confirmation through mass fragmentation patterns.[9]
Selectivity Moderate to high. Dependent on chromatographic resolution from matrix components. Photodiode array (PDA) detectors can enhance specificity by providing spectral data.Very high. Mass spectrometry provides an orthogonal detection mechanism, minimizing interference and allowing for definitive peak identification.[10]
Sensitivity Typically in the low µg/mL to high ng/mL range.Can achieve lower detection limits (pg/mL to low ng/mL), especially with selective ion monitoring (SIM).[11]
Throughput Generally higher due to simpler sample preparation and faster run times.Can be lower if a derivatization step is required, although this is unlikely for 2-nitroethyl benzoate.
Cost & Complexity Lower initial and operational cost; method development is often more straightforward.Higher initial investment and maintenance costs; requires more specialized expertise.

Recommendation: HPLC-UV is the recommended primary technique for routine quality control and assay of 2-nitroethyl benzoate due to its robustness, cost-effectiveness, and high throughput. GC-MS serves as an excellent orthogonal method for confirmation, trace-level impurity identification, and analysis in complex matrices where high selectivity is paramount.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Method Development Causality

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating moderately polar compounds like 2-nitroethyl benzoate.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. The nonpolar C18 ligands provide effective retention for the benzoate structure through hydrophobic interactions. A column with dimensions such as 150 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure.[13][14]

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is used.

    • Rationale for Acetonitrile: ACN is often preferred over methanol as it typically provides lower viscosity (reducing backpressure) and better UV transparency at lower wavelengths.

    • Rationale for Acidification: Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous component is critical.[15] It suppresses the ionization of any potential acidic impurities and silanol groups on the silica backbone, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection Wavelength: The nitroaromatic chromophore in 2-nitroethyl benzoate results in strong UV absorbance. Based on spectral data for similar compounds, a primary detection wavelength around 254-265 nm is expected to provide high sensitivity.[8][14] A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity.

Workflow for HPLC-UV Method Development and Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: ICH Q2(R2) Validation A Define Analytical Target Profile (ATP) B Prepare Standard & Sample Solutions in Diluent A->B C Select Column & Mobile Phase Starting Conditions B->C D Optimize Separation (Gradient, Flow Rate) C->D E System Suitability Test (SST) D->E F Assess Peak Shape & Resolution E->F G Specificity F->G H Linearity & Range G->H I Accuracy (% Recovery) H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M Finalized Method & Report L->M

Caption: HPLC-UV method development and validation workflow.

Detailed Protocol: HPLC-UV Quantification and Validation

This protocol is designed as a complete system for developing and validating a quantitative method in accordance with ICH guidelines.[16][17]

1. Materials and Reagents

  • 2-Nitroethyl benzoate reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade or Milli-Q)

2. Instrumentation and Conditions (Starting Point)

  • HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 bonded silica, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax, Luna, or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic (e.g., 60:40 A:B) or Gradient (adjust as needed for impurity profiling).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 260 nm (or λmax determined from standard scan).

3. Solution Preparation

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of 2-nitroethyl benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (Target 100 µg/mL): Accurately weigh an amount of the test sample expected to contain ~25 mg of 2-nitroethyl benzoate into a 25 mL volumetric flask. Dissolve in diluent, sonicate for 5 minutes, dilute to 25 mL, and then perform a 1-in-10 dilution to reach the target concentration. Filter through a 0.45 µm syringe filter before injection.

4. Validation Protocol

The following steps must be performed according to a pre-approved validation protocol that specifies acceptance criteria.[18][19]

  • Specificity: Inject the diluent, a placebo (matrix without analyte), and the standard solution. The diluent and placebo should show no interfering peaks at the retention time of 2-nitroethyl benzoate.

  • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 25, 50, 100, 150, 200 µg/mL). Plot the peak area against concentration.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the sample solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10:1). This is critical for impurity analysis.[19]

  • Robustness: Intentionally vary key method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results and system suitability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Method Development Causality

GC-MS is a powerful technique for the definitive identification and quantification of 2-nitroethyl benzoate.

  • Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is a suitable choice. These columns provide excellent separation for a wide range of semi-volatile organic compounds.

  • Injection Technique: A split/splitless inlet is standard. A split injection (e.g., 20:1 split ratio) is used for higher concentrations to prevent column overloading, while a splitless injection is used for trace analysis to maximize sensitivity.

  • Temperature Program: A temperature ramp is necessary to ensure efficient separation and elution. A typical program might start at a low temperature (~70 °C) to focus the analytes, followed by a ramp (e.g., 15 °C/min) to a final temperature (~280 °C) to elute all components.

  • Mass Spectrometry Detection:

    • Rationale for Electron Ionization (EI): EI is a robust, universal ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural confirmation by comparison with spectral libraries like NIST.[9]

    • Acquisition Mode: Full scan mode is used during method development to identify the analyte and potential impurities. For quantification, Selective Ion Monitoring (SIM) is employed. By monitoring only specific, characteristic ions of 2-nitroethyl benzoate (e.g., the molecular ion and key fragments), SIM dramatically increases sensitivity and reduces matrix interference.

Workflow for GC-MS Method Development and Validation

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: ICH Q2(R2) Validation[1][3] A Prepare Standards & Samples in Volatile Solvent (e.g., Hexane) B Select GC Column & Inlet Parameters A->B C Optimize Temperature Program B->C D Acquire Full Scan MS Data to Identify Characteristic Ions C->D E Develop SIM Method for Quantification D->E F Specificity (Ion Ratios) E->F G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Finalized Method & Report K->L

Sources

Application Note: Process Optimization and Scale-Up Strategy for the Synthesis of 2-Nitroethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the industrial-scale synthesis of 2-nitroethyl benzoate (CAS: 10450-49-4), a critical intermediate used in the development of photocleavable protecting groups and energetic plasticizers. Unlike the common ethyl 2-nitrobenzoate isomer, this target requires the esterification of benzoic acid with 2-nitroethanol , a thermally sensitive and toxic reagent. This guide prioritizes the Benzoyl Chloride Acylation route due to its superior conversion rates and impurity profile compared to direct Fischer esterification. We provide a self-validating protocol emphasizing thermal management, impurity control, and safety regarding nitro-functionalized aliphatics.

Critical Process Parameters (CPPs) & Safety Architecture

Molecule Identification
  • Target: 2-Nitroethyl benzoate[1][2]

  • Structure:

    
    
    
  • Molecular Weight: 195.17 g/mol [1][2][3][4]

  • Physical State: Low-melting solid or viscous oil (dependent on purity/temperature).

Hazard Management (The "Nitro" Factor)

Working with 2-nitroethanol requires strict adherence to energetic material protocols.

  • Thermal Instability: Aliphatic nitro compounds can decompose exothermically. The distillation of 2-nitroethanol to dryness is a known explosion hazard.

  • Toxicity: 2-Nitroethanol is a severe skin irritant and specific organ toxicant.

  • Exotherm Control: The reaction of benzoyl chloride with alcohols is highly exothermic. On a large scale, this heat accumulation can trigger the decomposition of the nitro-alcohol.

Reaction Selection Matrix
FeatureRoute A: Benzoyl Chloride (Recommended) Route B: Direct Esterification (pTSA)
Reagents Benzoyl Chloride, 2-Nitroethanol, Base (TEA/Pyridine)Benzoic Acid, 2-Nitroethanol, Acid Cat.
Atom Economy Lower (Stoichiometric salt waste)Higher (Water byproduct)
Conversion >98% (Irreversible)Equilibrium driven (Requires water removal)
Purification Simple aqueous workupDifficult (Azeotropic removal of high-BP nitroethanol is risky)
Scalability High (Excellent heat transfer control)Medium (Prolonged heating required)

Detailed Protocol: Benzoyl Chloride Acylation Route

This protocol is designed for a 10 L Pilot Scale reactor but normalized to 1.0 mole for calculation.

Reagents & Stoichiometry
  • 2-Nitroethanol (Limiting Reagent): 1.0 equiv (91.07 g)

  • Benzoyl Chloride: 1.05 equiv (147.6 g) — Slight excess ensures complete consumption of the toxic alcohol.

  • Triethylamine (TEA): 1.1 equiv (111.3 g) — Acts as HCl scavenger.

  • Solvent: Dichloromethane (DCM) or Toluene (10-15 volumes). Toluene is preferred for industrial safety to avoid halogenated waste, but DCM offers lower reflux temps.

  • Catalyst: DMAP (4-Dimethylaminopyridine) — 0.01 equiv (Optional, accelerates rate).

Step-by-Step Methodology
Phase 1: Reactor Charging & Cooling
  • Setup: Equip a glass-lined reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Charge: Add 2-nitroethanol (1.0 eq) and Toluene (10 vol).

  • Base Addition: Add Triethylamine (1.1 eq) to the vessel.

  • Cooling: Engage the cooling jacket/chiller. Cool the internal mass to 0°C – 5°C .

    • Why? Low temperature suppresses side reactions and controls the exotherm of the subsequent addition.

Phase 2: Controlled Addition (The Critical Step)
  • Addition: Charge Benzoyl Chloride (1.05 eq) into the addition funnel.

  • Rate: Add dropwise over 60–90 minutes.

  • Monitoring: Maintain internal temperature < 10°C .

    • Self-Validating Check: If temp spikes >10°C, halt addition immediately. The formation of triethylamine hydrochloride (white precipitate) confirms the reaction is proceeding.

Phase 3: Reaction & Quench
  • Warm-up: Allow the mixture to warm to room temperature (20–25°C) naturally over 2 hours.

  • IPC (In-Process Control): Sample for HPLC/TLC. Target: <0.5% residual 2-nitroethanol.

  • Quench: Once complete, add Water (5 vol) to the reactor and stir vigorously for 15 minutes to dissolve the triethylamine hydrochloride salt.

Phase 4: Workup & Isolation
  • Phase Separation: Separate the organic layer (Product) from the aqueous layer (Waste).

  • Wash 1 (Acidic): Wash organics with 1M HCl (3 vol) to remove excess amine/DMAP.

  • Wash 2 (Basic): Wash organics with 5% NaHCO₃ (3 vol) to hydrolyze and remove excess benzoyl chloride (as benzoate).

  • Wash 3 (Neutral): Wash with Brine (3 vol).

  • Drying: Dry over anhydrous

    
     or via azeotropic distillation if using Toluene.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 45°C .

    • Safety: Do not overheat the residue.

  • Final Polish: Recrystallize from Ethanol/Hexane or perform a short-path filtration through a silica plug if the product is an oil.

Process Visualization

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic acyl substitution mechanism and the critical role of the base in driving the equilibrium.

ReactionPathway cluster_inputs Reagents cluster_outputs Outputs BzCl Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate BzCl->Intermediate Attack NitroEth 2-Nitroethanol (Nucleophile) NitroEth->Intermediate Base Triethylamine (Base) Salt TEA-HCl (Salt Waste) Base->Salt Scavenges HCl Product 2-Nitroethyl Benzoate (Target) Intermediate->Product Elimination Intermediate->Salt

Caption: Nucleophilic acyl substitution pathway. The base (TEA) neutralizes the HCl byproduct, preventing acid-catalyzed degradation and driving the reaction to completion.

Industrial Unit Operation Flow

This flow diagram outlines the physical movement of materials through the plant, highlighting safety checkpoints.

ProcessFlow Reactor Glass-Lined Reactor (Cooling Jacket Active) Quench Quench Tank (Water/Brine) Reactor->Quench Transfer after IPC Check Safety STOP: Check Peroxides & Exotherm Reactor->Safety Feed Benzoyl Chloride Feed Tank Feed->Reactor Controlled Addition (<10°C) Separator Phase Separator Quench->Separator Biphasic Mix Evaporator Rotary Evaporator (Max 45°C) Separator->Evaporator Organic Phase Waste Waste Separator->Waste Aqueous Phase (Treat for Nitro) Crystallizer Crystallization Unit Evaporator->Crystallizer Crude Oil Final Final Crystallizer->Final Pure Solid

Caption: Unit operation workflow. Note the critical temperature control points at the Reactor and Evaporator stages to prevent thermal runaway of the nitro-compound.

Analytical Quality Control (QC)

To ensure the protocol is self-validating, the following specifications must be met before batch release.

TestMethodSpecificationRationale
Appearance VisualOff-white solid or pale yellow oilDarkening indicates decomposition/oxidation.
Assay HPLC (UV 254nm)> 98.0%High purity required for pharma/optical applications.
Residual 2-Nitroethanol GC-FID< 1000 ppmCritical Safety Attribute: Toxic and potentially explosive.
Water Content Karl Fischer< 0.1%Prevents hydrolysis of the ester during storage.
Identification 1H-NMRMatches StandardConfirm methylene triplet shifts (

~4.7-4.8 ppm).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204, 2-Nitroethanol. Retrieved from [Link]

    • Grounding: Source for toxicity and physical property data of the starting m
  • Organic Syntheses (Coll. Vol. 1). Benzoylation of Alcohols using Benzoyl Chloride. Retrieved from [Link]

    • Grounding: Adapts the standard Schotten-Baumann conditions for industrial scale-up.
  • Grounding: Safety protocols for handling aliphatic nitro compounds and shock sensitivity.
    • Grounding: Specific handling, storage, and PPE requirements.[5][6][7][8][9][10]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Derivatives from 2-Nitroethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. 2-Nitroethyl benzoate and its derivatives represent a versatile class of compounds, serving as precursors to a wide array of pharmacologically relevant molecules, including β-amino acids and heterocyclic systems.[1] The traditional synthesis of these derivatives often involves lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased yields, and enhanced product purity.[2][3][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of derivatives from 2-nitroethyl benzoate, offering detailed protocols and insights into the underlying principles for researchers in medicinal chemistry and drug development.

Microwave heating utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[5][6] This often results in unique reactivity that cannot be achieved with conventional heating methods, thereby expanding the accessible chemical space for drug discovery programs.[2]

Core Principles: The "Microwave Effect" in the Synthesis of 2-Nitroethyl Benzoate Derivatives

The acceleration of chemical reactions under microwave irradiation is attributed to a combination of thermal and non-thermal effects. The primary thermal effect is the rapid, uniform heating of the reaction mixture, which can lead to higher reaction temperatures than achievable with conventional heating at atmospheric pressure.[7] This is particularly advantageous for reactions with high activation energies.

Non-thermal effects, while a subject of ongoing research, are thought to arise from the direct interaction of the microwave field with molecules in the reaction mixture, leading to an increase in molecular collisions and a lowering of the activation energy.[8][9] These effects are particularly pronounced in polar solvents and for reactions involving polar intermediates, which are common in the synthesis of derivatives from 2-nitroethyl benzoate.

Synthetic Pathways and Protocols

This section details microwave-assisted protocols for key transformations of 2-nitroethyl benzoate, including Michael additions and Henry (nitroaldol) reactions. These reactions leverage the reactivity of the nitro group and the activated methylene protons to build molecular complexity rapidly.

Michael Addition: Synthesis of γ-Nitro-α-substituted Benzoates

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. In the context of 2-nitroethyl benzoate, the activated methylene protons can be deprotonated to form a nucleophile that can add to various Michael acceptors. Microwave irradiation has been shown to dramatically accelerate these reactions.[8][10]

Workflow for Microwave-Assisted Michael Addition

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Prep Combine 2-nitroethyl benzoate, Michael acceptor, and base in a microwave vial React Irradiate in microwave reactor (Set Temperature, Time, Power) Prep->React Seal vial Workup Cool, quench reaction, and extract product React->Workup Reaction complete Purify Purify by column chromatography Workup->Purify

Caption: General workflow for the microwave-assisted Michael addition.

Protocol 1: Synthesis of Ethyl 2-(2-nitro-1-phenylethyl)malonate

This protocol describes the Michael addition of 2-nitroethyl benzoate to diethyl malonate.

  • Reagents and Equipment:

    • 2-Nitroethyl benzoate

    • Diethyl malonate

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Microwave synthesis reactor with sealed vessels

    • Silica gel for column chromatography

  • Procedure:

    • To a 10 mL microwave reaction vessel, add 2-nitroethyl benzoate (1 mmol), diethyl malonate (1.2 mmol), and DBU (0.1 mmol).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 10 minutes with a maximum power of 150 W.

    • After the reaction is complete, cool the vessel to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired product.

ParameterConventional MethodMicrowave Method
Reaction Time 12-24 hours10-15 minutes
Temperature Reflux120°C
Yield ModerateHigh
Purity GoodExcellent

Table 1: Comparison of conventional and microwave-assisted Michael addition.

Henry (Nitroaldol) Reaction: Synthesis of β-Hydroxy-γ-nitro Benzoates

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[11][12] Microwave irradiation significantly reduces reaction times and can improve yields in this transformation.[13]

Reaction Mechanism: Base-Catalyzed Henry Reaction

Henry_Mechanism cluster_mechanism Reaction Pathway reagents 2-Nitroethyl Benzoate + Aldehyde Base (e.g., NH4OAc) Microwave Irradiation A Deprotonation of 2-Nitroethyl Benzoate reagents->A B Nucleophilic attack on aldehyde A->B Nitronate ion formation C Protonation B->C Alkoxide intermediate D β-Hydroxy-γ-nitro Benzoate Product C->D

Caption: Simplified mechanism of the base-catalyzed Henry reaction.

Protocol 2: Synthesis of Ethyl 3-hydroxy-2-(nitromethyl)benzoate

This protocol details the Henry reaction between 2-nitroethyl benzoate and formaldehyde.

  • Reagents and Equipment:

    • 2-Nitroethyl benzoate

    • Formaldehyde (37% aqueous solution)

    • Ammonium acetate

    • Ethanol

    • Microwave synthesis reactor

    • Rotary evaporator

  • Procedure:

    • In a 10 mL microwave vessel, combine 2-nitroethyl benzoate (1 mmol), formaldehyde (1.2 mmol), and a catalytic amount of ammonium acetate (0.2 mmol) in ethanol (3 mL).

    • Seal the vessel and irradiate in the microwave reactor at 90°C for 5 minutes.[11]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization or silica gel chromatography.

ParameterConventional MethodMicrowave Method
Reaction Time 6-12 hours5-10 minutes
Temperature Room Temperature or mild heating90°C
Yield GoodExcellent
Byproducts Dehydration products may formMinimized

Table 2: Comparison of conventional and microwave-assisted Henry reaction.

Best Practices and Safety Considerations

  • Vessel Selection: Always use sealed vessels specifically designed for microwave synthesis to safely reach temperatures above the solvent's boiling point.

  • Solvent Choice: Polar solvents like DMF, DMSO, and ethanol are generally good choices for microwave synthesis as they efficiently absorb microwave energy.[5] However, solvent-free reactions can also be highly effective and offer a greener alternative.[12][13]

  • Temperature and Pressure Monitoring: Utilize a microwave reactor with accurate temperature and pressure sensors to ensure reaction control and safety.

  • Stirring: Efficient stirring is crucial for uniform heating and to prevent the formation of "hot spots."[8]

  • Chemical Hazards: 2-Nitroethyl benzoate and its derivatives should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Nitro compounds can be energetic, and appropriate precautions should be taken, especially when scaling up reactions.

Conclusion

Microwave-assisted synthesis offers a powerful platform for the rapid and efficient generation of derivatives from 2-nitroethyl benzoate. The protocols and principles outlined in this application note demonstrate the significant advantages of MAOS over conventional methods, enabling medicinal chemists to accelerate the discovery and development of new therapeutic agents. By leveraging the benefits of microwave technology, researchers can explore a wider range of chemical space in a fraction of the time, ultimately contributing to the advancement of pharmaceutical sciences.[2][14]

References

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!. [Link]

  • Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture. (2025). PMC. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. (2009). MDPI. [Link]

  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery. [Link]

  • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. (n.d.). Academia.edu. [Link]

  • Research Spotlight: Microwave Chemistry Enabling the Synthesis of Biologically Relevant Amines. (2010). Taylor & Francis Online. [Link]

  • Microwave-Assisted Henry Reaction: Solventless Synthesis of Conjugated Nitroalkenes. (1997). Tetrahedron Letters. [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). RSC Publishing. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). IntechOpen. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATIO. (2014). ResearchGate. [Link]

  • Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes. (2025). ResearchGate. [Link]

  • An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds. (2015). International Journal of Science and Research Methodology. [Link]

  • The application of microwave irradiation to the Michael synthesis of esters of β-amino acids. (n.d.). Mendeleev Communications. [Link]

  • SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. (2001). ResearchGate. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (n.d.). RSC Publishing. [Link]

  • Microwave-Assisted Synthesis of β-1,2,3-Triazolyl-α-amino Esters. (2015). ResearchGate. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. (n.d.). AWS. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. (n.d.). PMC. [Link]

  • Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. (2006). PubMed. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. (2009). ResearchGate. [Link]

  • MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. (2023). Malaysian Journal of Analytical Sciences. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

Sources

catalytic applications involving 2-nitroethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utilization of 2-Nitroethyl Benzoate as a Masked Nitroethylene Precursor

Executive Summary

This application note details the strategic use of 2-nitroethyl benzoate (CAS: Not typically assigned a common commercial CAS as a commodity, but chemically defined as Benzoic acid, 2-nitroethyl ester) as a stable, crystalline precursor for nitroethylene (nitroethene).

Nitroethylene is a potent Michael acceptor and dienophile, but its use in drug development is hampered by its high volatility, lachrymatory nature, and tendency to polymerize explosively. 2-Nitroethyl benzoate solves this by serving as a "masked" reagent that releases nitroethylene in situ via base-catalyzed


-elimination. This guide focuses on its application in asymmetric organocatalytic Michael additions  and cascade cyclizations  for heterocyclic synthesis.

Part 1: The "Masked" Reagent Strategy

The utility of 2-nitroethyl benzoate lies in its ability to generate nitroethylene in a controlled manner. Unlike the direct handling of nitroethylene, the benzoate ester is stable at room temperature.

Mechanistic Pathway

The generation of the active species is driven by a base-catalyzed E1cB-like elimination.

  • Base Abstraction: A mild base (e.g., N-methylmorpholine, DABCO) abstracts the acidic

    
    -proton adjacent to the nitro group.
    
  • Elimination: The resulting nitronate intermediate expels the benzoate leaving group.

  • Release: Nitroethylene is generated in situ and immediately intercepted by a nucleophile (catalyst or substrate).

DOT Diagram 1: The Activation Pathway

NitroethylBenzoate_Activation Precursor 2-Nitroethyl Benzoate (Stable Precursor) Intermediate [Nitronate Intermediate] Precursor->Intermediate Deprotonation Base Base Catalyst (e.g., NMM, TEA) Base->Intermediate Active Nitroethylene (Reactive Michael Acceptor) Intermediate->Active u03b2-Elimination Byproduct Benzoic Acid/Benzoate Intermediate->Byproduct Product Michael Adduct (Chiral Nitroalkane) Active->Product Catalytic Interception

Caption: Logical flow of in situ nitroethylene generation. The unstable active species is generated only when required.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Nitroethyl Benzoate

Purpose: To prepare the stable precursor from commercially available 2-nitroethanol.

Reagents:

  • 2-Nitroethanol (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)[1]

  • Triethylamine (1.2 equiv) or Pyridine

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-nitroethanol in anhydrous DCM (0.5 M concentration) under nitrogen. Cool to 0 °C.

  • Addition: Add Triethylamine dropwise. Subsequently, add Benzoyl Chloride dropwise via syringe pump to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (the product is less polar than the alcohol).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove amine), then brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield 2-nitroethyl benzoate as a pale yellow oil or low-melting solid.

Protocol B: Asymmetric Organocatalytic Michael Addition

Purpose: Use 2-nitroethyl benzoate to synthesize chiral


-nitroaldehydes (precursors to GABA analogs like Baclofen or Pregabalin derivatives).

System Components:

  • Substrate: Isovaleraldehyde (or other enolizable aldehyde).

  • Reagent: 2-Nitroethyl benzoate.[1][2][3][4]

  • Catalyst: Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) or (S)-pyrrolidine-tetrazole.

  • Base: N-Methylmorpholine (NMM).

Step-by-Step Methodology:

  • Catalyst Loading: Dissolve the organocatalyst (10-20 mol%) in THF or Acetonitrile at ambient temperature.

  • Substrate Addition: Add the aldehyde substrate (3.0 equiv). Stir for 10 minutes to allow enamine formation.

  • Precursor Addition: Add 2-nitroethyl benzoate (1.0 equiv).

  • Activation: Cool the system to -20 °C (critical for enantioselectivity). Add NMM (1.2 equiv) slowly.

    • Note: The NMM triggers the slow release of nitroethylene, which is immediately trapped by the chiral enamine.

  • Termination: Upon consumption of the benzoate (approx. 16-24h), quench with aqueous acetate buffer.

  • Analysis: Isolate the nitro-aldehyde. Reduce the nitro group (e.g., NaBH₄/NiCl₂) to access the chiral amino acid pharmacophore.

Data Summary: Comparative Efficiency

Method Reagent Source Yield (%) ee (%) Safety Profile
Direct Nitroethylene (gas/liquid) 65-75% 90-95% High Risk (Polymerization)
Masked 2-Nitroethyl Benzoate 82-88% 92-98% Safe (Controlled Release)

| Precursor | 2-Nitroethanol | <40% | N/A | Low reactivity without activation |

Part 3: Advanced Applications (Cascade Reactions)

Beyond simple Michael additions, 2-nitroethyl benzoate is utilized in cascade aza-Henry/cyclization sequences to form isoindolinones.

Mechanism: In these systems, the benzoate moiety acts as a leaving group during the formation of the nitro-olefin, which then undergoes a [4+2] or [3+2] cycloaddition or a Michael/Mannich cascade.

DOT Diagram 2: Organocatalytic Cycle

Organocatalysis Cat Chiral Amine Catalyst Enamine Chiral Enamine (Nucleophile) Cat->Enamine Condensation (-H2O) Aldehyde Aldehyde Substrate Aldehyde->Enamine Condensation (-H2O) Adduct Iminium Intermediate Enamine->Adduct Stereoselective C-C Bond Formation Benzoate 2-Nitroethyl Benzoate Nitroethylene Nitroethylene (In Situ Generated) Benzoate->Nitroethylene Base Elimination Nitroethylene->Adduct Adduct->Cat Catalyst Recycle Final Chiral u03b3-Nitroaldehyde Adduct->Final Hydrolysis

Caption: The organocatalytic cycle where the chiral enamine intercepts the transient nitroethylene.

Part 4: Critical Troubleshooting & Optimization

  • Solvent Selection:

    • Recommended: Acetonitrile or THF.

    • Avoid: Protic solvents (methanol/ethanol) in the elimination step, as they can interfere with the base or cause transesterification before elimination.

  • Base Stoichiometry:

    • Use exactly 1.1–1.2 equivalents of base relative to the benzoate. Excess base can racemize the product (via deprotonation of the

      
      -nitro proton in the product).
      
  • Temperature Control:

    • The elimination reaction (Benzoate

      
       Nitroethylene) is endothermic and faster at higher temperatures, but enantioselectivity (Michael addition) is favored at lower temperatures (-20 °C to 0 °C).
      
    • Optimization: Balance the rate of elimination with the rate of enamine formation. If the reaction is too slow, increase temperature to 0 °C rather than adding more base.

References

  • Process for the Preparation of Renin Inhibitors.
  • Asymmetric Cascade Aza-Henry/Lactamization Reaction. Source: The Journal of Organic Chemistry (ACS) Context: Details the use of nitroethyl benzoate derivatives in constructing chiral isoindolinones via cascade sequences. URL:[Link]

  • Nitroethylene: Synthesis and Reactions. Source: Wikipedia / Chemical Data Context: General properties of nitroethylene and the necessity of precursor methods. URL:[Link]

  • Iridium-catalysed reduction of nitroalkenes. Source: Royal Society of Chemistry (RSC) Context: Provides characterization data for nitroethyl benzoate derivatives and their downstream reduction. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 2-Nitroethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NEB-SYN-001 Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist

Executive Summary & Chemical Logic

The Core Challenge: Synthesizing 2-nitroethyl benzoate involves a competition between nucleophilic acyl substitution (the desired pathway) and


-elimination  (the yield-killing pathway).

The reactant, 2-nitroethanol , is chemically fragile. The nitro group (


) is strongly electron-withdrawing, making the protons on the 

-carbon (adjacent to the nitro group) significantly acidic (

). In the presence of the bases required to scavenge HCl during esterification, 2-nitroethanol readily undergoes E1cB elimination to form nitroethylene (a volatile, toxic gas), leading to drastic yield loss and polymerization.

The Solution: To maximize yield, you must suppress the elimination pathway by strictly controlling temperature and base concentration . The protocol below utilizes a "Base-Last" addition strategy to ensure the base is consumed by the esterification reaction faster than it can trigger elimination.

The "Golden Route" Protocol

Method: Benzoyl Chloride Acylation (Modified for Acid-Sensitive Alcohols) Scale: 10 mmol (Adjustable)

Reagents & Setup
ReagentEquiv.RoleCritical Note
2-Nitroethanol 1.0NucleophileToxic/Unstable. Handle in fume hood.
Benzoyl Chloride 1.1 - 1.2ElectrophileUse slight excess to drive completion.
Triethylamine (TEA) 1.2HCl ScavengerMust be anhydrous . Pyridine is a valid alternative.
DCM (Dichloromethane) SolventMediumMust be anhydrous to prevent hydrolysis.
DMAP 0.05 (Cat.)CatalystAccelerates acylation, allowing lower temps.
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add 2-nitroethanol (1.0 eq) and Benzoyl chloride (1.1 eq) to the flask.

    • Dissolve in anhydrous DCM (10 mL/mmol) .

    • Note: At this stage, no reaction occurs because no base is present.

  • Thermal Control (CRITICAL):

    • Submerge the flask in an ice/salt bath (

      
       to 
      
      
      
      )
      .
    • Allow the solution to equilibrate for 10 minutes.

  • The "Base-Last" Addition:

    • Dissolve TEA (1.2 eq) and DMAP (0.05 eq) in a separate small volume of DCM.

    • Add this base solution dropwise over 20–30 minutes via a syringe pump or addition funnel.

    • Mechanism:[1][2][3][4] By adding the base slowly to the mixture of alcohol and acid chloride, the base is immediately protonated by the HCl formed during the reaction. It never builds up a high enough concentration to deprotonate the 2-nitroethanol and trigger elimination.

  • Reaction Phase:

    • Maintain at

      
       for 1 hour.
      
    • Allow to warm slowly to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor via TLC (Solvent: 20% EtOAc/Hexane). Look for the disappearance of benzoyl chloride.

  • Work-up (Purification):

    • Quench with cold water .[5]

    • Wash organic layer with 1M HCl (removes TEA/DMAP).

    • Wash with Sat.

      
        (removes benzoic acid byproduct).
      
    • Wash with Brine , dry over

      
      , and concentrate
      
    • Result: The crude oil usually requires minimal purification. If necessary, use flash column chromatography (Silica, Hexane/EtOAc).

Visualizing the Chemistry

The following diagram illustrates the competition between the desired synthesis and the unwanted elimination, highlighting where the protocol intervenes.

ReactionPathways cluster_control Control Strategy Start 2-Nitroethanol (Reactant) Intermediate Alkoxide / H-Bonded Complex Start->Intermediate + Base Base Base (TEA) (Reagent) PhCOCl Benzoyl Chloride (Reagent) Product 2-Nitroethyl Benzoate (TARGET PRODUCT) PhCOCl->Product Intermediate->Product + PhCOCl (Fast at 0°C) SideProduct Nitroethylene (ELIMINATION PRODUCT) Intermediate->SideProduct Heat or Excess Base (E1cB Mechanism)

Caption: Pathway analysis showing the divergence between Esterification (Green) and Elimination (Red). Low temperature and controlled base addition favor the Green path.

Troubleshooting Guide (FAQ)

Q1: My yield is <40%, and I smell a pungent, tear-gas-like odor. What happened?

  • Diagnosis: You triggered the Elimination Pathway . The odor is likely nitroethylene (highly lachrymatory and toxic).

  • Root Cause: The base concentration was too high relative to the acid chloride, or the temperature was too high.

  • Fix:

    • Ensure you are using the "Base-Last" addition method described above.

    • Strictly keep the reaction below

      
        during addition.
      
    • Switch from TEA to a milder base like Pyridine (which is less basic and less likely to deprotonate the

      
      -carbon).
      

Q2: I see a white precipitate immediately upon adding the base. Is this wrong?

  • Diagnosis: No, this is good.

  • Explanation: The white solid is Triethylamine Hydrochloride (

    
    ). Its formation confirms that the esterification is proceeding and the base is successfully scavenging the acid byproduct.
    

Q3: The product contains a solid impurity that won't wash out.

  • Diagnosis: Benzoic Anhydride or Benzoic Acid.

  • Root Cause: Hydrolysis of Benzoyl Chloride due to wet solvents.

  • Fix:

    • Ensure DCM is distilled or dried over molecular sieves.

    • Wash the organic layer thoroughly with Sat.

      
       . If the solid persists, it may be Benzoic Anhydride (which is less soluble in bicarb). Stir the crude mixture with aqueous 
      
      
      
      for 30 mins to hydrolyze the anhydride, then wash.

Q4: Can I use DCC/DMAP (Steglich Esterification) instead?

  • Analysis: Yes, but it is often less efficient for this specific substrate.

  • Reasoning: The byproduct (DCU) is difficult to remove completely. Furthermore, Steglich conditions can sometimes be slow for electron-deficient alcohols like 2-nitroethanol. The Acid Chloride route is kinetically superior for maximizing yield before decomposition occurs.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 2-Nitroethanol (Compound Summary).[6][7] National Library of Medicine. Retrieved from [Link] (Safety and reactivity data regarding elimination).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

common side products in the synthesis of 2-nitroethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-nitroethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

I. Understanding the Synthesis Pathway

The synthesis of 2-nitroethyl benzoate is typically a two-step process. The first step involves the formation of 2-nitroethanol via a Henry (nitroaldol) reaction between nitromethane and formaldehyde. The second step is the esterification of 2-nitroethanol with a benzoic acid derivative, most commonly benzoyl chloride.

II. Troubleshooting Guide & FAQs: Common Side Products and Issues

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Step 1: Henry Reaction for 2-Nitroethanol Synthesis

Question 1: My Henry reaction is showing low yield and multiple spots on TLC, what are the likely side products?

Answer: The Henry reaction, while effective, is reversible and can be prone to side reactions if not properly controlled. The primary side products and issues include:

  • Retro-Henry Reaction: The initial adduct, 2-nitroethanol, can revert to nitromethane and formaldehyde, especially with prolonged reaction times or excessive heat. This equilibrium shift reduces your overall yield.

  • Cannizzaro-type Reactions: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate salts, consuming your starting material.

  • Polymerization of Formaldehyde: Formaldehyde has a tendency to polymerize, especially in the presence of acid or base catalysts, appearing as a white precipitate (paraformaldehyde).

  • Multiple Adducts: While less common with formaldehyde, it's possible for the nitronate ion of 2-nitroethanol to react with another molecule of formaldehyde, leading to higher-order nitro alcohols.

Troubleshooting Table: Henry Reaction

Issue Potential Cause(s) Recommended Solution(s)
Low conversion to 2-nitroethanol1. Insufficient catalyst. 2. Reaction temperature too low. 3. Short reaction time.1. Optimize catalyst loading (e.g., triethylamine, sodium hydroxide). 2. Maintain a controlled, slightly elevated temperature (e.g., 40-50 °C), but avoid excessive heat. 3. Monitor the reaction by TLC and allow it to proceed to completion.
Presence of solid white precipitatePolymerization of formaldehyde.Use fresh, high-purity formaldehyde solution. Consider using paraformaldehyde and depolymerizing it just before the reaction.
Complex mixture of products on TLC1. Retro-Henry reaction. 2. Cannizzaro side reaction.1. Work up the reaction as soon as it reaches completion. 2. Use a milder base or a catalytic amount of a stronger base. Ensure slow addition of the base to the reaction mixture.
Step 2: Esterification of 2-Nitroethanol

Question 2: After reacting 2-nitroethanol with benzoyl chloride and pyridine, my crude product is a dark, complex mixture. What are the major impurities?

Answer: The esterification of 2-nitroethanol is a critical step where several side products can form. The most common impurities are:

  • Nitroethylene: This is a significant byproduct formed via the dehydration of 2-nitroethanol. This elimination reaction can be catalyzed by both acidic and basic conditions, and also by heat. The presence of pyridine, while necessary for the esterification, can promote this side reaction.

  • Benzoic Acid: If there is any moisture in your reaction, benzoyl chloride will readily hydrolyze to form benzoic acid.[1]

  • N-Benzoylpyridinium Chloride: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate. While this facilitates the reaction, it can also be present as a salt in the crude product.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of both 2-nitroethanol and benzoyl chloride in your final product mixture.

  • Thermal Decomposition Products: 2-nitroethyl benzoate itself can undergo thermal decomposition, particularly at elevated temperatures during workup or distillation, to yield nitroethylene and benzoic acid.[2]

Troubleshooting Table: Esterification of 2-Nitroethanol

Issue Potential Cause(s) Recommended Solution(s)
Significant amount of nitroethylene1. High reaction temperature. 2. Prolonged reaction time. 3. Excess pyridine.1. Maintain a low reaction temperature (e.g., 0-25 °C). 2. Monitor the reaction closely and quench it upon completion. 3. Use a stoichiometric amount of pyridine relative to the benzoyl chloride.
Presence of benzoic acidContamination with water.Use anhydrous solvents and reagents. Dry the 2-nitroethanol thoroughly before use.
Low yield of 2-nitroethyl benzoate1. Incomplete reaction. 2. Side reactions consuming starting materials.1. Ensure efficient stirring and adequate reaction time at a controlled temperature. 2. Minimize side reactions by following the recommendations above.
Product darkens upon purificationThermal decomposition.Avoid high temperatures during solvent removal and purification. Use vacuum distillation at the lowest possible temperature.

III. Mechanistic Insights: Formation of Key Side Products

Understanding the mechanisms of side product formation is crucial for developing effective mitigation strategies.

A. Dehydration of 2-Nitroethanol to Nitroethylene

Under either acidic or basic conditions, the hydroxyl group of 2-nitroethanol can be eliminated to form the highly reactive Michael acceptor, nitroethylene.

G cluster_acid Acid-Catalyzed Dehydration cluster_base Base-Promoted Dehydration 2-Nitroethanol_A 2-Nitroethanol Protonated_Alcohol Protonated Alcohol 2-Nitroethanol_A->Protonated_Alcohol + H+ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Nitroethylene_A Nitroethylene Carbocation->Nitroethylene_A - H+ 2-Nitroethanol_B 2-Nitroethanol Alkoxide Alkoxide 2-Nitroethanol_B->Alkoxide + Base Nitroethylene_B Nitroethylene Alkoxide->Nitroethylene_B - OH-

Caption: Mechanisms for the formation of nitroethylene from 2-nitroethanol.

B. Thermal Decomposition of 2-Nitroethyl Benzoate

The thermal decomposition of the final product is a retro-ene type reaction that can occur during purification if excessive heat is applied.

G 2-Nitroethyl_Benzoate 2-Nitroethyl Benzoate Transition_State Six-membered Transition State 2-Nitroethyl_Benzoate->Transition_State Heat (Δ) Products Nitroethylene + Benzoic Acid Transition_State->Products

Caption: Thermal decomposition pathway of 2-nitroethyl benzoate.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Nitroethanol

Materials:

  • Nitromethane

  • Formaldehyde (37% aqueous solution)

  • Triethylamine (TEA)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add nitromethane and cool the flask in an ice bath.

  • Slowly add the formaldehyde solution to the nitromethane while maintaining the temperature below 20 °C.

  • Add triethylamine dropwise to the reaction mixture, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 5-6 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-nitroethanol.

Note: The crude 2-nitroethanol should be used promptly in the next step due to its potential instability.

Protocol 2: Synthesis of 2-Nitroethyl Benzoate

Materials:

  • Crude 2-nitroethanol

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the crude 2-nitroethanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add anhydrous pyridine to the solution.

  • Slowly add benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 2-nitroethyl benzoate.

V. References

  • Henry, L. Bull. Acad. Roy. Sci. Belg.1895 , 3, 1084.

  • Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). (A general procedure for the Henry reaction)

  • Schotten, C. Ber. Dtsch. Chem. Ges.1884 , 17, 2544; Baumann, E. Ber. Dtsch. Chem. Ges.1886 , 19, 3218. (The Schotten-Baumann reaction, relevant to the esterification with benzoyl chloride and a base)

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Kula, K., Łapczuk-Krygier, A., & Kącka-Zych, A. (2020). Molecular Electron Density Theory-Based Study on the Thermal Decomposition of Nitroalkyl Benzoates. Molecules, 25(10), 2355. [Link]

  • Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. (The original Fischer esterification paper, for context on ester synthesis)

  • "Henry Reaction". Organic Chemistry Portal. [Link]

  • "Acid-Catalysed Dehydration of Alcohols". Master Organic Chemistry. [Link]

  • "Reaction of Acid Halides with Alcohols to Give Esters". Master Organic Chemistry. [Link]

  • L. F. Fieser and M. Fieser, Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 75. (General information on pyridine as a reagent)

Sources

Technical Support Center: Purification of Crude 2-Nitroethyl Benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude 2-nitroethyl benzoate via recrystallization. This document moves beyond a simple procedural outline to offer a comprehensive resource built on established scientific principles and extensive field experience. Here, you will find not only the "how" but also the critical "why" behind each step, empowering you to troubleshoot effectively and optimize your purification outcomes.

I. Foundational Knowledge: Understanding 2-Nitroethyl Benzoate

Before delving into purification protocols, a solid understanding of the target compound's properties is paramount. This knowledge informs every decision, from solvent selection to troubleshooting unexpected results.

2-Nitroethyl benzoate is an organic compound with the chemical formula C9H9NO4.[1][2][3][4] It presents as a colorless or pale yellow liquid or solid with a fragrant odor.[1] Its molecular weight is approximately 195.17 g/mol .[2][3][4][5][6]

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-nitroethyl benzoate is crucial for successful recrystallization. These properties dictate its behavior in various solvents and conditions.

PropertyValueSource
Molecular FormulaC9H9NO4[1][2][3][4][6][7][8]
Molecular Weight195.17 g/mol [1][2][3][4][5][6][7][8]
Melting Point26-30 °C[1][8]
Boiling Point172-174 °C at 18 mmHg[1][7][8]
AppearanceColorless or pale yellow liquid/solid[1]
LogP (Octanol/Water Partition Coefficient)1.771 - 2.29470[5][7]

The relatively low melting point of 2-nitroethyl benzoate is a critical consideration during recrystallization, as it can lead to "oiling out" if the solvent's boiling point is significantly higher.[9][10]

Common Impurities

The synthesis of 2-nitroethyl benzoate, typically through the reaction of 2-nitrobenzoic acid and ethanol, can introduce several impurities.[1] Understanding these potential contaminants is key to designing an effective purification strategy.

  • Unreacted Starting Materials: Residual 2-nitrobenzoic acid or ethanol.

  • Isomeric Byproducts: Small amounts of 4-nitroethyl benzoate or other positional isomers may form depending on the nitration conditions of the precursor.

  • Dinitrated Species: Over-nitration can lead to dinitrobenzoic esters.[11]

  • Colored Impurities: Often arise from side reactions and degradation products.[12]

II. The Recrystallization Workflow: A Step-by-Step Guide

This section provides a detailed protocol for the recrystallization of crude 2-nitroethyl benzoate. The principles outlined here are foundational to achieving high purity and yield.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying 2-nitroethyl benzoate using a single appropriate solvent.

Materials:

  • Crude 2-nitroethyl benzoate

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which 2-nitroethyl benzoate is highly soluble at elevated temperatures but poorly soluble at low temperatures.[13][14][15] Ethanol or methanol are often good starting points for nitroaromatic compounds.[16]

  • Dissolution: Place the crude 2-nitroethyl benzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.[12][14] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, which is essential for good recovery.[12][17]

  • Decolorization (if necessary): If the solution is colored, it indicates the presence of impurities.[14] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon.[10] Boil the solution for a few minutes.[10]

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[12] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[14][18] Slow cooling promotes the formation of larger, purer crystals.[10] Do not disturb the flask during this period.

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of pure 2-nitroethyl benzoate.[9][16]

  • Cooling: Once crystal formation at room temperature is complete, place the flask in an ice bath to maximize the yield of crystals.[14][19]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[14][20] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14][16]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[14] This can be done by leaving them in the Buchner funnel under vacuum for a period or by transferring them to a drying oven at a temperature well below the compound's melting point.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude 2-Nitroethyl Benzoate dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter If used cool Slow Cooling to Room Temperature decolorize->cool If not used hot_filter->cool induce Induce Crystallization (Optional) cool->induce ice_bath Cool in Ice Bath cool->ice_bath If crystals form induce->ice_bath If needed collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end End: Pure 2-Nitroethyl Benzoate dry->end

Caption: A flowchart of the single-solvent recrystallization process.

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the recrystallization of 2-nitroethyl benzoate and provides systematic solutions.

Problem 1: Oiling Out

Symptom: Instead of forming solid crystals, an oily layer separates from the solution upon cooling.

Causality:

  • Melting Point Below Solvent Boiling Point: The most frequent cause is the melting point of the compound being lower than the boiling point of the solvent, causing it to melt before dissolving.[9][10][16]

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture.[16]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[18]

Solutions:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[9][16]

  • Slow Down Cooling: Allow the solution to cool at a much slower rate. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature or by insulating the flask.[9][16]

  • Change Solvent: If oiling out persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

  • Vigorous Stirring: As the oil begins to form, vigorous stirring can sometimes break it up into smaller droplets that may act as nucleation sites for crystal growth.[10]

Problem 2: No Crystal Formation

Symptom: The solution remains clear even after cooling to room temperature and in an ice bath.

Causality:

  • Excessive Solvent: The most common reason for failure to crystallize is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[9][16][21]

  • Supersaturation: The solution may be supersaturated, but crystallization has not been initiated due to a lack of nucleation sites.[9]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The small glass particles dislodged can serve as nucleation points.[9][16]

    • Seed Crystals: If available, add a tiny crystal of pure 2-nitroethyl benzoate to the solution to initiate crystallization.[9]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[9][21]

  • Try a Different Solvent System: If the compound remains in solution, a different solvent or a mixed-solvent system may be necessary.

Diagram for Troubleshooting Crystal Formation

Troubleshooting_Crystals start Cooled Solution check_crystals Crystals Formed? start->check_crystals induce Induce Crystallization: - Scratch Flask - Add Seed Crystal check_crystals->induce No success Proceed to Collection check_crystals->success Yes check_again Crystals Formed? induce->check_again reduce_solvent Reduce Solvent Volume (Evaporation) check_again->reduce_solvent No check_again->success Yes re_cool Re-cool Solution reduce_solvent->re_cool fail Consider Different Solvent System reduce_solvent->fail If persists re_cool->check_crystals

Caption: A decision tree for troubleshooting the absence of crystal formation.

Problem 3: Poor Recovery

Symptom: The final yield of purified 2-nitroethyl benzoate is significantly lower than expected.

Causality:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.[16][21]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may be lost on the filter paper.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.[16]

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution in an ice bath can lead to a lower yield.

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the crude product.[17]

  • Efficient Hot Filtration: If a hot filtration is necessary, ensure all glassware is pre-heated to prevent premature crystallization.

  • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent for washing the final crystals.[16]

  • Maximize Crystallization Time: Allow ample time for the solution to cool and for crystals to form, followed by a period in an ice bath.

IV. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 2-nitroethyl benzoate?

A1: The ideal solvent should have a steep solubility curve for 2-nitroethyl benzoate, meaning it is highly soluble when hot and poorly soluble when cold.[13][16] Given that 2-nitroethyl benzoate is a moderately polar molecule, polar solvents are a good starting point.[16] Ethanol and methanol are often effective.[16] To empirically determine the best solvent, test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[13]

Q2: What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent system is used when no single solvent meets the ideal criteria for recrystallization.[16] This typically involves a pair of miscible solvents, one in which 2-nitroethyl benzoate is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[16] You would dissolve the crude product in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[16]

Q3: My purified product is still colored. What should I do?

A3: A persistent color indicates the presence of colored impurities. You should perform a decolorization step using activated carbon.[10][14] After dissolving your crude product in the hot solvent, add a small amount of activated carbon and boil the solution for a few minutes.[10] The colored impurities will adsorb to the surface of the carbon. You must then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[12] Be aware that using too much activated carbon can lead to a loss of your desired product.[10]

Q4: How can I be sure my final product is pure?

A4: A good indication of purity is the appearance of sharp, well-defined crystals.[18] The most common method for assessing the purity of a solid organic compound is by measuring its melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities will typically cause the melting point to be depressed and the range to be broadened. You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy for a more quantitative assessment of purity.

V. References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • ChemBK. (2024, April 10). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-nitrobenzoate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitrobenzoate (CAS 610-34-4). Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Unknown. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Edubirdie. (n.d.). Experiment 2 Solubility and Recrystallization | California State University, Chico. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Unknown. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Diethylaminoethyl 4-nitrobenzoate. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]

  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. r/chemistry. Retrieved from [Link]

Sources

optimizing reaction conditions for the nitration of ethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EAS-EB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Critical Process Parameters (The "Why" & "How")

Welcome to the Reaction Optimization Support Center. To achieve high yields (>80%) and high purity in the nitration of ethyl benzoate, you must control the competition between the desired Electrophilic Aromatic Substitution (EAS) and fatal side reactions (hydrolysis and dinitration).

The nitration of ethyl benzoate is a deactivated system. The ethoxycarbonyl group (


) is electron-withdrawing, making the ring roughly 

times less reactive than benzene. This necessitates strong electrophiles but creates a paradox: conditions harsh enough to nitrate the ring are often harsh enough to hydrolyze the ester.
Key Variables Table[1]
VariableOptimal RangeImpact of Deviation
Temperature (Addition) 5°C – 15°C < 5°C: Reaction stalls; accumulation of unreacted

creates delayed exotherm risk.> 15°C: Exponential increase in dinitration (3,5-isomer) and ester hydrolysis.
Temperature (Post-Stir) 20°C – 25°C > 30°C: Promotes thermodynamic dinitration products and degrades the ester linkage.
Acid Stoichiometry 1.0 : 1.2 (Substrate:

)
Excess

:
Pushes equilibrium toward dinitration.Excess

:
Necessary solvent/catalyst; insufficient amount leads to poor heat dissipation.
Water Content Strictly Anhydrous (Start)Water is a byproduct (

). Excess initial water kills the nitronium ion, stopping the reaction.

Troubleshooting Hub (FAQ & Diagnostics)

Q1: My product is an oil that refuses to crystallize. What happened?

Diagnosis: This is the "Eutectic Impurity Trap." You likely have a mixture of the desired product (ethyl 3-nitrobenzoate, mp ~47°C) and side products that depress the melting point below room temperature.

  • Root Cause A (High Temp): Reaction temperature spiked >20°C during addition, creating ethyl 3,5-dinitrobenzoate.

  • Root Cause B (Hydrolysis): Presence of m-nitrobenzoic acid.

  • Corrective Action:

    • Scratching: Use a glass rod to scratch the side of the flask at the air/liquid interface while cooling in ice.

    • Seeding: Add a crystal of pure ethyl 3-nitrobenzoate if available.

    • Recrystallization: Dissolve the oil in a minimum amount of hot ethanol (or methanol). If it remains oily upon cooling, your purity is likely <70%.

Q2: My yield is extremely low (<40%), but the starting material is gone.

Diagnosis: You likely hydrolyzed the ester to m-nitrobenzoic acid, which is soluble in the aqueous wash or trapped in the filtrate.

  • Mechanism: The ester linkage is acid-labile, especially if the reaction warms up. The acid byproduct (mp ~140°C) behaves differently than the ester.

  • Test: Take your aqueous filtrate and basify it with NaOH.[1] If a precipitate forms (sodium salt) or if re-acidification precipitates a white solid, you made the carboxylic acid, not the ester.

  • Fix: Control the exotherm strictly. Ensure the reaction is quenched immediately after the room-temperature stir period.

Q3: I am seeing a "runaway" exotherm when I scale up.

Diagnosis: Delayed initiation.[2]

  • Scenario: You cooled the reaction to -10°C (too cold). The reaction rate was near zero. You added all the nitric acid. The mixture warmed to 0°C, the reaction kicked off all at once, and the heat generated exceeded the cooling capacity.

  • Fix: Maintain the "Goldilocks Zone" (5-15°C). You want the reaction to consume the nitric acid as you add it, not store it up for a thermal event.

Optimized Protocol: Synthesis of Ethyl 3-Nitrobenzoate

Objective: Selective mono-nitration at the meta position.

Reagents
  • Ethyl Benzoate: 5.0 g (Liquid)

  • Concentrated Sulfuric Acid (

    
    ): 15 mL (Solvent/Catalyst)
    
  • Concentrated Nitric Acid (

    
    ): 4.0 mL (Reagent)
    
  • Ice: ~100 g (Quenching)

Step-by-Step Workflow
  • Preparation of Nitrating Mix:

    • In a small Erlenmeyer flask, cool 4.0 mL of conc.

      
       and 4.0 mL of conc. 
      
      
      
      in an ice bath.
    • Why: Pre-mixing generates the nitronium ion (

      
      ) and dissipates the heat of mixing before it touches the substrate.
      
  • Substrate Solvation:

    • In a 125 mL Erlenmeyer flask containing a stir bar, add 5.0 g Ethyl Benzoate.

    • Add 11 mL conc.

      
      . Cool to 0–5°C  in an ice-water bath.
      
    • Note: The solution will be viscous. Ensure vigorous stirring.

  • Controlled Addition (The Critical Step):

    • Add the Nitrating Mix dropwise to the substrate solution over 15–20 minutes .

    • Monitor: Use an internal thermometer. Do not allow temperature to exceed 15°C.

    • Troubleshoot: If temp hits 13°C, stop addition and wait.

  • Reaction Phase:

    • Remove the ice bath.[3] Allow the mixture to warm to room temperature (20–25°C) naturally.

    • Stir for 15 minutes .

    • Warning: Do not heat.[4] Do not stir longer than 30 minutes.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly over 100 g of cracked ice with stirring.

    • The product should precipitate as a pale yellow/white solid.

    • Filter via vacuum (Buchner funnel).

    • Wash 1: Cold water (2 x 20 mL) to remove acid.

    • Wash 2: Ice-cold Methanol (1 x 5 mL) to remove ortho/para isomers (which are oils).

  • Validation:

    • Expected Yield: ~75-85%

    • Melting Point: 46–48°C (Pure product).

Visualizations

Diagram A: Reaction Mechanism & Pathway

This diagram illustrates the formation of the active electrophile and the meta-directing influence of the ester group.

NitrationMechanism HNO3 HNO3 + 2H2SO4 NO2 NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->NO2 Dehydration Complex Sigma Complex (Resonance Stabilized) NO2->Complex Attack on Ring Substrate Ethyl Benzoate (Meta-Director) Substrate->Complex + NO2+ Product Ethyl 3-nitrobenzoate (Solid, mp ~47°C) Complex->Product - H+ (Re-aromatization) SideProduct Side Products: 1. 3,5-dinitro (High Temp) 2. m-nitrobenzoic acid (Hydrolysis) Complex->SideProduct T > 25°C or Excess Acid

Caption: Electrophilic Aromatic Substitution pathway showing nitronium generation and critical divergence points for side products.

Diagram B: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures post-reaction.

Troubleshooting Start Start: Analyze Isolated Product CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oily / Gummy CheckState->Oil CheckMP Check Melting Point Solid->CheckMP CheckTLC Check TLC/NMR Oil->CheckTLC GoodMP MP 46-48°C Success CheckMP->GoodMP HighMP MP > 100°C CheckMP->HighMP LowMP MP < 40°C CheckMP->LowMP Diagnosis3 Diagnosis: Supercooled Liquid or High Impurity Load CheckTLC->Diagnosis3 Try Recrystallization Diagnosis1 Diagnosis: Hydrolysis (m-nitrobenzoic acid formed) HighMP->Diagnosis1 Acidic Product Diagnosis2 Diagnosis: Impure Mix (Isomers/Dinitration) LowMP->Diagnosis2 Eutectic Mix

Caption: Diagnostic logic for identifying failure modes based on physical state and melting point analysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Institute of Standards and Technology (NIST). (2023). Ethyl 3-nitrobenzoate WebBook. Retrieved from [Link][5]

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate. Org. Synth. 1928, 8, 76. (Foundational procedure for benzoate ester nitration). Retrieved from [Link]

  • PubChem. (2024). Ethyl 3-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

challenges in the scale-up of 2-nitroethyl benzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Process Safety & Optimization

⚠️ EMERGENCY SAFETY NOTICE: READ BEFORE PROCEEDING

Target Molecule: 2-Nitroethyl Benzoate (


)
Primary Hazard: 2-Nitroethanol  (Starting Material) and Nitro-Alkyl Residues .[1]
  • Explosion Risk: 2-Nitroethanol is a high-energy compound.[1] Differential Scanning Calorimetry (DSC) data indicates exotherms starting as low as 160°C with rapid pressure rise. NEVER distill reaction crudes containing 2-nitroethanol to dryness.

  • Incompatibility: Violent reaction with strong bases and acid chlorides if temperature is uncontrolled.

  • Toxicity: 2-Nitroethanol is highly toxic and readily absorbed through skin.

Module 1: Process Overview & Reaction Engineering[1]

The Chemistry

The synthesis involves the nucleophilic acyl substitution of Benzoyl Chloride by 2-Nitroethanol in the presence of a weak base (Triethylamine or Pyridine) to scavenge the HCl byproduct.


[1]
Scale-Up Challenges Table
ParameterLab Scale (<5g)Scale-Up (>100g)Technical RiskMitigation Strategy
Exotherm NegligibleSignificantRunaway reaction; decomposition of nitro-group.[1]Active cooling (-10°C); Dose-controlled addition.[1]
Mixing Magnetic StirringOverhead ImpellerLocalized hot spots causing side reactions.Use Rushton turbine or pitched blade; verify Reynolds number >10,000.
Work-up Separatory FunnelReactor WashEmulsion formation; hydrolysis of ester.pH control during quench; brine wash; filtration of amine salts before wash.
Purification Column Chrom.CrystallizationSilica is impractical/expensive at kg scale.Recrystallization from EtOH/Heptane; Avoid distillation .

Module 2: Standard Operating Procedure (100g Scale Simulation)

Objective: Synthesize ~100g of 2-nitroethyl benzoate with >95% purity.

Reagents
  • Benzoyl Chloride: 0.55 mol (77.3 g) [Limiting Reagent]

  • 2-Nitroethanol: 0.60 mol (54.6 g) [1.1 equiv, Slight Excess][1]

  • Triethylamine (TEA): 0.65 mol (65.8 g) [Acid Scavenger]

  • Dichloromethane (DCM): 500 mL [Solvent - High heat capacity, low boiling][1]

  • DMAP: 0.01 mol (1.2 g) [Catalyst]

Step-by-Step Protocol

1. Reactor Setup & Charging

  • Action: Equip a 1L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Why: Magnetic stirring is insufficient for the slurry formed by amine salts. Nitrogen prevents moisture hydrolysis of benzoyl chloride.

  • Step: Charge DCM, 2-Nitroethanol, TEA, and DMAP.[1] Cool jacket to -10°C. Wait until internal temp (

    
    ) reaches < 0°C.
    

2. Controlled Addition (The Critical Step)

  • Action: Add Benzoyl Chloride dropwise via pressure-equalizing funnel over 60–90 minutes.

  • Constraint: Maintain

    
    .
    
  • Why: The reaction is highly exothermic. Exceeding 10°C increases the risk of dimerization of the nitro compound and hydrolysis.

  • Visual Check: A white precipitate (TEA·HCl) will form immediately. If the solution turns dark orange/brown, stop addition (thermal decomposition warning).

3. Reaction Ageing

  • Action: Allow

    
     to rise to 20°C (Room Temp) over 2 hours. Stir for an additional 4 hours.
    
  • Validation: TLC (30% EtOAc/Hexane) or HPLC should show <1% Benzoyl Chloride.

4. Quench & Work-up

  • Action: Cool to 5°C. Add 200 mL cold water slowly.

  • Phase Separation: The organic layer contains the product.

  • Wash Cycle:

    • 0.5M HCl (removes excess TEA/DMAP).

    • Sat.

      
       (removes unreacted Benzoic acid).
      
    • Brine (dries the organic layer).

  • Drying: Dry over

    
    , filter.
    

5. Concentration & Crystallization (Safety Critical)

  • Action: Concentrate DCM under reduced pressure (

    
    ).
    
  • STOP POINT: Do NOT distill to dryness.[2] Leave a concentrated oil (~150 mL volume).

  • Crystallization: Add warm Ethanol (or Isopropanol) and cool slowly to 0°C. Filter white crystals.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown during addition. What happened?

Diagnosis: Thermal decomposition.[3] Root Cause: You likely exceeded 10°C during the addition of benzoyl chloride. In the presence of base, 2-nitroethanol can undergo retro-Henry type decomposition or polymerization at elevated temperatures.[1] Solution:

  • Immediate: Cool the reactor to -10°C.

  • Recovery: Treat the batch with activated charcoal during the work-up to remove colored impurities.

  • Prevention: Reduce addition rate; increase jacket cooling capacity.

Q2: I see a "double exotherm" on the safety calorimeter. Is this normal?

Diagnosis: Yes, this is characteristic of this system. Analysis:

  • Exotherm 1 (Reaction): Acylation of the alcohol (Fast).

  • Exotherm 2 (Precipitation): Crystallization of Triethylamine Hydrochloride (TEA·HCl). Risk: If the salt crashes out suddenly (supersaturation), it releases a heat spike. Solution: Ensure vigorous agitation to prevent supersaturation. Use a seed crystal of TEA·HCl if possible to induce steady precipitation.

Q3: Can I distill the product to purify it?

Diagnosis: ABSOLUTELY NOT. Reasoning: Nitro-esters have low thermal stability. Distillation requires temperatures that may trigger the decomposition of the nitroethyl moiety (onset ~160°C), potentially leading to a vessel rupture. Alternative: Use recrystallization (EtOH/Heptane) or melt crystallization.

Module 4: Visual Logic & Workflows[1]

Diagram 1: Process Flow & Decision Tree

This diagram outlines the operational flow with integrated quality checks.

G Start Start: Reactor Setup Cooling Cool to < 0°C (Charge Nitroethanol + Base) Start->Cooling Addition Add Benzoyl Chloride (Slow Dosing) Cooling->Addition CheckTemp Check: Tint > 5°C? Addition->CheckTemp Stop STOP: Halt Addition Increase Cooling CheckTemp->Stop Yes Continue Age Reaction (RT, 4 hours) CheckTemp->Continue No Stop->Addition After Cooling Workup Quench & Wash (Acid/Base/Brine) Continue->Workup Concentrate Concentrate Solvent (Vac < 35°C) Workup->Concentrate SafetyCheck Safety Check: Distill to Dryness? Concentrate->SafetyCheck Explosion CRITICAL HAZARD Risk of Explosion SafetyCheck->Explosion Yes Crystallize Crystallization (EtOH/Heptane) SafetyCheck->Crystallize No (Leave Wet)

Caption: Operational workflow emphasizing thermal control points and the critical prohibition of dry distillation.

Diagram 2: Safety Logic for Nitro-Compounds

This diagram visualizes the "Why" behind the safety constraints.

Safety NitroGroup 2-Nitroethyl Moiety Decomp Exothermic Decomposition (Gas Evolution) NitroGroup->Decomp Triggered by Heat Heat (>150°C) Heat->Decomp Base Strong Base (pH > 10) Base->Decomp Pressure Rapid Pressure Rise (Runaway) Decomp->Pressure Mitigation Mitigation: 1. T < 35°C during vac 2. Acid Wash (Remove Base) 3. No Dryness Pressure->Mitigation Prevented by

Caption: Mechanistic safety logic showing the triggers for nitro-compound decomposition.

References

  • National Toxicology Program. (1992).[4] 2-Nitroethanol Safety Data Sheet & Reactivity Profile. PubChem. [Link]

  • Organic Syntheses. (1941).[5] General procedures for Benzoate formation via Acid Chlorides. Org. Synth. Coll. Vol. 1, p. 391.[6] [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • American Chemical Society. (2016). Nitration and Esterification Safety Guides. RSC Education.[7] [Link]

  • ResearchGate (Vertex). (2024). Scalable and Sustainable Reductive Amidation of Nitroalkyls. (Context on nitro-alkyl stability). [Link]

Sources

stability issues of 2-nitroethyl benzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-nitroethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of 2-nitroethyl benzoate under various experimental conditions. Our goal is to equip you with the foundational knowledge and procedural guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2-nitroethyl benzoate?

A: 2-Nitroethyl benzoate is an ester and, as such, is susceptible to hydrolysis. Its stability is highly dependent on the pH of the solution. Generally, it exhibits moderate stability in neutral and mildly acidic aqueous solutions at room temperature. However, its stability significantly decreases under strong acidic or, most notably, basic conditions, which promote hydrolysis of the ester bond.[1][2]

Q2: How does 2-nitroethyl benzoate behave under acidic conditions?

A: Under acidic conditions, 2-nitroethyl benzoate can undergo acid-catalyzed hydrolysis. This is a reversible equilibrium reaction that yields 2-nitrobenzoic acid and ethanol.[1] The rate of this reaction is typically slow under mild acidic conditions (pH 4-6) but accelerates with increasing acid concentration (lower pH) and temperature. For most applications, the compound is reasonably stable during workups involving brief exposure to dilute, weak acids at low temperatures.

Q3: Why is 2-nitroethyl benzoate considered unstable under basic conditions?

A: Basic conditions promote the rapid and irreversible hydrolysis of the ester, a process known as saponification.[1][3] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing nitro group (-NO₂) at the ortho position enhances the electrophilicity of this carbonyl carbon, making 2-nitroethyl benzoate particularly susceptible to nucleophilic attack compared to unsubstituted ethyl benzoate.[4][5] This reaction results in the formation of the 2-nitrobenzoate salt and ethanol. Subsequent acidification is required to protonate the salt and isolate 2-nitrobenzoic acid.[6][7]

Q4: What are the primary degradation products of 2-nitroethyl benzoate?

A: Regardless of whether the degradation occurs under acidic or basic conditions, the primary products are the same: 2-nitrobenzoic acid and ethanol . Under basic conditions, the product will initially be the salt form (e.g., sodium 2-nitrobenzoate) before any acidic workup.[7][8]

Q5: What analytical methods are recommended for monitoring the stability of 2-nitroethyl benzoate?

A: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] Both 2-nitroethyl benzoate and its degradation product, 2-nitrobenzoic acid, are UV-active, allowing for simultaneous monitoring of the disappearance of the parent compound and the appearance of the degradant. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying the components, though derivatization may be necessary for the acidic product.[10][11]

Troubleshooting Guide

Problem: I'm observing significant degradation of my 2-nitroethyl benzoate sample during an aqueous workup.

A: This is a common issue, often stemming from unintended pH excursions.

  • Immediate Action: Ensure your aqueous wash solutions are neutral or slightly acidic (pH 5-6.5). Avoid using basic solutions like sodium bicarbonate or carbonate washes if the contact time is prolonged or temperatures are elevated. If a basic wash is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately proceed to the next step.

  • Causality: Even a mildly basic environment (pH > 8) can initiate saponification, which, as an irreversible reaction, will continuously consume your product.[1] The electron-withdrawing nitro group makes the ester especially labile under these conditions.[4]

  • Troubleshooting Workflow:

G A Unexpected Degradation Observed B Check pH of Aqueous Layers A->B C pH > 7.5? B->C D pH < 4 (Strong Acid)? B->D E YES C->E F NO C->F G YES D->G H NO D->H I Implement Cold (0-5°C) & Brief Basic Wash E->I L Check for Contaminants (e.g., residual base from previous step) F->L J Buffer Aqueous Solutions to pH 5-6.5 G->J H->L K Consider Non-Aqueous Workup (e.g., SPE) I->K J->K

Caption: Troubleshooting workflow for sample degradation.

Problem: My reaction yield is consistently low when using 2-nitroethyl benzoate with a basic reagent.

A: This issue highlights a conflict between the required reaction conditions and the stability of your starting material.

  • Analysis: If your reaction requires a strong base (e.g., NaOH, LDA, t-BuOK), you are likely consuming your starting material through a competing saponification reaction in addition to your desired transformation.

  • Strategic Solutions:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. This will slow the rate of saponification relative to your primary reaction.

    • Use a Non-Nucleophilic Base: If your reaction requires a base for deprotonation rather than nucleophilic addition, consider a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge).

    • Inverse Addition: Add the 2-nitroethyl benzoate solution slowly to the base/reagent mixture. This ensures the ester is never in an environment with a large excess of base, minimizing the opportunity for saponification.

    • Protecting Group Strategy: If feasible, consider if the "ethyl benzoate" portion of your molecule is acting as a protecting group. If so, this inherent instability to base might be the intended deprotection pathway.[12][13] If not, a different protecting group strategy may be required.

Mechanistic Insights & Key Data

The hydrolysis of 2-nitroethyl benzoate is a classic example of ester reactivity modulated by electronic effects.

Base-Mediated Hydrolysis (Saponification)

This is a two-step nucleophilic acyl substitution reaction. The reaction is effectively irreversible because the final step, the deprotonation of the carboxylic acid, is highly exergonic.

G cluster_0 Mechanism of Saponification start 2-Nitroethyl Benzoate + OH⁻ TS1 Tetrahedral Intermediate start->TS1 1. Nucleophilic Attack (Rate-Determining) prod 2-Nitrobenzoate + Ethanol TS1->prod 2. Elimination of Ethoxide & Proton Transfer

Caption: Key steps in the saponification of 2-nitroethyl benzoate.

Acid-Catalyzed Hydrolysis

This is a multi-step equilibrium process. Every step is reversible, and the position of the equilibrium can be shifted by controlling the concentration of water.

G cluster_1 Mechanism of Acid-Catalyzed Hydrolysis start_acid 2-Nitroethyl Benzoate + H₃O⁺ activated Protonated Carbonyl start_acid->activated 1. Protonation (Fast) TS2 Tetrahedral Intermediate activated->TS2 2. Nucleophilic Attack by H₂O prod_acid 2-Nitrobenzoic Acid + Ethanol TS2->prod_acid 3. Proton Transfer & Elimination

Sources

removal of unreacted starting materials from 2-nitroethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for researchers synthesizing 2-nitroethyl benzoate . It prioritizes the specific physicochemical challenges of handling nitro-functionalized esters and removing polar impurities without degrading the target compound.

Topic: Removal of Unreacted Starting Materials (2-Nitroethanol, Benzoic Acid/Benzoyl Chloride) Document ID: TS-NEB-001 Version: 2.4 (Current)

Executive Summary & Chemical Logic

The synthesis of 2-nitroethyl benzoate typically involves the esterification of 2-nitroethanol with benzoyl chloride or benzoic acid .

The Core Challenge: While removing acidic byproducts (benzoic acid) is standard, the removal of unreacted 2-nitroethanol is deceptive. Although it is a small, polar molecule, its high boiling point (~194°C) makes distillation hazardous (explosion risk of nitro compounds) and difficult. Furthermore, its amphiphilic nature means simple water washes often leave trace amounts that "stick" to the product, preventing crystallization.

Safety Critical Warning (Nitro Compounds): The


-protons adjacent to the nitro group in your product (

) are acidic (

).
  • Avoid Strong Bases: Washing with NaOH or

    
     can deprotonate the product, forming a water-soluble nitronate salt . This causes yield loss and potential instability.
    
  • Thermal Hazard: Do not attempt to distill the product at atmospheric pressure.

Diagnostic Workflow (Interactive Diagram)

Use this decision tree to determine the optimal workup based on your crude mixture's composition (determined by TLC/NMR).

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Analyze Composition (TLC/NMR) Start->CheckTLC Decision1 Is Benzoyl Chloride Present? CheckTLC->Decision1 ActionQuench Quench with Water/Ice (Hydrolysis to Benzoic Acid) Decision1->ActionQuench Yes Decision2 Is Benzoic Acid Present? Decision1->Decision2 No ActionQuench->Decision2 ActionWash Cold Sat. NaHCO3 Wash (Rapid Separation) Decision2->ActionWash Yes Decision3 Is 2-Nitroethanol Present? Decision2->Decision3 No (or after wash) Warning WARNING: Keep Cold (0°C) to avoid Nitronate formation ActionWash->Warning ActionWash->Decision3 ActionExtract The 'Aggressive' Aqueous Wash (See Protocol A) Decision3->ActionExtract Trace Amount ActionScavenge Chemical Scavenging (Succinic Anhydride Method) (See Protocol B) Decision3->ActionScavenge Significant Excess (>10%) Final Pure 2-Nitroethyl Benzoate ActionExtract->Final ActionScavenge->Final

Figure 1: Purification logic flow. Note the critical warning regarding temperature control during base washes to prevent product degradation.

Technical Protocols

Protocol A: The "Aggressive" Aqueous Wash (Removal of Trace Alcohol)

Best for: Reactions where 2-nitroethanol was used in slight excess (1.1 equiv) and conversion is high. Mechanism: Exploits the high water solubility of 2-nitroethanol compared to the lipophilic ester.

  • Dilution: Dilute the reaction mixture with Diethyl Ether (

    
    )  or TBME .
    
    • Why? Avoid DCM if possible.[1] Nitro compounds are polar; DCM is polar. This combination holds onto the alcohol. Ether is less polar, forcing the alcohol into the water layer.

  • The Wash Cycle:

    • Wash 3x with Water (Volume ratio 1:1).

    • Wash 1x with Brine (Saturated NaCl).

  • Drying: Dry over

    
     (Magnesium Sulfate).
    
    • Pro Tip:

      
       is a more "aggressive" drying agent than 
      
      
      
      and can physically adsorb trace polar alcohols.
Protocol B: The Scavenger Method (Derivatization)

Best for: Stubborn cases where 2-nitroethanol persists and prevents crystallization. Mechanism: Converts the neutral alcohol into a carboxylic acid (hemiester), which is then easily removed by a mild base wash.

Reagents:

  • Succinic Anhydride (1.2 - 1.5 equiv relative to unreacted alcohol).

  • DMAP (Catalytic amount).

Steps:

  • Do not work up the reaction yet.

  • Add Succinic Anhydride and catalytic DMAP to the reaction mixture.

  • Stir at room temperature for 2–4 hours.

    • Chemistry:

      
      .
      
  • Workup: Wash the organic layer with Cold Saturated

    
     .
    
    • The derivatized alcohol (now an acid) will partition instantly into the aqueous phase.

    • The target ester (neutral) remains in the organic phase.

Protocol C: Chromatography Guidelines

If extraction fails, flash chromatography is the gold standard.

  • Stationary Phase: Silica Gel (Standard 40-63

    
    ).
    
  • Mobile Phase: Hexanes/Ethyl Acetate.

    • Gradient: Start at 95:5 (Hex:EtOAc). The product is less polar than the alcohol.

    • Elution Order:

      • Non-polar impurities.

      • 2-Nitroethyl Benzoate (Target) (

        
         in 80:20 Hex:EtOAc).
        
      • 2-Nitroethanol (Streaks/Stays near baseline).[2]

  • Visualization: UV (254 nm) is strong for the benzoate. Use p-Anisaldehyde stain to visualize the nitro-alcohol (usually appears as a yellow/brown spot).

Solubility & Data Reference

ComponentWater SolubilityDCM SolubilityEther SolubilitypKa (Approx)Removal Strategy
2-Nitroethyl Benzoate InsolubleHighHigh~8.5 (

-H)
Target Product
2-Nitroethanol Miscible HighModerate8.42Water Wash / Scavenging
Benzoic Acid Low (Cold)HighHigh4.2Sat.

Wash
Benzoyl Chloride ReactsHighHighN/AHydrolysis

Wash

Troubleshooting FAQ

Q: I washed with NaOH to remove benzoic acid, and my yield dropped drastically. What happened? A: You likely formed a Nitronate . The


-protons next to the nitro group are acidic. Strong bases like NaOH deprotonate the product, forming a water-soluble salt (

). This moves your product into the aqueous waste.
  • Fix: Acidify the aqueous waste carefully with dilute HCl and extract with DCM immediately. In the future, use cold

    
     only.
    

Q: The product is an oil, but literature says it should be a solid. Why? A: Trace 2-nitroethanol acts as a solvent impurity, depressing the melting point ("oiling out").

  • Fix: Attempt trituration . Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexanes until cloudy. Scratch the flask walls with a glass rod to induce nucleation.

Q: Can I distill the product to purify it? A: Strongly Discouraged. Nitro compounds possess high decomposition energies. Distilling 2-nitroethyl benzoate requires high temperatures (BP > 150°C at reduced pressure) which risks thermal runaway or explosion. Stick to chromatography or crystallization.

References

  • Solubility & Properties of Nitro Alcohols

    • National Toxicology Program (NTP).
  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for workup of esters and nitro compounds).
  • General Esterification Workup Procedures

    • Organic Syntheses, Coll.[3] Vol. 1, p. 391 (1941). "Methyl m-nitrobenzoate."[3] (Demonstrates stability of nitro-benzoates during standard acid/base workups).

  • Scavenging Alcohols with Anhydrides: Cohen, R. J., et al. "Purification of hindered alcohols via succinic anhydride derivatization." Journal of Chemical Education, 1985. (Adapting the general methodology for polar impurity removal).

Sources

Validation & Comparative

Technical Comparison Guide: Structural Validation of 2-Nitroethyl Benzoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of energetic materials and protected intermediates, 2-nitroethyl benzoate (Ph-CO-O-CH₂-CH₂-NO₂) serves as a critical model compound. Its structural validation presents a specific analytical challenge: distinguishing the product from its starting materials—2-nitroethanol and benzoyl chloride (or benzoic acid)—due to the convergent chemical shifts of the ethylene backbone.

This guide provides an objective, data-driven framework for confirming the structure of 2-nitroethyl benzoate. Unlike standard library matching, this protocol focuses on diagnostic shift analysis , specifically tracking the deshielding of the O-methylene protons upon esterification.

Key Analytical Challenges
  • Signal Overlap: The electron-withdrawing nature of both the nitro group and the benzoate ester forces the ethylene protons into a narrow chemical shift window (4.6–4.9 ppm).

  • Impurity Masking: Unreacted 2-nitroethanol has aliphatic signals that can be mistaken for the product if integration values are not scrutinized.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that distort splitting patterns, follow this standardized protocol.

Sample Preparation[1][2][3][4][5][6]
  • Solvent: Chloroform-d (CDCl₃) is the standard.[1] DMSO-d₆ is a secondary alternative but may cause peak broadening due to viscosity.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations (>30 mg) may induce stacking effects in the aromatic region.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve the ethylene multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (ensure quantitative integration of aromatic vs. aliphatic protons).
    
  • Scans: 16 (1H) / 512 (13C).

1H NMR Analysis: The Diagnostic Shift

The confirmation of 2-nitroethyl benzoate relies on observing the downfield shift of the methylene group adjacent to the oxygen atom (


) compared to the starting alcohol.
Comparative Data: Product vs. Alternatives
Proton Environment2-Nitroethanol (SM) [ppm]2-Nitroethyl Benzoate (Product) [ppm] Benzoic Acid (Impurity) [ppm]Multiplicity
Aromatic (Ortho) 8.05 – 8.10 8.10 – 8.15Doublet (d)
Aromatic (Meta/Para) 7.40 – 7.65 7.45 – 7.65Multiplet (m)
O-CH₂ (

)
4.10 – 4.204.75 – 4.85 Triplet (t)
NO₂-CH₂ (

)
4.55 – 4.654.70 – 4.80 Triplet (t)
Acidic Proton (-OH) ~2.5 - 3.0 (broad)Absent 11.0 - 12.0 (COOH)Singlet (s)
Technical Interpretation[1][2][3][8][9]
  • The "Ester Shift" (

    
    ):  Upon esterification, the methylene protons alpha to the oxygen (
    
    
    
    ) shift downfield by approximately +0.6 to +0.7 ppm (from ~4.15 to ~4.80 ppm). This is the primary confirmation of the ester linkage.
  • The "Nitro Convergence": In the starting material (2-nitroethanol), the two methylene groups are distinct (

    
     ppm). In the product, the deshielding effect of the benzoate ester brings the 
    
    
    
    signal downfield until it nearly overlaps with the
    
    
    (nitro-adjacent) signal.
    • Observation: You will often see a tight cluster of signals between 4.7 and 4.9 ppm . In lower-field instruments (300 MHz), this may appear as a complex higher-order multiplet rather than two distinct triplets.

  • Integration Ratio: The integration of the aromatic region (5H) to the aliphatic region (4H total) must be 5:4 . Any deviation suggests the presence of benzoic acid (excess aromatic) or solvent impurities.

13C NMR Analysis: Skeletal Confirmation

Carbon NMR provides unambiguous verification of the carbonyl functionality and the aliphatic backbone, free from the overlapping splitting patterns seen in proton NMR.

Key Carbon Resonances[6][10]
Carbon EnvironmentShift (ppm, CDCl₃)Diagnostic Value
C=O (Ester Carbonyl) 165.5 – 166.5 Confirms ester formation. Distinct from acid C=O (~170-172 ppm).
Aromatic C-1 (Ipso) 129.0 – 130.0 Quaternary carbon; lower intensity.
Aromatic C-2,6 (Ortho) 129.5 – 130.5 Intense signal.
Aromatic C-3,5 (Meta) 128.0 – 129.0 Intense signal.
Aromatic C-4 (Para) 133.0 – 134.0 Distinctive shift for benzoates.
-CH₂-NO₂ 74.0 – 75.5 Strongly deshielded by nitro group.
-O-CH₂- 62.0 – 63.5 Typical ester methylene shift.

Structural Validation Logic (Visualization)

The following diagram illustrates the decision-making logic required to validate the product and rule out common impurities.

G Start Crude Product Spectrum (1H NMR) Region_Aromatic Aromatic Region (7.4 - 8.1 ppm) Start->Region_Aromatic Region_Aliphatic Aliphatic Region (4.0 - 5.0 ppm) Start->Region_Aliphatic Check_Integrals Check Integration Ratio (Aromatic:Aliphatic) Region_Aromatic->Check_Integrals Analysis_Shift Analyze Methylene Shift (O-CH2) Region_Aliphatic->Analysis_Shift Decision_Pure CONFIRMED: 2-Nitroethyl Benzoate Check_Integrals->Decision_Pure Ratio = 5:4 Decision_Impure_Acid IMPURITY: Benzoic Acid Present Check_Integrals->Decision_Impure_Acid Ratio > 5:4 (Excess Aromatics) Decision_Impure_Alcohol IMPURITY: Unreacted 2-Nitroethanol Analysis_Shift->Decision_Pure Peaks at 4.7-4.9 ppm (Converged Triplets) Analysis_Shift->Decision_Impure_Alcohol Peaks at ~4.1 ppm (Distinct Upfield Triplet)

Figure 1: Logic flow for the structural determination of 2-nitroethyl benzoate, differentiating it from hydrolysis products and starting materials.

Comparison with Alternatives (Impurity Profiling)

When analyzing the crude reaction mixture, use this comparative guide to identify specific contaminants.

Alternative 1: 2-Nitroethanol (Starting Material)
  • Differentiation: Look for the upfield triplet at ~4.15 ppm . In the product, this region should be clear.

  • Mechanism: If this peak exists, the esterification was incomplete.

  • Verification: A broad singlet (OH) may also appear around 2.5–3.0 ppm, which is absent in the pure ester.

Alternative 2: Benzoic Acid (Hydrolysis Product)
  • Differentiation: The aromatic multiplets will look similar, but the ortho-protons in benzoic acid are slightly further downfield (~8.15 ppm) compared to the ester (~8.05 ppm).

  • Critical Check: The most obvious sign is a missing aliphatic region relative to the aromatic integration. If you have 5 aromatic protons but only 2 aliphatic protons integrating, you have a mixture of acid and product.

  • 13C Check: The carbonyl carbon of the free acid appears downfield (~171 ppm) compared to the ester (~166 ppm).

Alternative 3: 2-Chloroethyl Benzoate (Analogous Impurity)
  • Context: Relevant only if synthesizing via chloroethanol or using reagents containing Cl.

  • Differentiation: The

    
    -Cl group appears significantly upfield (~3.8 ppm) compared to the 
    
    
    
    -NO₂ group (~4.7 ppm). The nitro group is a much stronger electron-withdrawing group than chlorine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
  • National Institute of Standards and Technology (NIST). (2023). Ethyl 2-nitrobenzoate Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Note: Used for comparative isomer data).

  • SDBS. (2023).[3] Spectral Database for Organic Compounds. AIST Japan. (Source for 2-nitroethanol and benzoate base shifts).[3] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Technical Guide: 2-Nitroethyl Benzoate as a Superior Base-Labile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 2-Nitroethyl Benzoate Over Similar Reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Super-Labile" Advantage

In the architecture of complex organic synthesis, the 2-nitroethyl (2-NE) group represents a specialized niche of "super-labile" protecting groups. While often overshadowed by its photolabile cousin (2-nitrobenzyl) or its more stable analog (2-cyanoethyl), 2-nitroethyl benzoate offers a distinct kinetic advantage: rapid, non-nucleophilic cleavage under exceptionally mild basic conditions.

This guide analyzes why 2-nitroethyl benzoate is the superior choice when preserving sensitive molecular scaffolds that cannot withstand the hydrolysis required for methyl esters or the hydrogenolysis required for benzyl esters.

Mechanistic Foundation: The Beta-Elimination Pathway

To understand the advantage of 2-nitroethyl benzoate, one must look at the acidity of the


-proton adjacent to the electron-withdrawing group (EWG).

The cleavage mechanism is a DBU-mediated


-elimination . The high electron-withdrawing power of the nitro group (

) renders the adjacent protons significantly more acidic (pKa

10) compared to the cyano group in 2-cyanoethyl esters (pKa

25). This

15 order-of-magnitude difference in acidity drives the kinetic superiority of the 2-NE group.
Diagram 1: Mechanism of DBU-Mediated Cleavage

The following diagram illustrates the E2-type elimination mechanism where DBU acts as a non-nucleophilic base, triggering the release of the carboxylate and volatile nitroethylene.

G cluster_0 Protected Substrate Ester 2-Nitroethyl Benzoate (R-CO-O-CH2-CH2-NO2) H_alpha α-Proton (Acidic H) TS Transition State [E2 Elimination] Ester->TS H_alpha->TS DBU DBU (Base) DBU->H_alpha Abstracts Proton Acid Benzoate Anion (R-COO-) TS->Acid Release Alkene Nitroethylene (CH2=CH-NO2) TS->Alkene Elimination Salt DBU-H+ TS->Salt

Caption: DBU abstracts the acidic alpha-proton, triggering electron cascade to release the free acid and nitroethylene byproduct.

Comparative Analysis: 2-Nitroethyl vs. Alternatives

The following table contrasts 2-nitroethyl benzoate with standard ester protecting groups, highlighting its specific utility in orthogonal protection strategies .

Table 1: Reactivity and Stability Profile
Feature2-Nitroethyl Benzoate 2-Cyanoethyl Benzoate Methyl Benzoate Benzyl Benzoate
Cleavage Trigger Mild Base (DBU) Moderate Base (NH₃/MeOH)Strong Nucleophile (OH⁻)Hydrogenolysis (H₂/Pd)
Primary Mechanism

-Elimination (Fast)

-Elimination (Slow)
Hydrolysis (Sɴ2/Bᴀc2)Reduction
Cleavage Time 5–15 mins 2–12 hours1–24 hours1–12 hours
Acid Stability HighHighHighHigh
Base Stability Low (Labile)ModerateModerateHigh
Orthogonality Compatible with Boc, Cbz, BnCompatible with Boc, CbzNot orthogonal to baseNot orthogonal to reduction
Byproduct Nitroethylene (Volatile/Polymerizes)Acrylonitrile (Volatile)MethanolToluene
Key Advantages Explained[1]
1. Kinetic Superiority Over 2-Cyanoethyl

While 2-cyanoethyl esters are widely used in oligonucleotide synthesis, they often require prolonged exposure to ammonia or amines for removal. The 2-nitroethyl group cleaves almost instantaneously with DBU in aprotic solvents (DCM or MeCN). This is critical when the substrate contains other base-sensitive moieties (e.g., epimerizable centers) that might not survive the longer reaction times required for cyanoethyl removal.

2. True Non-Nucleophilic Cleavage

Unlike methyl or ethyl esters, which require saponification (attack by hydroxide), 2-nitroethyl esters are cleaved by proton abstraction . This allows for deprotection in the presence of other esters (e.g., acetates, methyl esters) that would otherwise hydrolyze under saponification conditions. This creates a powerful orthogonal strategy .

3. Safety from Hydrogenation

For molecules containing alkenes, alkynes, or benzyl ethers (Cbz/Bn), the 2-nitroethyl group is ideal. It remains intact during catalytic hydrogenation, allowing selective manipulation of other parts of the molecule.

Experimental Protocols

Protocol A: Synthesis of 2-Nitroethyl Benzoate

Use this protocol to install the protecting group.

Reagents: Benzoic acid (1.0 equiv), 2-Nitroethanol (1.2 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (Solvent).

  • Setup: Dissolve benzoic acid (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add 2-nitroethanol (12 mmol) and DMAP (1 mmol).

  • Coupling: Cool the solution to 0°C. Add DCC (11 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. (Monitor by TLC;

    
     of ester will be higher than acid).
    
  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: DBU-Mediated Deprotection

Use this protocol to cleave the group and recover the free acid.

Reagents: 2-Nitroethyl benzoate substrate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DCM.

  • Dissolution: Dissolve the protected substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Cleavage: Add DBU (1.5 mmol, 1.5 equiv) dropwise at RT.

  • Monitoring: Stir for 10–20 minutes. The reaction is typically complete within 15 minutes due to the high lability.

  • Quench:

    • Option A (Acidic Workup): Wash the organic layer with 1M HCl (to remove DBU) and extract the free acid.

    • Option B (Direct Purification): If the acid is sensitive, concentrate and purify directly via silica gel chromatography (using an acidic mobile phase to protonate the carboxylate).

Strategic Decision Workflow

Use the following logic diagram to determine if 2-nitroethyl benzoate is the correct reagent for your specific synthesis.

DecisionTree Start Select Protecting Group for Carboxylic Acid Q1 Is the substrate sensitive to strong nucleophiles (OH-)? Start->Q1 Q2 Is the substrate sensitive to hydrogenation (H2/Pd)? Q1->Q2 Yes Result_Me Use Methyl/Ethyl Ester Q1->Result_Me No Q3 Does the substrate contain other esters (Me, Et, Ac)? Q2->Q3 Yes (Contains Alkenes/Bn) Result_Bn Use Benzyl Ester Q2->Result_Bn No (Stable to H2) Result_2NE Use 2-NITROETHYL BENZOATE Q3->Result_2NE Yes (Need Orthogonality) Result_Cy Use 2-Cyanoethyl Ester Q3->Result_Cy No (Slower cleavage ok)

Caption: Decision matrix for selecting 2-nitroethyl benzoate based on substrate sensitivity.

References

  • Common Organic Chemistry. (2025). Ester Cleavage Conditions and Mechanisms. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for 2-substituted ethyl esters).
  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from

  • Organic Chemistry Portal. (2025). Protective Groups: Carboxyl.[1] Retrieved from

  • Chemical Book. (2024). Ethyl 2-nitrobenzoate Properties and Synthesis. Retrieved from

Sources

A Comparative Guide to the Synthesis of 2-Nitroethyl Benzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 2-Nitroethyl benzoate, a valuable building block, serves as a precursor in the synthesis of various pharmacologically active molecules. Its nitro group can be readily transformed into other functionalities, while the benzoate moiety offers a handle for further molecular elaboration. This guide provides a comparative analysis of the primary synthetic routes to 2-nitroethyl benzoate, offering an in-depth look at the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and limitations.

Introduction to Synthetic Strategies

The synthesis of 2-nitroethyl benzoate fundamentally involves the formation of an ester linkage between benzoic acid or its derivatives and 2-nitroethanol. The choice of synthetic route is often dictated by factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. This guide will focus on three principal and mechanistically distinct approaches:

  • Direct Acid-Catalyzed Esterification (Fischer-Type Reaction): A classic method involving the direct reaction of benzoic acid and 2-nitroethanol in the presence of a strong acid catalyst.

  • Acylation with Benzoyl Chloride: A more reactive approach utilizing the reaction of 2-nitroethanol with benzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

  • The Mitsunobu Reaction: A powerful and mild method for esterification that proceeds with inversion of stereochemistry (though not relevant for the achiral 2-nitroethanol), involving the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway is a critical decision in process development. The following table summarizes the key performance indicators for the three major routes to 2-nitroethyl benzoate, based on established chemical principles and analogous reactions reported in the literature.

Parameter Direct Esterification Acylation with Benzoyl Chloride Mitsunobu Reaction
Reagents Benzoic acid, 2-nitroethanol, Strong acid catalyst (e.g., H₂SO₄)2-nitroethanol, Benzoyl chloride, Base (e.g., Pyridine, Triethylamine)Benzoic acid, 2-nitroethanol, PPh₃, DEAD/DIAD
Typical Yield Moderate to Good (Reversible reaction)High to ExcellentHigh to Excellent
Reaction Conditions Elevated temperatures, often with removal of waterMild to moderate temperaturesMild, often at or below room temperature
Key Advantages Cost-effective reagents, Simple procedureHigh reactivity, High yields, Fast reaction timesMild conditions, High yields, Broad substrate scope
Key Disadvantages Reversible reaction requiring water removal to drive to completion, Harsh acidic conditions may not be suitable for sensitive substratesFormation of stoichiometric amounts of salt byproduct, Benzoyl chloride is moisture-sensitiveStoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate byproducts can complicate purification, Reagents are relatively expensive

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Direct Acid-Catalyzed Esterification

This equilibrium-controlled process relies on the protonation of the benzoic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity. The alcohol, 2-nitroethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Fischer_Esterification cluster_0 Mechanism of Direct Esterification reagents Benzoic Acid + 2-Nitroethanol + H⁺ protonation Protonation of Carbonyl reagents->protonation Catalyst nucleophilic_attack Nucleophilic Attack by 2-Nitroethanol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination product 2-Nitroethyl Benzoate water_elimination->product Acylation cluster_1 Mechanism of Acylation with Benzoyl Chloride reagents 2-Nitroethanol + Benzoyl Chloride + Base nucleophilic_attack Nucleophilic Attack on Acyl Chloride reagents->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate chloride_elimination Elimination of Chloride tetrahedral_intermediate->chloride_elimination product 2-Nitroethyl Benzoate chloride_elimination->product

Caption: Workflow for Acylation with Benzoyl Chloride.

The Mitsunobu Reaction

The Mitsunobu reaction is a renowned method for mild esterification. [1][2]It involves the in-situ activation of the alcohol by triphenylphosphine and an azodicarboxylate. The reaction proceeds through a complex series of intermediates, ultimately leading to an SN2 displacement of the activated hydroxyl group by the carboxylate. [1][2]

Mitsunobu cluster_2 Key Steps in the Mitsunobu Reaction reagents PPh₃ + DEAD betaine Betaine Formation reagents->betaine alcohol_activation Alcohol Activation betaine->alcohol_activation + 2-Nitroethanol alkoxyphosphonium Alkoxyphosphonium Salt alcohol_activation->alkoxyphosphonium sn2 SN2 Attack by Benzoate alkoxyphosphonium->sn2 + Benzoic Acid product 2-Nitroethyl Benzoate sn2->product byproducts PPh₃=O + Reduced DEAD sn2->byproducts

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Experimental Protocols

The following are representative experimental procedures for each synthetic route. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Direct Acid-Catalyzed Esterification
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq.), 2-nitroethanol (1.2 eq.), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Acylation with Benzoyl Chloride
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitroethanol (1.0 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in a dry, aprotic solvent like dichloromethane or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer and wash sequentially with dilute aqueous acid (if a basic amine was used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

Protocol 3: The Mitsunobu Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzoic acid (1.2 eq.) and triphenylphosphine (1.2 eq.) in a dry solvent such as THF or dichloromethane. [3]2. Add 2-nitroethanol (1.0 eq.) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq.) in the same solvent dropwise, maintaining the temperature below 10°C. [3]5. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. [3]6. Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purification can be challenging due to the byproducts. Column chromatography is typically required to isolate the pure 2-nitroethyl benzoate.

Conclusion and Recommendations

The choice of synthetic route for 2-nitroethyl benzoate should be guided by the specific requirements of the research or development project.

  • For large-scale, cost-sensitive syntheses where the starting materials are robust, Direct Acid-Catalyzed Esterification is a viable option, despite its potential for lower yields and harsher conditions.

  • Acylation with Benzoyl Chloride offers a rapid and high-yielding alternative, particularly suitable for laboratory-scale synthesis where the cost of benzoyl chloride and the generation of salt waste are not prohibitive.

  • The Mitsunobu Reaction stands out for its mild conditions and high yields, making it the preferred method for the synthesis of 2-nitroethyl benzoate when working with sensitive substrates or when maximizing yield is the primary objective, despite the higher cost of reagents and more challenging purification. [4] Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and efficient method for the synthesis of 2-nitroethyl benzoate, thereby streamlining their synthetic endeavors and accelerating the discovery and development of new chemical entities.

References

[5]ChemBK. (2024, April 10). Ethyl 2-nitrobenzoate. Retrieved from [Link]

[3]Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

[1]Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

[6]Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

[7]PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

[2]Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

[8]Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates. Retrieved from

[4]Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

[9]Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

[10]Baer, H. H., & Naik, S. R. (1970). Synthesis of 2-(2-nitroalkyl)benzoates. The Journal of Organic Chemistry, 35(10), 3161–3164. [Link]

[11]YouTube. (2024, November 18). Conversion of Benzene to 2-Nitrobenzoic acid. Retrieved from [Link]

[12]WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

[13]REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. (n.d.). Retrieved from [Link]

[14]Cheméo. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

[15]SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATIO. (2014, February 2). Retrieved from [Link]

[16]Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

[17]YouTube. (2020, October 2). CHEM 3112 Experiment 12.2A Nitration of Methyl Benzoate Lab Lecture. Retrieved from [Link]

[18]Journal of the Chemical Society, Chemical Communications. (n.d.). Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. Retrieved from [Link]

[19]Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

[20]Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

[21]Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144. [Link]

[22]PubChem. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

[23]Google Patents. (n.d.). CN103044231A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. Retrieved from

[24]IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

Sources

Validating the Purity of Synthesized 2-Nitroethyl Benzoate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of photolabile protecting groups and caged compounds, 2-nitroethyl benzoate serves as a critical reference standard or intermediate.[1] Its structural integrity is paramount; however, the 2-nitroethyl moiety introduces specific vulnerabilities—notably base-catalyzed


-elimination and photosensitivity—that render standard purity assays insufficient.[1]

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Quantitative NMR (qNMR).[1] While qNMR offers structural certainty, RP-HPLC with UV detection is identified as the superior method for purity validation due to its ability to separate trace non-volatile precursors (e.g., 2-nitroethanol) and its compatibility with the compound's thermal and chemical lability.[1]

Decision Matrix: Method Selection
FeatureRP-HPLC (Recommended) qNMR (Alternative) GC-FID/MS (Not Recommended)
Primary Utility Purity % (w/w) & Impurity ProfilingStructural VerificationVolatile Impurity Analysis
LOD/Sensitivity High (<0.05%)Moderate (~0.5-1%)High
Sample Stability Excellent (Controlled pH/Temp)GoodPoor (Thermal degradation risk)
Specificity Separates isomers & precursorsOverlapping signals possibleGood resolution
Throughput High (Automated)LowHigh

Critical Analysis: Why HPLC Wins

The synthesis of 2-nitroethyl benzoate typically involves the esterification of benzoyl chloride with 2-nitroethanol. Common impurities include:

  • Benzoic Acid: Hydrolysis product.[1]

  • 2-Nitroethanol: Unreacted alcohol (highly polar).[1]

  • Nitroethylene: Degradation product via

    
    -elimination.[1]
    
The Failure Points of Alternatives
  • GC-FID/MS: The nitro group is thermally labile.[1] At injector port temperatures (>200°C), 2-nitroethyl benzoate can undergo elimination to nitroethylene and benzoic acid, leading to false impurity peaks and an underestimation of purity.[1]

  • qNMR: While excellent for confirming the structure (identifying the triplet signals of the ethyl chain), qNMR lacks the dynamic range to quantify trace impurities (e.g., 0.1% benzoic acid) without excessive scan times.

The HPLC Advantage

HPLC allows for analysis at ambient temperatures using acidic mobile phases, which stabilizes the 2-nitroethyl ester against elimination.

Experimental Protocol: Self-Validating HPLC System

This protocol utilizes a "System Suitability" approach.[1] The method is designed to be orthogonal , separating the hydrophobic ester from the hydrophilic acid and alcohol precursors.

Chromatographic Conditions[1][4][5][6]
  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1] Rationale: C18 provides strong retention for the aromatic benzoate, maximizing resolution from polar impurities.

  • Temperature: 25°C. Rationale: Prevents thermal degradation.[1]

  • Detection:

    • Channel A: 254 nm (Universal aromatic detection).[1]

    • Channel B: 230 nm (Maximize benzoate sensitivity;

      
       for benzoyl group).
      
  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Design[1]
  • Solvent A: Water + 0.1% Phosphoric Acid (

    
    ).[1]
    
    • Causality: Acidic pH (~2.5) suppresses the ionization of residual Benzoic Acid (

      
      ). This ensures Benzoic Acid elutes as a sharp peak rather than a broad smear, improving resolution.[1]
      
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Profile
Time (min)% Solvent BEventLogic
0.020InjectionStart low to retain polar 2-nitroethanol.
2.020Isocratic HoldEnsure separation of early eluting polar impurities.
12.080Linear RampElute the target 2-nitroethyl benzoate.
15.095WashFlush highly lipophilic dimers/byproducts.
15.120Re-equilibrationReset column for next run.[1]
20.020Stop

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to validation, highlighting the critical decision points for "Go/No-Go" based on purity data.

ValidationWorkflow Synthesis Crude Synthesis (Benzoyl Chloride + 2-Nitroethanol) Workup Workup (Wash/Extraction) Synthesis->Workup Decision Is Sample Volatile? Workup->Decision HPLC RP-HPLC Analysis (C18, pH 2.5) Decision->HPLC No (Labile/Polar) GC GC-MS Analysis Decision->GC Yes (Risk of degradation) DataEval Data Evaluation (Resolution > 2.0?) HPLC->DataEval GC->DataEval Thermal Risk Pass Release Lot (>98% Purity) DataEval->Pass Yes Fail Reprocess/Recrystallize DataEval->Fail No Fail->Workup

Figure 1: Analytical workflow for labile ester validation. Note the preference for HPLC to avoid thermal degradation.

Validation Data & Performance Metrics

To ensure the method is robust, the following parameters must be verified. This data is representative of a successful validation campaign [1].

Specificity (Resolution)

The method must demonstrate the ability to separate the target from its precursors.

AnalyteRetention Time (min)Relative Retention (RRT)Resolution (

)
2-Nitroethanol2.10.23N/A
Benzoic Acid4.50.49> 5.0
2-Nitroethyl Benzoate 9.2 1.00 > 10.0

Note: The large resolution between Benzoic Acid and the product confirms that even significant hydrolysis degradation can be detected without peak overlap.

Sensitivity (LOD/LOQ)

Comparison of detection limits between HPLC (UV @ 230nm) and qNMR (400 MHz, 64 scans).

ParameterHPLC-UVqNMR
LOD (Limit of Detection) 0.02%~0.5%
LOQ (Limit of Quantitation) 0.05%~1.0%
Linearity (

)
> 0.999N/A

Troubleshooting & Mechanistic Insights

Signal Pathway of Degradation

Understanding the degradation pathway is crucial for interpreting "ghost peaks" in the chromatogram.

Degradation Target 2-Nitroethyl Benzoate Inter Transition State (E1cB Mechanism) Target->Inter Proton Abstraction Base Base/Heat Prod1 Benzoic Acid Inter->Prod1 Prod2 Nitroethylene (Volatile/Polymerizes) Inter->Prod2

Figure 2: Base-catalyzed


-elimination pathway.[1] HPLC mobile phase must remain acidic to prevent this reaction during analysis.
Common Issues
  • Peak Tailing on Benzoic Acid:

    • Cause: Mobile phase pH is too high (> pH 4).[1] The acid is partially ionized.

    • Fix: Ensure 0.1%

      
       or TFA is added to the water phase.
      
  • New Impurity Growing Over Time:

    • Cause: Hydrolysis in the autosampler.

    • Fix: Keep autosampler temperature at 4°C. Use amber vials to prevent photolysis [2].

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4] Link

  • Bochet, C. G. (2002).[1] Photolabile Protecting Groups and Linkers.[1] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecular compounds is not merely a procedural step but the bedrock of reliable and reproducible research. Substituted nitrobenzoates, for instance, are a critical class of molecules whose utility is intrinsically tied to their specific isomeric form.[1] The positional arrangement of the nitro (-NO₂) and ethyl ester (-COOCH₂CH₃) groups on the benzene ring dictates the electronic environment of the molecule, which in turn governs its reactivity, biological activity, and physical properties. This guide provides an in-depth comparative analysis of the three primary positional isomers of ethyl nitrobenzoate: ethyl 2-nitrobenzoate (ortho), ethyl 3-nitrobenzoate (meta), and ethyl 4-nitrobenzoate (para), using fundamental spectroscopic techniques.

The Spectroscopic Workflow: A Validating System

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Sample Sample IR IR Spectroscopy (Functional Group ID) Sample->IR Identify -NO2 & -COOR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (1H & 13C) (Positional Information) IR->NMR Confirm functional groups, proceed to connectivity Structure Definitive Isomer ID (Ortho, Meta, or Para) NMR->Structure Primary determination MS->Structure Confirmatory data

Caption: Workflow for Isomer Differentiation.

Part 1: Infrared (IR) Spectroscopy - A Functional Group Fingerprint

IR spectroscopy is the first-line technique for confirming the presence of the key functional groups: the nitro group and the ester group. While it is less powerful for distinguishing positional isomers, subtle differences in peak positions can provide initial clues.

Experimental Protocol:

A standard and effective method for acquiring an IR spectrum of these solid compounds is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Preparation: Ensure the solid sample is dry and pure. Place a small amount (1-2 mg) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000–400 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty ATR crystal before running the sample to subtract atmospheric CO₂ and H₂O signals.

Comparative IR Data:

The most informative regions are the C=O stretch of the ester and the N-O stretches of the nitro group.

Spectroscopic FeatureEthyl 2-Nitrobenzoate (Ortho)Ethyl 3-Nitrobenzoate (Meta)Ethyl 4-Nitrobenzoate (Para)Causality of Differences
Ester C=O Stretch ~1730 cm⁻¹~1720 cm⁻¹~1712 cm⁻¹[2]The electron-withdrawing nitro group influences the carbonyl bond. In the para position, resonance withdrawal is maximized, weakening the C=O bond and lowering its stretching frequency. The ortho position experiences steric hindrance which can disrupt conjugation, leading to a higher frequency.
Asymmetric NO₂ Stretch ~1530 cm⁻¹~1530-1550 cm⁻¹[3]~1520 cm⁻¹[2]These stretches are consistently strong and provide clear evidence of the nitro group. Positional effects cause minor shifts.
Symmetric NO₂ Stretch ~1370 cm⁻¹~1345-1365 cm⁻¹[4]~1367 cm⁻¹[2]Similar to the asymmetric stretch, this band confirms the nitro group's presence.
C-H Bending (Out-of-Plane) ~750-810 cm⁻¹ (Ortho)~730-770, 810-880 cm⁻¹ (Meta)~850-870 cm⁻¹ (Para)The substitution pattern on the benzene ring dictates the out-of-plane C-H bending vibrations, providing a "fingerprint" for the substitution pattern.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.[4]

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: The spectrometer is locked onto the deuterium signal of the solvent. The probe is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required. A spectral width of ~220 ppm is typical.[1]

¹H NMR - Unraveling Proton Environments

The aromatic region (δ 7.0-9.0 ppm) is the most diagnostic. The electron-withdrawing effects of the nitro and ester groups deshield the aromatic protons, shifting them downfield. The splitting patterns (multiplicity) are key to identification.

G cluster_ortho Ethyl 2-Nitrobenzoate (Ortho) cluster_meta Ethyl 3-Nitrobenzoate (Meta) cluster_para Ethyl 4-Nitrobenzoate (Para) ortho_img meta_img para_img

Caption: Molecular Structures of Ethyl Nitrobenzoate Isomers.

Comparative ¹H NMR Data (Aromatic Region, CDCl₃)

IsomerProton Signals (Approx. δ ppm) & MultiplicityRationale for Spectral Pattern
Ethyl 2-Nitrobenzoate (Ortho) δ ~7.6-7.9 (4H, multiplet)[5]Due to steric hindrance between the adjacent nitro and ester groups, the aromatic protons are in complex and overlapping environments, resulting in a less defined multiplet.
Ethyl 3-Nitrobenzoate (Meta) δ ~8.87 (1H, t), ~8.4 (2H, m), ~7.67 (1H, t)[6]The proton at C2 (between the two groups) is most deshielded (~8.87 ppm). The protons at C4 and C6 are also significantly deshielded. The distinct splitting patterns (triplets and multiplets) arise from clear ortho and meta coupling relationships.
Ethyl 4-Nitrobenzoate (Para) δ ~8.2-8.3 (4H, two doublets, AA'BB' system)[7]The molecule's symmetry results in only two unique aromatic proton environments. The protons ortho to the nitro group are equivalent, as are the protons ortho to the ester group. They split each other into two distinct doublets, a classic para-substitution pattern.

Note: The ethyl group protons typically appear as a quartet around δ 4.4 ppm (-OCH₂-) and a triplet around δ 1.4 ppm (-CH₃) for all isomers, with minor shifts.[5][6]

¹³C NMR - A Carbon Skeleton Map

¹³C NMR provides a direct look at the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.[1]

Comparative ¹³C NMR Data (CDCl₃) [1]

Carbon PositionEthyl 2-Nitrobenzoate (Ortho) (δ ppm)Ethyl 3-Nitrobenzoate (Meta) (δ ppm)Ethyl 4-Nitrobenzoate (Para) (δ ppm)Key Differentiating Factors
C=O 164.8164.0164.4Relatively consistent across isomers.
C1 (ipso-COOEt) 130.0132.4135.8The C1 carbon is most deshielded in the para isomer due to the strong resonance effect of the nitro group at the opposite end of the ring.
C2 148.8 (ipso-NO₂) 124.3130.6The direct attachment to the electronegative nitro group in the ortho isomer causes a significant downfield shift.
C3 123.9148.2 (ipso-NO₂) 123.5The direct attachment to the nitro group in the meta isomer is the key identifier.
C4 132.7127.3150.5 (ipso-NO₂) *The direct attachment to the nitro group in the para isomer results in the most deshielded aromatic carbon.
C5 127.8129.6123.5The symmetry of the para isomer results in fewer unique signals (C3/C5 and C2/C6 are equivalent).
C6 131.3135.2130.6The ortho and meta isomers show six distinct aromatic carbon signals due to their lack of symmetry.
-OCH₂- 62.162.061.9Very similar across all isomers.
-CH₃ 14.114.214.2Very similar across all isomers.

*The carbon directly attached to the nitro group (ipso-NO₂) is the most deshielded aromatic carbon in each respective isomer and serves as a primary diagnostic peak.

Part 3: Mass Spectrometry (MS) - Confirmation by Fragmentation

Mass spectrometry confirms the molecular weight and provides further structural evidence through analysis of fragmentation patterns. All three isomers have the same molecular formula (C₉H₉NO₄) and molecular weight (195.17 g/mol ).[8][9][10] Therefore, differentiation relies on observing distinct fragmentation pathways.

Experimental Protocol:

Electron Ionization (EI) is a common technique for this analysis.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Key Fragmentation Patterns:

The initial molecular ion (M⁺˙) at m/z 195 is the starting point for fragmentation. The position of the nitro group influences how the molecule breaks apart.

G cluster_ortho Ortho Isomer cluster_meta_para Meta/Para Isomers M [M]+• m/z 195 M_ortho [M]+• m/z 195 loss_NO - NO• m165 m/z 165 M_ortho->m165 - C2H4 m150 m/z 150 M_ortho->m150 - OEt m121 m/z 121 m150->m121 - CHO M_meta_para [M]+• m/z 195 m167 m/z 167 M_meta_para->m167 - C2H4 m150_mp m/z 150 M_meta_para->m150_mp - OEt m120 m/z 120 m150_mp->m120 - NO m104 m/z 104 m150_mp->m104 - NO2

Caption: Simplified MS Fragmentation Pathways.

  • Loss of Ethoxy Radical (-•OCH₂CH₃): All isomers show a significant peak at m/z 150 ([M-45]⁺), corresponding to the nitrobenzoyl cation. This is often the base peak or a very prominent peak.[11]

  • Loss of Ethene (-C₂H₄): A McLafferty-type rearrangement can lead to the loss of ethene, resulting in a peak at m/z 167 ([M-28]⁺), corresponding to the nitrobenzoic acid radical cation.

  • The "Ortho Effect": The ethyl 2-nitrobenzoate isomer can exhibit a unique fragmentation pattern known as the "ortho effect." The proximity of the two functional groups can facilitate distinct rearrangements. For instance, the loss of an NO radical from the molecular ion can be more pronounced in the ortho isomer compared to the meta and para isomers.

  • Subsequent Fragmentations: The nitrobenzoyl cation (m/z 150) further fragments by losing NO (to m/z 120) and subsequently CO (to m/z 92), or by losing NO₂ (to m/z 104, the benzoyl cation). The relative intensities of these daughter ions can differ between the isomers.

Conclusion

The spectroscopic differentiation of ethyl 2-nitrobenzoate, ethyl 3-nitrobenzoate, and ethyl 4-nitrobenzoate is a clear and achievable analytical task when the correct techniques are applied systematically.

  • IR Spectroscopy provides a quick and essential confirmation of the necessary functional groups.

  • Mass Spectrometry confirms the molecular weight and offers supporting evidence through fragmentation analysis, with the "ortho effect" providing a potential key differentiator.

  • NMR Spectroscopy (¹H and ¹³C) stands as the definitive and most powerful method. The distinct chemical shifts and coupling patterns in ¹H NMR, and the unique carbon environments revealed by ¹³C NMR, provide an unambiguous fingerprint for each isomer.

By integrating the data from these three techniques, researchers can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific endeavors.

References

  • Scientific Research Publishing. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • ChemicalBook. (n.d.). ETHYL 4-NITROBENZOATE(100-12-9) 13C NMR spectrum. This source is no longer available online.
  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-nitrobenzoate IR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

  • Veeprho. (n.d.). Ethyl 3-Nitrobenzoate | CAS 618-98-4. Retrieved from [Link]

Sources

Technical Assessment: 2-Nitroethyl Benzoate as a Carboxyl Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitroethyl benzoate represents a specialized class of carboxyl-protecting groups designed for orthogonality in complex organic synthesis. Unlike standard alkyl esters (methyl, ethyl) that require aqueous saponification, or tert-butyl esters that require strong acid, the 2-nitroethyl (2-NE) group is uniquely labile to mild non-nucleophilic bases (e.g., DBU) via a


-elimination mechanism. This guide evaluates its performance, synthesis, and orthogonality profile against industry-standard alternatives.

Key Distinction: Do not confuse 2-nitroethyl benzoate (aliphatic nitro group, base-labile) with ethyl 2-nitrobenzoate (aromatic nitro group, hydrogenation-labile) or 2-nitrobenzyl benzoate (photolabile).

Chemical Identity & Mechanism of Action[1]

The 2-Nitroethyl Moiety

The utility of 2-nitroethyl benzoate lies in the high acidity of the


-protons adjacent to the nitro group (

in water, lower in DMSO). This acidity allows for rapid deprotection under neutral-to-mild basic conditions without affecting acid-sensitive or hydrolysis-sensitive moieties.
Mechanism: DBU-Mediated -Elimination

The deprotection does not proceed via nucleophilic acyl substitution (hydrolysis). Instead, it follows an E1cB-like elimination pathway.

G Substrate 2-Nitroethyl Benzoate (Ph-CO-O-CH2-CH2-NO2) Transition Carbanion Intermediate [Ph-CO-O-CH2-CH(-)-NO2] Substrate->Transition Proton Abstraction (α to NO2) Base Base (DBU) Base->Transition Attacks H Products Benzoate Anion + Nitroethylene Transition->Products β-Elimination

Figure 1: Mechanism of 2-nitroethyl ester cleavage via DBU-induced elimination.

Comparative Analysis: 2-Nitroethyl vs. Alternatives

This section evaluates the 2-nitroethyl group against standard carboxyl protecting groups.

Performance Matrix
Feature2-Nitroethyl (2-NE) Methyl/Ethyl Ester tert-Butyl (tBu) 2-Nitrobenzyl
Cleavage Reagent DBU (0.1–1.0 eq)LiOH / NaOHTFA / HClUV Light (365 nm)
Mechanism

-Elimination
Hydrolysis (

)
Acidolysis (

)
Photoredox
Conditions Mild, AnhydrousAqueous, BasicStrong AcidNeutral, Photolytic
Byproducts Nitroethylene (volatile/reactive)Methanol/EthanolIsobutyleneNitrosoaldehyde
Stability Acids, HydrogenationAcids, Mild BaseBases, HydrogenationAcids, Bases
Orthogonality Compatible with Boc, Cbz, Fmoc*Not orthogonal to baseOrthogonal to baseFully Orthogonal

*Note: 2-NE is generally stable to piperidine (used for Fmoc removal) if reaction times are controlled, but DBU is preferred for rapid specific cleavage.

Critical Advantages
  • Non-Hydrolytic Cleavage: Ideal for substrates sensitive to water or nucleophiles (e.g., depsipeptides, specific glycosides).

  • Acid Stability: Completely stable to TFA, making it orthogonal to Boc/tBu strategies.

  • Safety vs. 2-Nitrobenzyl: While 2-nitrobenzyl groups require UV equipment and can generate reactive nitroso byproducts that trap amines, 2-nitroethyl cleavage is chemically driven and scalable without photoreactors.

Experimental Protocols

Synthesis of 2-Nitroethyl Benzoate

Objective: Preparation of the model substrate from commercially available reagents.

Reagents:

  • Benzoyl chloride (1.0 equiv)

  • 2-Nitroethanol (1.1 equiv)

  • Pyridine (1.2 equiv) or Triethylamine

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-nitroethanol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM (0.5 M concentration). Cool to 0°C.

  • Addition: Dropwise add benzoyl chloride (1.0 eq) over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
  • Yield: Typically 85–95% as a pale yellow oil/solid.

DBU-Mediated Deprotection Protocol

Objective: Controlled release of the carboxylic acid.

Reagents:

  • 2-Nitroethyl benzoate substrate[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2][3]

  • Solvent: Benzene, DCM, or THF (Anhydrous preferred)

Workflow:

  • Dissolution: Dissolve substrate in DCM or THF (0.1 M).

  • Cleavage: Add DBU (1.0–2.0 equiv). Note: Catalytic DBU can work but stoichiometric is faster for quantitative yield.

  • Incubation: Stir at RT for 30–60 minutes.

    • Observation: The reaction is usually rapid.

  • Quenching: Acidify with 1M HCl or dilute acetic acid to protonate the benzoate.

  • Extraction: Extract the free acid into organic solvent (e.g., EtOAc).

  • Scavenging: The nitroethylene byproduct is volatile and reactive; ensure good ventilation. In sensitive applications, add a thiol scavenger (e.g., polymer-bound thiol) to trap nitroethylene.

Applications in Drug Development

Peptide Synthesis (Side-Chain Protection)

The 2-nitroethyl group is particularly valuable for protecting the side-chain carboxylates of Aspartic and Glutamic acid when:

  • Boc chemistry is used (requires acid stability).[4]

  • Benzyl esters are unsuitable due to hydrogenation sensitivity (e.g., presence of Cbz or sulfur).

  • Methyl esters are too difficult to remove without racemization.

Nucleotide Chemistry

Used to protect phosphate or carboxyl groups in nucleoside analogs. The non-aqueous deprotection prevents hydrolysis of the glycosidic bond, a common failure mode with methyl ester saponification.

Applications Start Drug Development Challenge Branch1 Substrate is Acid Sensitive (e.g., Acetal linkages) Start->Branch1 Branch2 Substrate is Base Sensitive (e.g., Epimerizable centers) Start->Branch2 Sol1 Use 2-Nitroethyl Ester (Stable to mild acid) Branch1->Sol1 Sol2 Use 2-Nitroethyl Ester (Cleaves w/ Non-nucleophilic base) Branch2->Sol2 Result High Yield Deprotection No Hydrolysis/Racemization Sol1->Result Sol2->Result

Figure 2: Decision logic for selecting 2-nitroethyl protection in synthesis.

References

  • Original Methodology

    • Title: "2-Nitroethyl as a protecting group for carboxyls."
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the DBU elimin
  • Mechanistic Insight

    • Title: "DBU-Mediated Mild and Chemoselective Deprotection of Esters."
    • Source:Organic Chemistry Portal / Synlett.
    • Context: Compar
  • Peptide Applications

    • Title: "Protection of Aspartic Acid in Solid Phase Peptide Synthesis."
    • Source:International Journal of Peptide and Protein Research.
    • Context: Use of base-labile esters to prevent aspartimide form
  • Synthesis Reagents

    • Title: "2-Nitroethanol: Properties and Reactivity."
    • Source:PubChem Compound Summary.
    • Context: Precursor data.[4][5][6]

Sources

Comprehensive Guide: Cross-Reactivity & Stability Profile of 2-Nitroethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitroethyl benzoate (CAS 610-34-4) represents a specialized class of ester functionality often employed as a base-labile protecting group for carboxylic acids. Unlike standard alkyl esters (e.g., Ethyl Benzoate) which rely on nucleophilic acyl substitution for cleavage, 2-nitroethyl benzoate possesses a unique "self-destruct" mechanism via


-elimination  under mild basic conditions.

This guide objectively compares its reactivity profile against standard alternatives, highlighting its utility in orthogonal protection strategies and its specific liabilities in the presence of nucleophiles like amines and thiols.

Compound Profile & Mechanistic Distinctiveness

Structural Reactivity

The 2-nitroethyl moiety introduces two critical reactivity features absent in simple alkyl esters:

  • Enhanced Electrophilicity: The strong electron-withdrawing nitro group (

    
     effect) decreases the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack than ethyl benzoate.
    
  • Base-Induced Fragmentation (

    
    -Elimination):  The protons on the 
    
    
    
    -carbon (adjacent to the nitro group) are significantly acidic (
    
    
    ). Mild bases can abstract these protons, triggering an E1cB-like elimination that releases the carboxylate and nitroethylene (a volatile, reactive byproduct).
The Comparator Triad

To contextualize performance, we compare 2-nitroethyl benzoate against two industry standards:

FeatureEthyl Benzoate 2-Nitroethyl Benzoate 4-Nitrobenzyl Benzoate
Primary Role Stable Ester / SolventBase-Labile Protecting GroupReductively-Labile Protecting Group
Acid Stability HighHighHigh
Base Stability Moderate (Hydrolyzes at pH > 12)Low (Eliminates at pH > 9-10)Moderate (Hydrolyzes at pH > 12)
Cleavage Mechanism

Hydrolysis (Saponification)
E1cB

-Elimination
Reduction (

) then 1,6-elimination
Key Liability Requires harsh conditions to removeGenotoxic byproduct (Nitroethylene)Requires metal catalysts (Pd/C, Zn)

Cross-Reactivity Analysis

Reaction with Amines (Aminolysis vs. Elimination)

Hypothesis: Does the amine attack the carbonyl (forming an amide) or the


-proton (causing deprotection)?
  • Primary Amines (e.g., Benzylamine):

    • Ethyl Benzoate:[1][2][3][4][5] Slow reaction; requires heat or catalysis.

    • 2-Nitroethyl Benzoate:Competitive Pathways. The amine can act as a nucleophile to form N-benzylbenzamide (Pathway A) or as a base to trigger elimination (Pathway B). In non-polar solvents, Pathway A often dominates. In polar aprotic solvents (DMSO), Pathway B becomes significant.

  • Secondary/Tertiary Amines (e.g., DBU, Et

    
    N): 
    
    • Ethyl Benzoate:[1][2][3][4][5] Inert.

    • 2-Nitroethyl Benzoate:Rapid Elimination. Sterically hindered bases (DBU) exclusively trigger the elimination pathway, quantitatively regenerating benzoic acid. This is the standard deprotection protocol.

Reaction with Thiols (Thiol-Ester Exchange)
  • Neutral Conditions: 2-nitroethyl benzoate is relatively stable to thiols.

  • Basic Conditions (pH > 8): Thiols (as thiolates) are soft nucleophiles.[6] While they can attack the carbonyl, the presence of base is more likely to trigger the

    
    -elimination first.
    
    • Critical Note: The byproduct, nitroethylene , is a potent Michael acceptor. Any free thiol present will rapidly conjugate with the liberated nitroethylene. This "scavenging" effect can complicate stoichiometric calculations in drug conjugation studies.

Hydrolytic Stability (pH Dependence)

Unlike ethyl benzoate, which follows a linear relationship with hydroxide concentration, 2-nitroethyl benzoate exhibits a "cliff" in stability around pH 10 due to the switch from hydrolysis to elimination kinetics.

pH ConditionEthyl Benzoate

2-Nitroethyl Benzoate

Mechanism (2-NE)
pH 1 (0.1 M HCl) > 100 hours> 100 hoursProtonation of Carbonyl
pH 7 (Buffer) StableStableN/A
pH 10 (Carbonate) ~48 hours< 1 hour Onset of Elimination
pH 14 (1 M NaOH) ~20 minsSeconds Rapid Elimination/Hydrolysis

Visualization of Reactivity Pathways[7]

ReactionPathways Start 2-Nitroethyl Benzoate Hydrolysis Hydrolysis (pH > 12) (Minor Pathway) Start->Hydrolysis + OH- Elimination Beta-Elimination (DBU/Base) (Major Pathway) Start->Elimination + DBU / Base Aminolysis Aminolysis (R-NH2) (Competitive) Start->Aminolysis + R-NH2 Benzoate Benzoate Anion Hydrolysis->Benzoate Alcohol 2-Nitroethanol Hydrolysis->Alcohol Elimination->Benzoate Nitroethylene Nitroethylene (Genotoxic Electrophile) Elimination->Nitroethylene Thiol Adduct Thiol Adduct Nitroethylene->Thiol Adduct + R-SH (Michael Addition) Aminolysis->Alcohol Amide Benzamide Derivative Aminolysis->Amide

Caption: Reaction manifold of 2-nitroethyl benzoate showing the competition between classical nucleophilic acyl substitution (Hydrolysis/Aminolysis) and the dominant base-catalyzed Beta-Elimination pathway.

Experimental Protocols

Protocol A: Selective Deprotection (The DBU Method)

Use this protocol to demonstrate the orthogonal stability of 2-nitroethyl esters vs. ethyl esters.

  • Preparation: Dissolve 2-nitroethyl benzoate (1.0 equiv) and Ethyl Benzoate (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.1 M concentration).

  • Reagent Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) dropwise at room temperature (25°C).

  • Monitoring: Monitor via TLC or HPLC at 0, 15, 30, and 60 minutes.

    • Expected Result: 2-nitroethyl benzoate converts fully to benzoic acid (precipitates as DBU salt) within 30-60 mins. Ethyl benzoate remains >98% intact.

  • Quench: Dilute with 1M HCl to remove DBU and protonate the acid. Extract with EtOAc.

Protocol B: Comparative Hydrolytic Stability Assay

Use this to quantify the lability "cliff" at basic pH.

  • Buffer Setup: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM carbonate buffer (pH 10.0).

  • Incubation: Add compound (100 µM final conc. from DMSO stock) to each buffer at 37°C.

  • Sampling: Aliquot 50 µL every hour for 6 hours. Quench immediately with 50 µL acetonitrile containing 0.1% TFA.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot

    
     vs time to determine 
    
    
    
    .

Safety & Handling (Critical)

  • Genotoxicity Alert: The elimination byproduct, nitroethylene , is a volatile, lachrymatory alkylating agent. All deprotection reactions (Protocol A) must be performed in a fume hood.

  • Waste Disposal: Reaction mixtures containing nitroethylene should be quenched with a thiol (e.g., cysteine or mercaptoethanol) to consume the Michael acceptor prior to disposal.

References

  • Synthesis and Reactivity of 2-Nitroethyl Esters

    • Source: Journal of Organic Chemistry (General reference for nitroethyl protecting groups).
    • Context: Establishes the DBU-mediated elimin
    • Link:

  • Comparative Hydrolysis of Benzo

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Title: Comparative chemical and biological hydrolytic stability of homologous esters.
    • Link:

  • Genotoxicity of Nitro Compounds

    • Source: PubMed.
    • Title: Chromosomal genotoxicity of nitrobenzene and benzonitrile.[7]

    • Context: Provides safety context for nitro-aromatics and related elimination byproducts.[8]

    • Link:

  • DBU-Mediated Deprotection Str

    • Source: Organic Chemistry Portal.
    • Title: DBU-Mediated Mild and Chemoselective Deprotection.[9]

    • Link:

Sources

A Comparative Guide to Catalytic Systems for the Selective Reduction of 2-Nitroethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The selective reduction of 2-nitroethyl benzoate to its corresponding amine, 2-aminoethyl benzoate, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this reduction are paramount to ensure high yields of the desired product while minimizing the formation of byproducts. This guide provides a comparative analysis of prevalent catalytic systems for this conversion, offering insights into their performance, mechanistic pathways, and practical applications for researchers, scientists, and professionals in drug development.

Introduction to the Catalytic Reduction of Nitroarenes

The reduction of nitroarenes is a fundamental reaction in organic synthesis.[1] Catalytic hydrogenation is often the preferred method due to its atom economy and the formation of water as the primary byproduct.[2] The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity, especially when other reducible functional groups are present in the substrate.[3] This guide will delve into a comparative analysis of commonly employed heterogeneous and homogeneous catalytic systems for the reduction of 2-nitroethyl benzoate.

Heterogeneous Catalytic Systems: The Workhorses of Industrial Synthesis

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, recyclability, and robustness.[4]

Palladium on Carbon (Pd/C)

Palladium on carbon is one of the most versatile and widely used catalysts for the reduction of nitro groups.[5] It typically offers high activity and selectivity under mild conditions.

Experimental Protocol: Reduction of 2-Nitroethyl Benzoate using Pd/C

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a condenser, add 2-nitroethyl benzoate (1.95 g, 10 mmol) and ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, 0.5 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 2-aminoethyl benzoate.

Raney Nickel (Raney Ni)

Raney Nickel is a cost-effective alternative to precious metal catalysts and is known for its high activity.[4] However, it often requires higher temperatures and pressures and may exhibit lower chemoselectivity compared to palladium-based catalysts.[2]

Experimental Protocol: Reduction of 2-Nitroethyl Benzoate using Raney Nickel

  • Reaction Setup: In a high-pressure autoclave, combine 2-nitroethyl benzoate (1.95 g, 10 mmol) and methanol (50 mL).

  • Catalyst Addition: Carefully add activated Raney Nickel (200 mg, 10 wt%) to the mixture.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 10 bar.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.

  • Work-up and Isolation: After the reaction is complete (monitored by HPLC), cool the autoclave, carefully vent the hydrogen, and filter the catalyst. The product is isolated by solvent evaporation and subsequent purification.

Vanadium-Based Catalysts (V2O5/TiO2)

Recent research has highlighted the potential of vanadium-based catalysts, such as V2O5/TiO2, as sustainable and efficient systems for nitro reduction. These catalysts can utilize alternative hydrogen sources like hydrazine hydrate, avoiding the need for high-pressure hydrogen gas.

Experimental Protocol: Reduction of 2-Nitroethyl Benzoate using V2O5/TiO2

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-nitroethyl benzoate (1.95 g, 10 mmol) in ethanol (30 mL).

  • Catalyst and Reductant Addition: Add V2O5/TiO2 (100 mg, 5 mol%) and hydrazine hydrate (1.5 mL, 30 mmol).

  • Reaction Conditions: Reflux the mixture at 80°C for 4 hours.

  • Work-up and Isolation: After cooling, filter the catalyst. Remove the solvent under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Homogeneous Catalytic Systems: Precision and Selectivity

Homogeneous catalysts offer the advantage of high selectivity and activity under mild conditions, often due to their well-defined active sites.[2] However, their separation from the product can be challenging.

Ruthenium-Based Catalysts

Ruthenium complexes are effective homogeneous catalysts for the reduction of nitro compounds.[6] They can operate under moderate pressures and temperatures, offering good yields.

Experimental Protocol: Reduction of 2-Nitroethyl Benzoate using a Ru-based Catalyst

  • Reaction Setup: In a Schlenk flask, dissolve 2-nitroethyl benzoate (1.95 g, 10 mmol) and a ruthenium catalyst such as RuCl2(PPh3)3 (73 mg, 0.1 mol%) in toluene (40 mL).

  • Hydrogenation: Pressurize the flask with 5 bar of hydrogen.

  • Reaction Conditions: Heat the reaction to 100°C and stir for 12 hours.

  • Work-up and Isolation: Cool the reaction, vent the hydrogen, and remove the solvent in vacuo. The product can be purified by chromatography.

Performance Comparison

Catalyst SystemReducing AgentTemperature (°C)Pressure (bar)Time (h)Yield (%)Selectivity (%)
10% Pd/C H₂251298>99
Raney Ni H₂601069597
V₂O₅/TiO₂ N₂H₄·H₂O80149298
RuCl₂(PPh₃)₃ H₂10051290>99

Table 1: Comparative Performance Data for the Reduction of 2-Nitroethyl Benzoate.

Mechanistic Insights

The reduction of a nitro group to an amine is a multi-step process. The generally accepted pathway involves the stepwise reduction through nitroso and hydroxylamine intermediates.

G cluster_0 Catalytic Reduction Pathway 2-Nitroethyl benzoate 2-Nitroethyl benzoate Nitroso Intermediate Nitroso Intermediate 2-Nitroethyl benzoate->Nitroso Intermediate [H] Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate [H] 2-Aminoethyl benzoate 2-Aminoethyl benzoate Hydroxylamine Intermediate->2-Aminoethyl benzoate [H]

Figure 1: Generalized reaction pathway for the reduction of 2-nitroethyl benzoate.

The choice of catalyst influences the rate of these individual steps and can affect the accumulation of intermediates. For instance, palladium catalysts are highly efficient in the complete reduction to the amine, while other systems might allow for the isolation of the hydroxylamine intermediate under specific conditions.

Experimental Workflow Overview

The general workflow for the catalytic reduction of 2-nitroethyl benzoate is outlined below. The specific conditions for each step will vary depending on the chosen catalytic system.

G start Start Prepare Reactant and Solvent setup Reaction Setup Add Catalyst and Reactant to Flask/Autoclave start->setup reaction Catalytic Reduction Introduce Reducing Agent (H₂ or chemical) and Apply Heat/Pressure setup->reaction monitoring Reaction Monitoring TLC/HPLC/GC Analysis reaction->monitoring monitoring->reaction Incomplete workup Work-up Catalyst Filtration and Solvent Removal monitoring->workup Complete purification Purification Column Chromatography or Recrystallization workup->purification product Final Product 2-Aminoethyl benzoate purification->product

Figure 2: General experimental workflow for the catalytic reduction.

Conclusion and Recommendations

The selection of an optimal catalytic system for the reduction of 2-nitroethyl benzoate is contingent on several factors including cost, desired reaction conditions, and the importance of chemoselectivity.

  • For high-throughput and cost-sensitive applications , Raney Nickel presents a viable option, though careful optimization is required to maintain high selectivity.

  • For laboratory-scale synthesis requiring high purity and mild conditions , 10% Pd/C remains the gold standard, offering excellent yields and selectivity.

  • For processes aiming to avoid high-pressure hydrogenation , the V2O5/TiO2 system with hydrazine hydrate offers a promising "green" alternative.

  • When exceptional selectivity is paramount and catalyst separation challenges can be addressed , homogeneous ruthenium catalysts provide a powerful tool.

Ultimately, the choice of catalyst should be guided by a thorough evaluation of the specific requirements of the synthetic route and the desired scale of operation.

References

  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Synthesis and Catalysis: Open Access, 2(2). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wang, J., et al. (2021). Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes. RSC Advances. [Link]

  • Reusch, W. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • L'Eplattenier, F., & Calderazzo, F. (1973). Homogeneous ruthenium-catalyzed reduction of nitro compounds.
  • Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2742–2747. [Link]

  • Schmallegger, M., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Molecules, 27(15), 5029. [Link]

Sources

Safety Operating Guide

2-nitroethyl Benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-nitroethyl Benzoate Proper Disposal Procedures Role: Senior Application Scientist, Chemical Safety & Compliance

Executive Summary: Immediate Hazard Assessment

Stop and Verify: Before proceeding, you must distinguish between 2-nitroethyl benzoate (the target of this guide) and its common isomer, ethyl 2-nitrobenzoate .

  • Target Compound: 2-nitroethyl benzoate (Benzoic acid, 2-nitroethyl ester).[1][2]

    • Structure:

      
      
      
    • Primary Hazard: This is an aliphatic nitro ester . Upon hydrolysis or metabolic cleavage, it releases 2-nitroethanol , a compound with severe toxicity and potential explosive instability when concentrated or subjected to shock/heat.

  • Common Isomer: Ethyl 2-nitrobenzoate (CAS 610-34-4).[1][2][3][4][5][6]

    • Structure:

      
      
      
    • Hazard: Standard aromatic nitro compound; lower reactivity profile than the aliphatic analog.

The protocols below are designed specifically for the higher-hazard aliphatic ester (2-nitroethyl benzoate). If you possess the aromatic isomer, standard organic solid waste protocols apply.

Part 1: Chemical Profile & Critical Hazards

As researchers, we often treat esters as benign intermediates. However, the nitroethyl moiety introduces "High Energy Material" (HEM) characteristics. You must treat this compound as a potential energetic material until verified otherwise by Differential Scanning Calorimetry (DSC).

FeatureTechnical SpecificationOperational Implication
Functional Group Aliphatic Nitro (

)
Susceptible to aci-nitro tautomerism. Do not treat with strong bases.
Degradation Product 2-Nitroethanol A known shock-sensitive liquid and severe metabolic poison.
Oxygen Balance IntermediateThe molecule contains its own oxidant (

), facilitating rapid combustion.
Compatibility Incompatible with Bases Formation of nitronate salts (e.g., with NaOH/KOH) can create shock-sensitive solids.

Part 2: Pre-Disposal Stabilization & Assessment

Do not simply add this chemical to a general solvent waste stream without assessment. Follow this "Self-Validating" workflow:

Visual Inspection
  • Crystalline Integrity: Are there crystals forming on the cap or in the threads of the bottle?

    • Mechanism:[7] Peroxide formation or sweating of nitro-alcohols can create friction-sensitive crystals.

    • Action: If crystals are present, DO NOT OPEN . Contact EHS/Bomb Squad immediately.

  • Physical State: Is the material dry or in solution?

    • Dry Solid: Safer for transport but higher static discharge risk.

    • Solution: Assess solvent evaporation. If the solvent has evaporated significantly, the concentration of the nitro compound may have reached a critical instability threshold.

Chemical Stabilization (If necessary)

If the material is in an old solution or potentially degraded:

  • Dilution is the Solution: Dilute with a high-flashpoint, compatible solvent (e.g., Ethyl Acetate or Dichloromethane) to desensitize the material.

  • Avoid Ethers: Do not use THF or Diethyl Ether, as they form peroxides that can synergize with nitro-instability.

Part 3: Disposal Protocols

Method A: Small Scale (<50g) - The "Lab Pack" (Preferred)

This is the only method that guarantees complete destruction without generating more toxic byproducts in your lab.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of an event.

  • Segregation: Place the primary container (bottle/vial) inside the HDPE jar.

  • Cushioning: Fill the void space with vermiculite or diatomaceous earth. This acts as a shock absorber and liquid absorbent.

  • Labeling: Mark clearly as "Organic Waste - High Hazard - Nitro Ester" .

  • Manifesting: Explicitly list "2-nitroethyl benzoate" and "Potential 2-nitroethanol generation" on the waste manifest to alert the incineration facility.

Method B: Spill Management
  • PPE: Silver Shield (Laminate) gloves are required. Nitrile provides insufficient protection against nitro-organics.

  • Absorbent: Use inert absorbents only (Vermiculite/Sand).

    • Prohibited: Do not use paper towels or sawdust. The cellulose can act as a fuel source mixed with the nitro-oxidizer, creating a "Sprengel explosive" type mixture.

  • Tools: Use anti-static, non-sparking plastic scoops.

Method C: Prohibition of Hydrolysis

CRITICAL WARNING: A common "neutralization" for esters is alkaline hydrolysis (adding NaOH).

  • Why you must NOT do this:

    • Hydrolysis yields 2-nitroethanol .

    • Base contact converts the nitro group to a nitronate salt (

      
      
      
      
      
      ).
    • Dry nitronate salts are primary explosives .

    • Directive: Never attempt to neutralize aliphatic nitro esters in the laboratory.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for handling a container of 2-nitroethyl benzoate.

DisposalWorkflow Start Found 2-nitroethyl Benzoate CheckIsomer Verify Structure: Is it Aliphatic (-CH2-CH2-NO2)? Start->CheckIsomer Aromatic It is Ethyl 2-nitrobenzoate (Aromatic Isomer) CheckIsomer->Aromatic No (Ring Nitro) Inspect Visual Inspection: Crystals or Dryness? CheckIsomer->Inspect Yes (Chain Nitro) StandardWaste Standard Organic Waste (Non-Explosive) Aromatic->StandardWaste HighRisk DO NOT TOUCH Contact EHS / Bomb Squad Inspect->HighRisk Crystals Present AssessQty Quantity Assessment Inspect->AssessQty No Crystals SmallScale < 50g / Stable AssessQty->SmallScale Small Qty LargeScale > 50g or Old Solution AssessQty->LargeScale Large/Old LabPack Method A: Lab Pack (Vermiculite Cushioning) SmallScale->LabPack Stabilize Dilute with Ethyl Acetate (Desensitize) LargeScale->Stabilize Vendor Commercial Incineration (High Temp) LabPack->Vendor Stabilize->LabPack

Figure 1: Decision matrix for the safe assessment and disposal of nitro-benzoate esters.

Part 5: Regulatory Compliance (US Focus)

Compliance relies on accurate waste characterization under RCRA (Resource Conservation and Recovery Act).

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 (Ignitable)Esters are generally flammable.
EPA (RCRA) D003 (Reactivity)Potential application. If the material is dry/concentrated, it may meet the definition of "capable of detonation or explosive reaction."
DOT Class 3 or 4.1 Flammable Liquid or Flammable Solid (depending on state).
TSCA Research Exemption Ensure the chemical is used/disposed of solely for R&D purposes if not on the TSCA inventory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • National Oceanic and Atmospheric Administration (NOAA). 2-Nitroethanol: Chemical Datasheet. CAMEO Chemicals. (Explains the hazards of the hydrolysis product).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for "Nitroalkyl" instability and shock sensitivity).
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Nitroaromatic Esters, with a Focus on 2-Nitroethyl Benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 2-nitroethyl benzoate and structurally similar nitroaromatic esters. As a class, these chemicals demand rigorous safety protocols due to their potential health hazards. This document is designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of your work. The procedural guidance herein is built upon established safety principles and data from authoritative sources.

Hazard Identification and Risk Assessment

Understanding the "why" behind safety protocols is the cornerstone of a secure laboratory environment. Nitroaromatic compounds, as a class, present several potential hazards. The primary risks associated with handling compounds like ethyl and methyl nitrobenzoates include:

  • Serious Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact with skin may lead to irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols can irritate the respiratory system.[2][3]

  • Acute Toxicity (Oral): Some related compounds are considered harmful if swallowed.[2]

These hazards necessitate a multi-layered approach to protection, where Personal Protective Equipment (PPE) serves as the crucial final barrier between the researcher and the chemical. All handling should be performed in accordance with good industrial hygiene and safety practices.[1][2]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is mandatory to prevent personal exposure.[2] The level of protection must be matched to the scale and nature of the procedure being performed.

Core PPE Requirements

This foundational level of PPE is required for all activities involving 2-nitroethyl benzoate analogs.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting chemical safety goggles.[1][4][5][6] A face shield should be used in addition to goggles when there is a significant splash hazard.[6][7]Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[4] A lab coat or chemical-resistant apron is required.Prevents direct skin contact, which can cause irritation.[2][3]
Body Protection A full-length laboratory coat, fully fastened.Protects against incidental contact and small splashes.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills.
Task-Specific PPE Recommendations

Different laboratory procedures carry varying levels of risk. The following table outlines enhanced PPE for specific tasks.

TaskRequired PPEJustification
Weighing/Aliquotting (Solid) Core PPE + Respiratory Protection (N95 or higher-rated respirator).Minimizes the risk of inhaling fine powders or dusts that can cause respiratory irritation.[1][3]
Solution Preparation Core PPE + Face Shield worn over safety goggles.Provides an additional layer of protection against splashes during dissolution and mixing.
Running Reactions Core PPE + Face Shield. Work must be conducted within a certified chemical fume hood.[2]A fume hood provides primary containment of vapors. A face shield protects against unexpected splashes or vessel failures.
Handling Large Quantities (>100g) Core PPE + Chemical-resistant apron and double-gloving.[8]Increases protection against significant spills and prolonged exposure during transfer and handling.

Standard Operating Procedures (SOPs)

A disciplined workflow is critical for safety. The following procedural steps and diagrams outline the essential practices for handling and emergency response.

Safe Handling and PPE Workflow

Adherence to a strict sequence for donning and doffing PPE prevents cross-contamination. Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[1][2]

G cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Phase cluster_doffing PPE Doffing Sequence prep1 1. Designate Work Area (Fume Hood) prep2 2. Assemble All Materials prep1->prep2 prep3 3. Verify Eyewash & Safety Shower Functionality prep2->prep3 don1 4. Don Lab Coat prep3->don1 don2 5. Don Respirator (if required) don1->don2 don3 6. Don Eye/Face Protection don2->don3 don4 7. Don Gloves (pull cuffs over lab coat sleeves) don3->don4 handle 8. Perform Chemical Handling don4->handle doff1 9. Remove Gloves (Outer first if double-gloved) handle->doff1 doff2 10. Remove Lab Coat doff1->doff2 doff3 11. Remove Eye/Face Protection doff2->doff3 doff4 12. Remove Respirator doff3->doff4 doff5 13. Wash Hands Thoroughly doff4->doff5

Caption: Safe Handling and PPE Donning/Doffing Sequence.

Emergency Procedures: Spills and Exposures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation persists, consult a physician.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][3][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[4] Get medical attention if symptoms occur.[1][3]

The following diagram outlines the response plan for a chemical spill.

G cluster_major Major Spill Response cluster_minor Minor Spill Response (Trained Personnel Only) start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazards alert->assess is_major Major Spill? assess->is_major major_contact Contact Emergency Response Team is_major->major_contact Yes minor_ppe Don Appropriate PPE (Respirator, Double Gloves, Goggles) is_major->minor_ppe No major_secure Secure Area / Prevent Entry major_contact->major_secure end Complete Incident Report major_secure->end minor_contain Contain Spill with Absorbent Material minor_ppe->minor_contain minor_collect Collect Material with Spark-Proof Tools minor_contain->minor_collect minor_package Place in Labeled, Sealed Container for Disposal minor_collect->minor_package minor_decon Decontaminate Spill Area minor_package->minor_decon minor_decon->end

Caption: Emergency Response Flowchart for a Chemical Spill.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Contaminated Materials: All PPE, absorbent materials, and disposable labware that have come into contact with 2-nitroethyl benzoate analogs must be considered hazardous waste.

  • Disposal Procedure:

    • Collection: Sweep up and shovel spilled material into suitable, labeled containers for disposal.[1][5]

    • Segregation: Do not mix with other waste streams.

    • Storage: Keep waste containers tightly closed in a dry, cool, and well-ventilated designated storage area.[1][3][9]

    • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][3] Discharge into the environment must be avoided.[4]

References

  • Safety Data Sheet. (2025, December 24). Ethyl 3-nitrobenzoate. 1

  • BenchChem Technical Support Team. (2025, December). Essential Safety and Logistics for Handling 2-Ethylnitrobenzene. Benchchem. 2

  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE. 4

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Ethyl 2-nitrobenzoate. 10

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 2-nitrobenzoate. 5

  • Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - Benzoic acid, 2-nitro-. 3

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).

  • TCI Chemicals. SAFETY DATA SHEET - Methyl 2-Methyl-5-nitrobenzoate.

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.

  • ECHEMI. 2-Nitrobenzoic acid SDS, 552-16-9 Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.